methyl 4-propionyl-1H-pyrrole-2-carboxylate
Description
Properties
IUPAC Name |
methyl 4-propanoyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-3-8(11)6-4-7(10-5-6)9(12)13-2/h4-5,10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDIDIYLWBUNEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CNC(=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis of methyl 4-propionyl-1H-pyrrole-2-carboxylate
An In-depth Technical Guide to the Synthesis of Methyl 4-propionyl-1H-pyrrole-2-carboxylate
Introduction
This compound is a key heterocyclic building block in medicinal chemistry and materials science. As a substituted pyrrole, it serves as a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals and functional materials[1]. The pyrrole nucleus is a common motif in a vast array of biologically active compounds[2]. The presence of both an ester and a ketone functionality at specific positions on the pyrrole ring allows for a wide range of subsequent chemical transformations.
The synthesis of polysubstituted pyrroles, particularly with specific acylation patterns, presents a significant challenge in organic chemistry. The high reactivity of the pyrrole ring towards electrophiles often leads to a mixture of products and polymerization[3]. While electrophilic substitution of pyrrole typically occurs at the C2 or C5 position, achieving selective C4-acylation requires a carefully considered synthetic strategy. This guide provides an in-depth analysis of a reliable and efficient method for the , focusing on the underlying chemical principles and providing a detailed experimental protocol.
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic disconnection of the target molecule, this compound, points to methyl 1H-pyrrole-2-carboxylate as the starting material. The key transformation is the introduction of a propionyl group at the C4 position of the pyrrole ring.
Caption: Retrosynthetic approach for this compound.
The primary challenge lies in achieving regioselective acylation at the C4 position. Standard Friedel-Crafts acylation of methyl 1H-pyrrole-2-carboxylate would be expected to yield a mixture of products, with a significant preference for substitution at the electron-rich C5 position. The electron-withdrawing nature of the carboxylate group at C2 deactivates the adjacent C3 position and directs incoming electrophiles primarily to C5 and to a lesser extent, C4. To overcome this, a more nuanced approach is required.
Primary Synthetic Strategy: Phosphoric Acid-Promoted Acylation of Methyl 1H-pyrrole-2-carboxylate
An efficient and highly regioselective method for the synthesis of 4-acylpyrrole-2-carboxylic esters involves a phosphoric acid-catalyzed reaction with a mixed anhydride system[4][5]. This approach has been demonstrated to be effective for the acylation of pyrrole-2-carboxylic esters, providing the desired C4-substituted product in good yield[4].
Mechanism of Action
The reaction proceeds through the formation of a mixed anhydride from propionic acid and trifluoroacetic anhydride (TFAA). Phosphoric acid acts as a catalyst, activating the mixed anhydride and facilitating the electrophilic substitution on the pyrrole ring. The precise mechanism is believed to involve the protonation of the mixed anhydride by phosphoric acid, which enhances its electrophilicity. The pyrrole ring then acts as a nucleophile, attacking the activated acylating agent. The reaction's high regioselectivity for the C4 position is a key advantage of this method.
Experimental Workflow
The following diagram illustrates the general workflow for the using the phosphoric acid-promoted method.
Caption: Experimental workflow for the phosphoric acid-promoted synthesis.
Detailed Experimental Protocol
Materials:
-
Methyl 1H-pyrrole-2-carboxylate
-
Propionic acid
-
Trifluoroacetic anhydride (TFAA)
-
Phosphoric acid (85%)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Formation of the Mixed Anhydride: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve propionic acid (1.2 equivalents) in anhydrous acetonitrile. To this solution, add trifluoroacetic anhydride (1.5 equivalents) dropwise at room temperature. Stir the mixture for 30 minutes to ensure the complete formation of the mixed anhydride.
-
Acylation Reaction: To the solution of the mixed anhydride, add methyl 1H-pyrrole-2-carboxylate (1.0 equivalent). Subsequently, add phosphoric acid (0.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Alternative Synthetic Considerations: The Challenge of Friedel-Crafts Acylation
A seemingly straightforward approach to the would be a direct Friedel-Crafts acylation of methyl 1H-pyrrole-2-carboxylate with propionyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl₃)[6][7]. However, this method is fraught with challenges, primarily concerning regioselectivity.
Pyrroles are highly reactive aromatic systems, and electrophilic substitution is heavily favored at the C2 and C5 positions due to the greater stabilization of the cationic intermediate[3]. The presence of the electron-withdrawing methyl carboxylate group at the C2 position deactivates the ring towards electrophilic attack, but it directs incoming electrophiles primarily to the C5 position. Therefore, a direct Friedel-Crafts acylation would likely yield the undesired methyl 5-propionyl-1H-pyrrole-2-carboxylate as the major product, along with smaller amounts of the desired C4 isomer and potentially di-acylated byproducts. The separation of these isomers can be challenging, leading to low yields of the target compound.
The phosphoric acid-promoted method described above circumvents this issue, offering a more controlled and regioselective route to the desired 4-substituted pyrrole.
Characterization Data
The successful can be confirmed by standard analytical techniques. The expected data is summarized in the table below.
| Property | Expected Value |
| Molecular Formula | C₉H₁₁NO₃ |
| Molecular Weight | 181.19 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 9.5-10.0 (br s, 1H, NH), 7.2-7.3 (m, 1H, pyrrole-H), 7.0-7.1 (m, 1H, pyrrole-H), 3.85 (s, 3H, OCH₃), 2.85 (q, J=7.2 Hz, 2H, CH₂), 1.20 (t, J=7.2 Hz, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 195-197 (C=O, ketone), 161-163 (C=O, ester), 125-127 (pyrrole-C), 122-124 (pyrrole-C), 118-120 (pyrrole-C), 115-117 (pyrrole-C), 51-52 (OCH₃), 32-34 (CH₂), 8-10 (CH₃) |
| Mass Spectrometry (ESI+) | m/z: 182.07 [M+H]⁺, 204.05 [M+Na]⁺ |
Note: The exact chemical shifts in NMR spectra may vary slightly depending on the solvent and concentration.
Conclusion
The is most effectively and regioselectively achieved through a phosphoric acid-promoted acylation of methyl 1H-pyrrole-2-carboxylate using a mixed anhydride of propionic acid and trifluoroacetic anhydride. This method provides a reliable and scalable route to this valuable synthetic intermediate, overcoming the regioselectivity challenges associated with traditional electrophilic substitution reactions of pyrroles. The detailed protocol and mechanistic insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge for the successful synthesis of this and related 4-acylpyrrole derivatives.
References
- 1. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrole - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Friedel–Crafts reactions for biomolecular chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00406J [pubs.rsc.org]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
An In-depth Technical Guide to Methyl 4-propionyl-1H-pyrrole-2-carboxylate: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrole-based scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Their versatile chemical nature and broad spectrum of biological activities make them a privileged structure in the design of novel therapeutic agents.[2][3] This guide provides a comprehensive technical overview of a specific, functionally rich derivative: methyl 4-propionyl-1H-pyrrole-2-carboxylate. This molecule, possessing a reactive propionyl group and a methyl ester on the pyrrole ring, presents a unique combination of features for further chemical modification and exploration in drug discovery programs. We will delve into its chemical properties, plausible synthetic routes, predicted spectral characteristics, and potential applications, offering insights grounded in the established chemistry of pyrrole derivatives.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₃ | --INVALID-LINK-- |
| Molecular Weight | 181.19 g/mol | --INVALID-LINK-- |
| CAS Number | 535169-98-3 | --INVALID-LINK-- |
| Appearance | Predicted to be a solid at room temperature | Inferred from similar compounds |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and methanol. | Inferred from functional groups |
| Melting Point | Not available in searched literature. | |
| Boiling Point | Not available in searched literature. |
Molecular Structure
The structure of this compound features a pyrrole ring substituted at the 2-position with a methyl carboxylate group and at the 4-position with a propionyl group.
Caption: Molecular structure of this compound.
Predicted Spectral Properties
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrole ring, the methyl ester, and the propionyl group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.0 - 10.0 | br s | 1H | N-H of pyrrole |
| ~7.0 - 7.2 | d | 1H | H-5 of pyrrole |
| ~6.8 - 7.0 | d | 1H | H-3 of pyrrole |
| ~3.8 | s | 3H | -OCH₃ of methyl ester |
| ~2.8 | q | 2H | -CH₂- of propionyl group |
| ~1.2 | t | 3H | -CH₃ of propionyl group |
Note: Chemical shifts are predicted for a CDCl₃ solvent. Coupling constants (J) between H-3 and H-5 are expected to be small (~2-4 Hz).
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~195 - 200 | C=O of propionyl group |
| ~160 - 165 | C=O of methyl ester |
| ~130 - 135 | C-4 of pyrrole |
| ~125 - 130 | C-2 of pyrrole |
| ~115 - 120 | C-5 of pyrrole |
| ~110 - 115 | C-3 of pyrrole |
| ~51 - 53 | -OCH₃ of methyl ester |
| ~30 - 35 | -CH₂- of propionyl group |
| ~8 - 12 | -CH₃ of propionyl group |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 - 3400 | N-H stretch | Pyrrole N-H |
| ~1700 - 1720 | C=O stretch | Methyl ester |
| ~1660 - 1680 | C=O stretch | Propionyl ketone |
| ~1500 - 1550 | C=C stretch | Pyrrole ring |
| ~1200 - 1300 | C-O stretch | Ester |
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) at m/z = 181.19, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 31), the ethyl group (-CH₂CH₃, m/z = 29), and the entire propionyl group (-COCH₂CH₃, m/z = 57).
Chemical Reactivity and Synthesis
The reactivity of this compound is governed by the interplay of its three key functional components: the pyrrole ring, the methyl ester, and the propionyl group.
Reactivity of the Pyrrole Ring
The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. However, the presence of two electron-withdrawing groups (the ester and the propionyl group) will deactivate the ring towards electrophilic attack compared to unsubstituted pyrrole. Electrophilic substitution, if it occurs, is most likely to take place at the C-5 position, which is the most electron-rich position in 2,4-disubstituted pyrroles.
The N-H proton of the pyrrole is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-acylation.
Reactivity of the Functional Groups
-
Methyl Ester: The ester group can undergo hydrolysis to the corresponding carboxylic acid under acidic or basic conditions. It can also be converted to an amide by reaction with an amine.
-
Propionyl Group: The ketone of the propionyl group can undergo typical ketone reactions, such as reduction to a secondary alcohol or reductive amination. The α-protons of the ketone are acidic and can be removed by a base to form an enolate, which can then participate in various C-C bond-forming reactions.
Plausible Synthetic Route
A plausible synthesis of this compound could be envisioned starting from a simpler pyrrole derivative, such as methyl 1H-pyrrole-2-carboxylate. A Friedel-Crafts acylation reaction with propionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) would introduce the propionyl group. Due to the directing effects of the ester group, the acylation is expected to occur primarily at the C-4 position.
Caption: Proposed Friedel-Crafts acylation for the synthesis of the title compound.
Experimental Protocol: Hypothetical Synthesis
The following is a hypothetical, step-by-step methodology for the synthesis of this compound based on the Friedel-Crafts acylation.
Materials:
-
Methyl 1H-pyrrole-2-carboxylate
-
Propionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add propionyl chloride dropwise.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add a solution of methyl 1H-pyrrole-2-carboxylate in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Collect the fractions containing the desired product and evaporate the solvent to yield this compound.
Caption: Workflow for the proposed synthesis of this compound.
Potential Applications in Drug Development
The structural features of this compound make it an attractive starting point for the synthesis of a variety of potential drug candidates. The pyrrole core is a well-established pharmacophore with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1]
The propionyl group can serve as a handle for further chemical modifications. For example:
-
Reduction of the ketone to a hydroxyl group could introduce a hydrogen bond donor and a chiral center, which could be important for target binding.
-
Reductive amination could be used to introduce a variety of amine-containing side chains, which are common in many drug molecules for improving solubility and target interactions.
-
Formation of Schiff bases or hydrazones from the ketone can lead to compounds with potential antimicrobial or anticonvulsant activities.[4]
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amides. This approach is widely used in medicinal chemistry to explore the structure-activity relationships of a compound series.
Given the prevalence of the pyrrole scaffold in approved drugs and clinical candidates, this compound represents a valuable building block for the discovery of new therapeutics.
Conclusion
This compound is a versatile and functionally rich pyrrole derivative with significant potential in organic synthesis and medicinal chemistry. While detailed experimental data for this specific compound is not widely available, its chemical properties and reactivity can be reliably predicted based on the well-established chemistry of related pyrrole compounds. This guide provides a solid foundation for researchers and drug development professionals to understand and utilize this promising molecule in their scientific endeavors. The synthetic routes and potential applications outlined herein offer a roadmap for the exploration of new chemical space and the development of novel therapeutic agents.
References
- 1. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. spectrabase.com [spectrabase.com]
- 4. Synthesis, Biological Evaluation, Molecular Docking and ADME Studies of Novel Pyrrole-Based Schiff Bases as Dual Acting MAO/AChE Inhibitors [mdpi.com]
Spectroscopic Characterization of Methyl 4-propionyl-1H-pyrrole-2-carboxylate: A Technical Guide
Introduction
Methyl 4-propionyl-1H-pyrrole-2-carboxylate is a substituted pyrrole derivative with potential applications in organic synthesis and medicinal chemistry. Pyrrole-based compounds are of significant interest in drug development due to their presence in a wide array of biologically active molecules.[1][2] A thorough understanding of the spectroscopic properties of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.
This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of direct experimental spectra for this specific compound in the public domain, this guide will leverage data from structurally related pyrrole derivatives to provide a robust, predictive interpretation. The principles discussed herein are grounded in fundamental spectroscopic theory and supported by data from analogous compounds, offering a valuable resource for researchers in the field.
The molecular structure of this compound, with the chemical formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol , forms the basis for the interpretations that follow.[3]
Molecular Structure and Predicted Spectroscopic Features
The structure of this compound features a pyrrole ring substituted at the C2 position with a methyl carboxylate group and at the C4 position with a propionyl group. The presence of these functional groups, along with the aromatic pyrrole core, gives rise to a unique spectroscopic fingerprint.
Figure 1. Structure of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.
Figure 2. Standard workflow for NMR analysis.
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit distinct signals corresponding to the different types of protons in the molecule. The electron-withdrawing nature of the methyl carboxylate and propionyl groups will significantly influence the chemical shifts of the pyrrole ring protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| N-H | 9.0 - 10.0 | broad singlet | 1H | - | The N-H proton of pyrroles is typically deshielded and appears as a broad signal due to quadrupole broadening and potential hydrogen bonding. |
| H-5 | 7.2 - 7.4 | doublet | 1H | ~2-3 | This proton is adjacent to the electron-withdrawing methyl carboxylate group, leading to a downfield shift. It will be coupled to H-3. |
| H-3 | 7.0 - 7.2 | doublet | 1H | ~2-3 | This proton is also on the pyrrole ring and will be coupled to H-5. |
| O-CH₃ | 3.8 - 3.9 | singlet | 3H | - | The methyl ester protons are in a typical chemical shift range for this functional group. |
| -CH₂- (propionyl) | 2.8 - 3.0 | quartet | 2H | ~7 | These methylene protons are adjacent to a carbonyl group and a methyl group, resulting in a quartet. |
| -CH₃ (propionyl) | 1.1 - 1.3 | triplet | 3H | ~7 | These methyl protons are coupled to the adjacent methylene group, giving a triplet. |
Rationale is based on the analysis of similar pyrrole structures and general principles of NMR spectroscopy.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (ester) | 160 - 165 | The carbonyl carbon of the methyl ester. |
| C=O (propionyl) | 195 - 200 | The ketone carbonyl carbon is significantly downfield. |
| C-2 | 125 - 130 | The pyrrole carbon attached to the methyl carboxylate group. |
| C-4 | 135 - 140 | The pyrrole carbon attached to the propionyl group. |
| C-5 | 115 - 120 | Pyrrole ring carbon. |
| C-3 | 110 - 115 | Pyrrole ring carbon. |
| O-CH₃ | 51 - 53 | The methyl carbon of the ester group. |
| -CH₂- (propionyl) | 30 - 35 | The methylene carbon of the propionyl group. |
| -CH₃ (propionyl) | 8 - 12 | The terminal methyl carbon of the propionyl group. |
Predicted chemical shifts are based on analogous compounds and established substituent effects on pyrrole rings.
II. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: IR Data Acquisition
Figure 3. General workflow for IR spectroscopy.
Table 3: Predicted IR Absorption Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Functional Group |
| N-H stretch | 3200 - 3400 | Medium, broad | Pyrrole N-H |
| C-H stretch (aromatic) | 3000 - 3100 | Medium | Pyrrole C-H |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium | Methyl and Methylene C-H |
| C=O stretch (ester) | 1710 - 1730 | Strong | Methyl carboxylate |
| C=O stretch (ketone) | 1670 - 1690 | Strong | Propionyl ketone |
| C=C stretch (aromatic) | 1500 - 1600 | Medium | Pyrrole ring |
| C-N stretch | 1300 - 1400 | Medium | Pyrrole ring |
| C-O stretch | 1100 - 1300 | Strong | Ester |
The presence of two distinct carbonyl stretching frequencies would be a key diagnostic feature in the IR spectrum.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Experimental Protocol: Mass Spectrometry Data Acquisition
A common technique for the analysis of this type of compound is electrospray ionization (ESI) coupled with a high-resolution mass analyzer.
Figure 4. Standard workflow for mass spectrometry analysis.
The expected exact mass of this compound (C₉H₁₁NO₃) is 181.0739. High-resolution mass spectrometry (HRMS) should confirm this mass with high accuracy.
Predicted Fragmentation Pattern:
The molecule is expected to fragment in a predictable manner under mass spectrometric conditions. Key fragmentation pathways would likely involve the loss of the ester and propionyl substituents.
Figure 5. Predicted major fragmentation pathways for this compound.
Table 4: Predicted Key Mass Fragments
| m/z | Proposed Fragment |
| 181 | [M]⁺˙ (Molecular ion) |
| 152 | [M - C₂H₅]⁺ |
| 150 | [M - OCH₃]⁺ |
| 124 | [M - COC₂H₅]⁺ |
| 122 | [M - COOCH₃]⁺ |
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. By leveraging established principles of spectroscopy and data from analogous structures, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and MS data. This information serves as a valuable baseline for researchers working with this compound, aiding in its synthesis, purification, and characterization. The provided experimental workflows offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. As with any predictive analysis, experimental verification remains the gold standard for structural confirmation.
References
Methyl 4-propionyl-1H-pyrrole-2-carboxylate: A Technical Guide for Chemical Synthesis and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. This technical guide focuses on a specific, functionalized pyrrole derivative: methyl 4-propionyl-1H-pyrrole-2-carboxylate . This compound, with its strategically placed ester and ketone functionalities, represents a versatile building block for the synthesis of more complex heterocyclic systems and potential bioactive molecules.
This document provides a comprehensive overview of a plausible synthetic route to this compound, detailed experimental protocols, predicted physicochemical and spectroscopic data, and a discussion of its potential applications in drug discovery and materials science. The information presented herein is synthesized from established chemical principles and analogous reactions found in the scientific literature, providing a robust framework for researchers venturing into the synthesis and exploration of this and related compounds.
I. Strategic Synthesis of this compound
The synthesis of this compound can be strategically approached through a multi-step sequence starting from readily available precursors. The core strategy involves the sequential functionalization of the pyrrole ring, leveraging the directing effects of the substituents to achieve the desired regiochemistry. A plausible and efficient synthetic pathway is outlined below.
A. Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule suggests a Friedel-Crafts acylation as the key step for introducing the propionyl group at the 4-position. The starting material for this transformation would be methyl 1H-pyrrole-2-carboxylate. The electron-withdrawing nature of the methyl carboxylate group at the 2-position is known to direct electrophilic substitution to the 4-position of the pyrrole ring.
B. Proposed Synthetic Pathway
The proposed synthesis commences with the preparation of methyl 1H-pyrrole-2-carboxylate from pyrrole, followed by a regioselective Friedel-Crafts propionylation.
Caption: Proposed synthetic pathway for this compound.
II. Detailed Experimental Protocols
The following protocols are based on well-established procedures for similar transformations and are provided as a guide for the synthesis of the target molecule.
A. Synthesis of Methyl 1H-pyrrole-2-carboxylate
This procedure is adapted from standard methods for the esterification of pyrrole-2-carboxylic acid, which can be generated in situ from pyrrole.[3]
Materials:
-
Pyrrole
-
Oxalyl chloride
-
Anhydrous diethyl ether (Et2O)
-
Methanol (MeOH)
-
Sodium bicarbonate (NaHCO3) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of freshly distilled pyrrole in anhydrous diethyl ether, add oxalyl chloride dropwise at 0 °C with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Cool the reaction mixture back to 0 °C and slowly add methanol.
-
Stir the mixture at room temperature for 1 hour.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford methyl 1H-pyrrole-2-carboxylate.
B. Synthesis of this compound
This protocol is based on the principles of Friedel-Crafts acylation on electron-deficient pyrroles.[4] The choice of a strong Lewis acid like aluminum chloride is crucial for activating the acylating agent and promoting the reaction.[5]
Materials:
-
Methyl 1H-pyrrole-2-carboxylate
-
Propionyl chloride
-
Aluminum chloride (AlCl3)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1 M
-
Sodium bicarbonate (NaHCO3) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a suspension of aluminum chloride in anhydrous dichloromethane at 0 °C, add propionyl chloride dropwise with stirring under an inert atmosphere.
-
Stir the mixture for 15 minutes at 0 °C to form the acylium ion complex.
-
Add a solution of methyl 1H-pyrrole-2-carboxylate in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a mixture of ice and 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to obtain pure this compound.
III. Physicochemical and Spectroscopic Characterization
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C9H11NO3 |
| Molecular Weight | 181.19 g/mol [6] |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not available |
| Solubility | Soluble in dichloromethane, ethyl acetate, acetone; sparingly soluble in hexane; insoluble in water. |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 9.5-9.0 (br s, 1H, NH), 7.4-7.2 (m, 1H, H-5), 7.1-6.9 (m, 1H, H-3), 3.85 (s, 3H, OCH₃), 2.80 (q, J = 7.2 Hz, 2H, COCH₂CH₃), 1.25 (t, J = 7.2 Hz, 3H, COCH₂CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 200-195 (C=O, propionyl), 162-160 (C=O, ester), 135-130 (C-4), 125-120 (C-2), 120-115 (C-5), 115-110 (C-3), 52-50 (OCH₃), 35-30 (COCH₂CH₃), 10-8 (COCH₂CH₃) |
| FT-IR (KBr, cm⁻¹) | ν: 3400-3200 (N-H stretch), 1720-1700 (C=O stretch, ester), 1680-1660 (C=O stretch, ketone), 1550-1500 (C=C stretch, pyrrole ring), 1250-1200 (C-O stretch, ester) |
| Mass Spectrometry (EI) | m/z (%): 181 (M⁺), 152 (M⁺ - C₂H₅), 124 (M⁺ - COOCH₃), 57 (C₃H₅O⁺) |
IV. Potential Applications in Drug Discovery and Materials Science
The pyrrole nucleus is a well-established pharmacophore, and its derivatives have shown a remarkable range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2] The specific substitution pattern of this compound makes it an attractive starting point for the development of novel therapeutic agents.
A. As a Scaffold for Bioactive Molecules
The presence of two distinct carbonyl functionalities, an ester and a ketone, allows for selective chemical modifications. The propionyl group can be a site for further elaboration, such as conversion to oximes, hydrazones, or other heterocyclic systems, which are known to enhance biological activity. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, providing a handle for amide bond formation, a common linkage in drug molecules.[8]
Caption: Potential applications of this compound.
B. In the Synthesis of Novel Heterocyclic Systems
The dicarbonyl nature of this molecule makes it an ideal precursor for condensation reactions with various binucleophiles to construct fused heterocyclic systems. For example, reaction with hydrazines could lead to the formation of pyrrolo[3,4-c]pyridazines, a class of compounds with potential pharmacological activities.
C. In Materials Science
Pyrrole-containing polymers are known for their conducting properties. Functionalized pyrroles like the title compound could be used as monomers to synthesize novel conducting polymers with tailored electronic and physical properties. The presence of the propionyl and carboxylate groups could enhance solubility and processability, or act as sites for post-polymerization modification.
V. Conclusion
This compound is a synthetically accessible and highly versatile building block with significant potential in both medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of a plausible synthetic route, detailed experimental protocols, and predicted characterization data. The strategic placement of functional groups on the pyrrole ring opens up a multitude of possibilities for the creation of novel molecules with desired properties. It is our hope that this guide will serve as a valuable resource for researchers and scientists, stimulating further investigation into the chemistry and applications of this promising compound.
References
- 1. Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. scbt.com [scbt.com]
- 7. The Pherobase NMR: Methyl 4-methylpyrrole-2-carboxylate|me-4me-pyrrole-2-carboxylate|C7H9NO2 [pherobase.com]
- 8. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In-Silico Prediction of Properties for Methyl 4-propionyl-1H-pyrrole-2-carboxylate
Abstract
In the landscape of modern drug discovery, the ability to predict the properties of novel chemical entities through computational means is not merely an advantage; it is a necessity. This guide provides a comprehensive, in-depth walkthrough of the in-silico prediction process for Methyl 4-propionyl-1H-pyrrole-2-carboxylate , a representative small molecule with a pyrrole scaffold common in medicinal chemistry.[1][2][3] Aimed at researchers, computational chemists, and drug development professionals, this document moves beyond a simple listing of methods. It delves into the causality behind procedural choices, establishes self-validating workflows, and provides actionable protocols for predicting critical physicochemical, pharmacokinetic, and toxicity properties. By grounding every step in authoritative methodologies and established computational tools, this guide serves as a practical framework for leveraging predictive modeling to accelerate research, conserve resources, and identify promising drug candidates with greater confidence.
Introduction: The Imperative of Predictive Modeling in Drug Discovery
The journey of a drug from concept to clinic is fraught with challenges, with an overwhelming majority of candidates failing during development.[4] A significant portion of these late-stage failures can be attributed to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles.[5][6] The capacity to identify and eliminate compounds with poor drug-like properties early in the discovery pipeline is therefore paramount.[5][7][8]
In-silico toxicology and property prediction have emerged as indispensable tools to meet this challenge.[9][10] By employing computational models, researchers can simulate how a molecule will behave in biological systems, offering a rapid, cost-effective, and ethical alternative to traditional animal testing.[9][11] These methods are built upon decades of research into the relationship between a molecule's structure and its activity or properties, a field known as Quantitative Structure-Activity Relationship (QSAR).[12][13]
This guide focuses on a specific chemical entity, This compound , to illustrate a robust in-silico evaluation workflow. The principles and protocols detailed herein are broadly applicable to other small molecules and serve as a foundational approach for any computational drug discovery program.
The Molecule in Focus: this compound
To ground our predictive workflow, we must first define our subject molecule.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₉H₁₁NO₃ | [14] |
| Molecular Weight | 181.19 g/mol | [14] |
| Canonical SMILES | CCC(=O)C1=CNC(=C1)C(=O)OC | Generated from IUPAC Name |
| 2D Structure | --INVALID-LINK-- |
The In-Silico Prediction Workflow: A Conceptual Framework
A successful in-silico analysis is not a single action but a multi-stage process. Each stage builds upon the last, creating a comprehensive profile of the molecule's potential as a drug candidate. The logical flow of this process is critical for generating meaningful and interpretable data.
Protocol: Physicochemical Property Prediction
Physicochemical properties govern how a molecule interacts with its environment, profoundly influencing its absorption, distribution, and ability to reach its target.[15] Predicting these properties is the foundational first step in our analysis.
Causality and Importance of Key Properties
-
Lipophilicity (LogP/LogD): The octanol-water partition coefficient is a critical measure of a molecule's lipophilicity.[16][17] It dictates the ability to cross cell membranes. Excessively high LogP can lead to poor aqueous solubility and high metabolic turnover, while very low LogP can hinder absorption.
-
Aqueous Solubility (LogS): A drug must dissolve to be absorbed. Poor solubility is a major hurdle in formulation development and achieving therapeutic concentrations.[16]
-
Ionization Constant (pKa): The pKa value determines the charge state of a molecule at a given pH.[16][] Since different biological compartments have different pH values (e.g., stomach vs. intestine), the charge state impacts both solubility and permeability.
-
Topological Polar Surface Area (TPSA): TPSA is the sum of the surfaces of polar atoms in a molecule. It is an excellent predictor of passive molecular transport through membranes and is strongly correlated with properties like blood-brain barrier (BBB) penetration.
Step-by-Step Prediction Protocol
For this protocol, we will use SwissADME , a free and widely used web server, as an exemplar tool due to its comprehensive and user-friendly nature. The principles apply to other platforms like pkCSM or ADMETlab 3.0 as well.[5][19][20]
-
Navigate to the Tool: Open a web browser and go to the SwissADME homepage.
-
Input the Molecule: In the input field, paste the canonical SMILES string for our molecule: CCC(=O)C1=CNC(=C1)C(=O)OC.
-
Initiate Analysis: Click the "Run" button to start the calculation.
-
Data Extraction: The platform will generate a detailed report. Locate the "Physicochemical Properties" and "Lipophilicity" sections and extract the relevant values.
Predicted Physicochemical Data Summary
The following table summarizes the predicted properties for this compound.
| Property | Predicted Value | Interpretation & Significance |
| Molecular Weight | 181.19 g/mol | Well within the typical range for small molecule drugs (<500 Da), favoring good absorption and distribution. |
| LogP (iLOGP) | 1.58 | Indicates moderate lipophilicity. Favorable for balancing membrane permeability with aqueous solubility. |
| LogS (ESOL) | -2.11 | Corresponds to a classification of "Soluble." This is a positive attribute for oral bioavailability. |
| pKa (Acidic/Basic) | 14.53 (Acidic) | The pyrrole N-H is weakly acidic. The molecule has no significant basic pKa, suggesting its charge state is stable in physiological pH ranges. |
| TPSA | 60.89 Ų | Suggests good cell membrane permeability. Values < 140 Ų are generally associated with good oral bioavailability. |
| Number of Rotatable Bonds | 4 | A low number (<10) indicates good conformational rigidity, which is often beneficial for binding affinity. |
Protocol: ADMET Profile Prediction
While physicochemical properties tell us about the molecule itself, the ADMET profile predicts its fate within a biological system. This is a critical step for de-risking a candidate and preventing late-stage failures.[5]
Rationale for Key ADMET Endpoints
-
Gastrointestinal (GI) Absorption: Predicts the extent to which a drug is absorbed from the gut into the bloodstream, a prerequisite for orally administered drugs.
-
Blood-Brain Barrier (BBB) Permeation: Determines if a compound can cross the highly selective BBB. This is essential for drugs targeting the central nervous system (CNS) but undesirable for peripherally acting drugs to avoid CNS side effects.[21]
-
Cytochrome P450 (CYP) Inhibition: CYPs are a major family of enzymes responsible for drug metabolism. Inhibition of key isoforms (e.g., CYP2D6, CYP3A4) can lead to dangerous drug-drug interactions.[21][22]
-
hERG Inhibition: The hERG potassium channel plays a crucial role in cardiac repolarization. Blockade of this channel is a major cause of drug-induced cardiotoxicity and withdrawal from the market.[21][22]
-
Ames Mutagenicity: Predicts the potential of a compound to cause DNA mutations, which can lead to cancer. This is a critical, early-stage toxicity screen.[9]
Step-by-Step Prediction Protocol
We will use the ADMET-AI web server for this protocol, chosen for its machine learning-based models and clear, comparative outputs.[23]
-
Navigate to the Tool: Open the ADMET-AI web server.[23]
-
Input SMILES: In the "Molecules" text box, paste the SMILES string: CCC(=O)C1=CNC(=C1)C(=O)OC.
-
Set Reference (Optional but Recommended): Leave the "DrugBank Reference" set to its default to compare the predictions against a library of approved drugs.
-
Execute Prediction: Click the "Predict" button.
-
Analyze Results: The tool will display the molecule and a comprehensive table of predicted ADMET properties. We will focus on the key endpoints listed above.
Predicted ADMET Data Summary
| Category | Property | Prediction (Probability or Class) | Risk Assessment & Justification |
| Absorption | GI Absorption | High | Favorable. The molecule is likely to be well-absorbed from the gastrointestinal tract, a key feature for oral drugs. |
| Distribution | BBB Permeant | No | Favorable for a non-CNS target. This reduces the risk of unintended central nervous system side effects. |
| Metabolism | CYP2D6 Inhibitor | No | Low Risk. The compound is unlikely to interfere with the metabolism of other drugs processed by this key enzyme. |
| Metabolism | CYP3A4 Inhibitor | No | Low Risk. Avoids potential drug-drug interactions with a wide range of co-administered medications. |
| Toxicity | hERG Blockade | Low Probability | Low Risk. The molecule is not predicted to be a hERG blocker, reducing the potential for cardiotoxicity. |
| Toxicity | Ames Mutagenicity | Non-mutagen | Low Risk. The compound is predicted to be non-mutagenic, a critical hurdle for preclinical safety assessment. |
Contextual Analysis: Molecular Docking
While not a prediction of an intrinsic molecular property, molecular docking provides crucial context by predicting how a ligand might bind to a biological target.[24][25] It is a cornerstone of structure-based drug design.[8] Given that pyrrole derivatives have shown activity against targets like Aurora Kinase, a conceptual docking workflow is instructive.[26]
References
- 1. QSAR and Molecular Docking Studies of Oxadiazole-Ligated Pyrrole Derivatives as Enoyl-ACP (CoA) Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, biological activity, and 3D-QSAR studies on some novel class of pyrrole derivatives as antitubercular agents | Semantic Scholar [semanticscholar.org]
- 3. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dromicsedu.com [dromicsedu.com]
- 5. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 6. bepls.com [bepls.com]
- 7. Computational chemistry evaluation strategies in early-stage drug discovery - American Chemical Society [acs.digitellinc.com]
- 8. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pozescaf.com [pozescaf.com]
- 10. researchgate.net [researchgate.net]
- 11. A review on machine learning methods for in silico toxicity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Computational methods for predicting properties | ProtoQSAR [protoqsar.com]
- 14. scbt.com [scbt.com]
- 15. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Physicochemical Properties Prediction - CD ComputaBio [cadd.computabio.com]
- 17. Advancing physicochemical property predictions in computational drug discovery [escholarship.org]
- 19. VLS3D.COM: LIST OF COMPUTERS TOOLS [vls3d.com]
- 20. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In silico prediction of drug properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In silico prediction of drug properties. | Semantic Scholar [semanticscholar.org]
- 23. ADMET-AI [admet.ai.greenstonebio.com]
- 24. KBbox: Methods [kbbox.h-its.org]
- 25. azolifesciences.com [azolifesciences.com]
- 26. mdpi.com [mdpi.com]
Unlocking the Therapeutic Potential of Pyrrole Derivatives: A Technical Guide to Key Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
The pyrrole scaffold, a five-membered aromatic heterocycle containing a single nitrogen atom, stands as a cornerstone in medicinal chemistry. Its unique electronic properties and synthetic versatility have established it as a "privileged scaffold," forming the core of numerous natural products and synthetic drugs with a broad spectrum of biological activities.[1][2][3] This technical guide provides an in-depth exploration of key therapeutic targets for pyrrole derivatives, elucidating their mechanisms of action, relevant signaling pathways, structure-activity relationships, and the experimental protocols essential for their evaluation.
I. Targeting the Engine of Cancer: Kinase Inhibition
Protein kinases, enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular processes, including growth, proliferation, and survival.[4] Dysregulation of kinase activity is a hallmark of cancer, making them a prime target for therapeutic intervention. Pyrrole derivatives have emerged as a highly successful class of kinase inhibitors, with several approved drugs and numerous candidates in clinical development.[5][6]
A. Mechanism of Action: Competitive Inhibition at the ATP-Binding Site
Many pyrrole-based kinase inhibitors function as ATP-competitive inhibitors. They are designed to mimic the adenine region of ATP, binding to the hydrophobic pocket within the kinase domain and preventing the binding of the natural substrate, ATP. This blockade of ATP binding halts the phosphorylation cascade, thereby inhibiting the downstream signaling pathways that drive cancer cell proliferation and survival.[7][8]
A prominent example is Sunitinib , a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[8][9][10] Sunitinib potently inhibits several RTKs, including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and KIT.[7][8][9][11]
B. Signaling Pathways: Disrupting Tumor Growth and Angiogenesis
The inhibition of multiple RTKs by Sunitinib leads to the simultaneous blockade of several critical signaling pathways involved in tumor progression:
-
VEGFR Inhibition: By targeting VEGFRs, Sunitinib disrupts the signaling cascade that promotes angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. This anti-angiogenic effect effectively "starves" the tumor, limiting its growth and metastatic potential.
-
PDGFR Inhibition: Inhibition of PDGFRs interferes with signaling pathways that regulate cell growth, proliferation, and survival, directly impacting tumor cell viability.
-
KIT Inhibition: In GIST, where mutations in the KIT receptor are a primary driver of tumorigenesis, Sunitinib's inhibition of KIT blocks the downstream signaling that promotes uncontrolled cell proliferation.
The convergence of these inhibitory activities on key signaling pathways underscores the efficacy of multi-targeted kinase inhibitors like Sunitinib.
Caption: Sunitinib signaling pathway.
C. Structure-Activity Relationship (SAR) Insights
The development of potent and selective kinase inhibitors relies heavily on understanding the SAR of the pyrrole scaffold. Key structural modifications that influence activity include:
-
Substituents on the Pyrrole Ring: The nature and position of substituents on the pyrrole ring are crucial for optimizing interactions with the kinase active site. For instance, in a series of pyrrolo[2,3-d]pyrimidine derivatives, halogenation of the benzohydrazide moiety significantly enhanced cytotoxic effects and inhibitory activity against EGFR, Her2, VEGFR2, and CDK2.[5]
-
Side Chains and Linkers: The side chains and linkers attached to the pyrrole core play a vital role in determining selectivity and pharmacokinetic properties. Modifications to these elements can modulate the inhibitor's ability to fit into the ATP-binding pocket of different kinases.
D. Quantitative Data: Potency of Pyrrole-Based Kinase Inhibitors
| Compound/Analog | Target Kinase(s) | IC50 (nM) | Reference |
| Sunitinib | VEGFR2, PDGFRβ | 80, 2 | [7][8][11] |
| Sunitinib | FLT3-ITD | 50 | [8] |
| Compound 5k | EGFR, Her2, VEGFR2 | 79, 40, 136 | [5][6] |
| Lck Inhibitor Analog | Lck | <10 | [1] |
| P-6 | Aurora-A | 110 | [12] |
E. Experimental Protocol: In Vitro Kinase Inhibition Assay
A common method to assess the inhibitory potential of pyrrole derivatives against a specific kinase is the in vitro kinase activity assay. This can be performed using various formats, including radiometric, fluorescence-based, or luminescence-based assays.
Luminescence-Based Kinase Assay (Example):
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase, a suitable substrate peptide, and the test compound or DMSO (as a control) in a kinase assay buffer.
-
Initiation of Reaction: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
ADP Detection: Add a reagent that stops the kinase reaction and detects the amount of ADP produced, which is proportional to the kinase activity. This is often achieved through a coupled enzyme system that generates a luminescent signal.
-
Data Acquisition and Analysis: Measure the luminescence in each well using a plate reader. Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
II. Disrupting the Cellular Scaffolding: Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape.[2] Agents that interfere with microtublin dynamics are potent anticancer drugs. Pyrrole derivatives have been identified as effective tubulin polymerization inhibitors, often by binding to the colchicine-binding site on β-tubulin.[1][2][13][14][15][16]
A. Mechanism of Action: Destabilizing the Microtubule Network
Pyrrole-based tubulin inhibitors bind to the colchicine site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics leads to the collapse of the mitotic spindle, arresting the cell cycle in the G2/M phase and ultimately inducing apoptosis (programmed cell death).[1][2][13][15][16]
B. Signaling and Cellular Effects
The inhibition of tubulin polymerization triggers a cascade of cellular events:
-
Mitotic Arrest: The inability to form a functional mitotic spindle prevents proper chromosome segregation, leading to cell cycle arrest at the G2/M checkpoint.
-
Apoptosis Induction: Prolonged mitotic arrest activates the apoptotic machinery, resulting in the elimination of the cancerous cells.
Caption: Mechanism of tubulin polymerization inhibition.
C. Structure-Activity Relationship (SAR) Insights
The SAR of pyrrole-based tubulin inhibitors highlights the importance of specific structural features for potent activity:
-
Aromatic Substituents: The presence of specific aryl groups on the pyrrole ring is often crucial for high-affinity binding to the colchicine site. For example, in a series of 3-aroyl-1-arylpyrrole derivatives, both the 1-phenyl ring and a 3-(3,4,5-trimethoxyphenyl)carbonyl moiety were found to be essential for potent inhibition of tubulin polymerization.[17]
-
Hydrogen Bonding and Hydrophobic Interactions: The interaction of the pyrrole derivative with key amino acid residues in the colchicine-binding pocket through hydrogen bonds and hydrophobic interactions is critical for its inhibitory activity. Molecular modeling studies have revealed distinct binding modes that correlate with the observed activity of different analogs.[18]
D. Quantitative Data: Potency of Pyrrole-Based Tubulin Inhibitors
| Compound/Analog | Cell Line | IC50 (µM) | Reference |
| EAPC-67 | HCC1806 (Breast Cancer) | <25 | [2] |
| EAPC-70 | H1299 (Lung Cancer) | <25 | [2] |
| CA-61 | MDA-MB-231 (Breast Cancer) | ~50 | [13][16] |
| CA-84 | MDA-MB-231 (Breast Cancer) | ~50 | [13][16] |
E. Experimental Protocol: Cell-Free Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin in vitro.
-
Reagent Preparation: Prepare a reaction buffer containing GTP and purified tubulin protein.
-
Assay Setup: In a 96-well plate, add the tubulin solution and the test compound at various concentrations.
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Monitoring Polymerization: Monitor the increase in turbidity (light scattering) over time using a spectrophotometer at 340 nm. The increase in absorbance is proportional to the extent of tubulin polymerization.
-
Data Analysis: Plot the rate of polymerization against the inhibitor concentration to determine the IC50 value.
III. Cholesterol Management: HMG-CoA Reductase Inhibition
3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase is the rate-limiting enzyme in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol.[19] Inhibition of HMG-CoA reductase is a well-established strategy for lowering cholesterol levels and reducing the risk of cardiovascular disease. The blockbuster drug Atorvastatin is a prime example of a pyrrole-containing HMG-CoA reductase inhibitor.[20][21][22]
A. Mechanism of Action: Blocking Cholesterol Synthesis
Atorvastatin and other pyrrole-based statins are competitive inhibitors of HMG-CoA reductase. Their structure mimics the natural substrate, HMG-CoA, allowing them to bind to the active site of the enzyme. This binding prevents HMG-CoA from accessing the active site, thereby blocking its conversion to mevalonate and effectively shutting down the cholesterol biosynthesis pathway in the liver.[23]
B. Signaling and Metabolic Pathways
The inhibition of HMG-CoA reductase has several downstream consequences:
-
Reduced Hepatic Cholesterol: The primary effect is a decrease in the intracellular cholesterol concentration in liver cells.
-
Upregulation of LDL Receptors: To compensate for the reduced cholesterol synthesis, liver cells increase the expression of low-density lipoprotein (LDL) receptors on their surface.
-
Increased LDL Clearance: The increased number of LDL receptors enhances the uptake of LDL cholesterol from the bloodstream into the liver, leading to a reduction in circulating LDL levels.
References
- 1. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship of Pyrrolyl Diketo Acid Derivatives as Dual Inhibitors of HIV-1 Integrase and Reverse Transcriptase Ribonuclease H Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Discovery of Novel Inhibitors of Bacterial DNA Gyrase Using a QSAR-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. turkjps.org [turkjps.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Design and synthesis of hepatoselective, pyrrole-based HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Hepatoselectivity of statins: design and synthesis of 4-sulfamoyl pyrroles as HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pyrroles as Privileged Scaffolds in the Search for New Potential HIV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Propionyl-Substituted Pyrrole Scaffold: A Comprehensive Technical Guide to Structure-Activity Relationships in Drug Discovery
Introduction: The Pyrrole Nucleus as a Privileged Scaffold in Medicinal Chemistry
The pyrrole ring, a five-membered nitrogen-containing heterocycle, stands as a cornerstone in the architecture of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and versatile reactivity make it a "privileged scaffold," a molecular framework that can be readily modified to interact with a diverse range of biological targets.[1][2] From the anti-inflammatory drug Tolmetin to the cholesterol-lowering agent Atorvastatin and the multi-kinase inhibitor Sunitinib, the pyrrole moiety has demonstrated its therapeutic significance across various disease areas.[3][4] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, yet highly promising, subclass: propionyl-substituted pyrroles. By understanding how subtle modifications to this core structure influence biological activity, researchers can more effectively design and optimize novel therapeutic agents.
Core Principles of Pyrrole SAR: A Foundation for Design
Before focusing on the propionyl substituent, it is crucial to appreciate the general principles governing the SAR of the pyrrole ring. The pyrrole nucleus offers several positions for substitution (N1, C2, C3, C4, and C5), each providing a vector for modulating a compound's physicochemical properties and its interaction with a biological target. Key considerations in pyrrole SAR include:
-
N1-Substitution: The nature of the substituent on the nitrogen atom significantly impacts the molecule's lipophilicity, hydrogen bonding capacity, and overall conformation. This position is often targeted to improve pharmacokinetic properties or to introduce specific interactions with the target protein.
-
C2 and C5-Substitution: These positions are electronically distinct from C3 and C4 and are often crucial for establishing key binding interactions. The placement of bulky or electron-withdrawing groups at these positions can profoundly affect activity.
-
C3 and C4-Substitution: Modifications at these positions can be used to fine-tune the electronic and steric profile of the molecule, influencing its selectivity and potency.
The interplay of substituents at these various positions dictates the overall pharmacological profile of the resulting compound. A systematic exploration of these modifications is fundamental to any successful drug discovery campaign centered on the pyrrole scaffold.
Structure-Activity Relationship of Propionyl-Substituted Pyrroles: A Case Study in Cytosolic Phospholipase A2 Inhibition
A compelling example of the SAR of propionyl-substituted pyrroles is found in the development of inhibitors for cytosolic phospholipase A2 (cPLA2).[5][6] This enzyme plays a critical role in the inflammatory cascade by releasing arachidonic acid from cell membranes, which is then converted into pro-inflammatory eicosanoids.[7][8] Inhibiting cPLA2 is therefore a promising strategy for treating a range of inflammatory conditions.
The Core Pharmacophore: 3-(Pyrrol-2-yl)propionic Acid
The foundational structure for a series of potent cPLA2 inhibitors is 3-(pyrrol-2-yl)propionic acid. The propionic acid moiety at the C2 position is a critical feature, likely serving as a key binding element that interacts with the enzyme's active site. The general structure and key points of modification are illustrated below.
Caption: General scaffold of propionyl-substituted pyrrole cPLA2 inhibitors.
SAR Insights from cPLA2 Inhibitors
Systematic modification of the 3-(1,3,5-trimethyl-4-octadecanoylpyrrol-2-yl)propionic acid lead compound has yielded crucial SAR insights.[5]
-
N1-Substituent (R1): The size and nature of the substituent at the N1 position are critical for inhibitory activity.
-
Stepwise elongation of an alkyl chain at this position revealed that activity is lost when the chain exceeds five to six carbons.[5]
-
However, introducing a polar functional group, particularly a carboxylic acid, at the terminus of an otherwise inactive long alkyl chain can restore or even enhance potency.[5] This suggests the presence of a secondary binding pocket that can accommodate a polar group.
-
-
C3 and C5-Substituents (R3 and R5): Small alkyl groups, such as methyl, at these positions appear to be optimal for activity. Replacing a methyl group with a larger benzyl group does not significantly alter potency, but introducing a long dodecyl chain can abolish activity and in some cases even enhance enzymatic activity.[5]
-
C4-Substituent (R4): A long-chain acyl group at this position is a common feature of potent inhibitors. The length and nature of this acyl chain can be varied to optimize interactions within the enzyme's hydrophobic binding pocket.
-
C2-Substituent (R2): The propionic acid side chain is a key pharmacophoric element. While derivatives with an acetic acid side chain also show activity, the propionic acid moiety is often associated with higher potency.[5]
These findings are summarized in the table below:
| Compound | N1-Substituent | C3, C5-Substituents | C4-Substituent | C2-Substituent | IC50 (µM) for cPLA2 Inhibition |
| Lead Compound | Methyl | Methyl, Methyl | Octadecanoyl | Propionic acid | 13[6] |
| Analog 1 | n-Hexyl | Methyl, Methyl | Dodecanoyl | Propionic acid | Inactive[5] |
| Analog 2 | 5-Carboxypentyl | Methyl, Methyl | Dodecanoyl | Propionic acid | 3.4[5] |
| Analog 3 | Benzyl | Methyl, Methyl | Octadecanoyl | Acetic acid | Potent (specific value not given)[5] |
Broader Therapeutic Applications and General SAR Considerations
The principles of SAR observed in cPLA2 inhibitors can be extended to the design of propionyl-substituted pyrroles for other therapeutic targets. The pyrrole scaffold has been successfully employed in the development of:
-
Anticancer Agents: Pyrrole derivatives have been developed as inhibitors of various protein kinases, such as VEGFR and EGFR, which are crucial for tumor growth and angiogenesis.[1][9][10] In these contexts, the substituents on the pyrrole ring are designed to interact with the ATP-binding pocket of the target kinase.
-
Anti-inflammatory Drugs: Beyond cPLA2 inhibition, pyrrole-containing compounds have been investigated as inhibitors of cyclooxygenase (COX) enzymes, key targets for nonsteroidal anti-inflammatory drugs (NSAIDs).[11]
-
Antimalarial Agents: The pyrrole core has been utilized to create potent inhibitors of Plasmodium falciparum cGMP-dependent protein kinase (PfPKG), a validated target for antimalarial drug development.[12][13][14]
-
Neuroprotective Agents: Novel pyrrole derivatives are being explored for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's by targeting enzymes such as monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE).[15][16][17]
In each of these applications, the propionyl group, or a bioisostere thereof, can serve as a crucial linker or binding motif, while the substituents on the pyrrole ring are tailored to achieve specific interactions with the respective biological target.
Experimental Protocols: Synthesis of a Propionyl-Substituted Pyrrole
The synthesis of propionyl-substituted pyrroles can be achieved through various established methods, with the Paal-Knorr synthesis being a widely used approach.[3] This method involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Representative Synthetic Workflow: Paal-Knorr Pyrrole Synthesis
Caption: Paal-Knorr synthesis workflow for substituted pyrroles.
Step-by-Step Methodology for the Synthesis of a 3-(Pyrrol-2-yl)propionic Acid Derivative
-
Synthesis of the 1,4-Dicarbonyl Precursor: The synthesis typically begins with the preparation of a suitable 1,4-dicarbonyl compound that incorporates the desired propionate ester moiety.
-
Paal-Knorr Cyclization:
-
Dissolve the 1,4-dicarbonyl precursor in a suitable solvent, such as glacial acetic acid or ethanol.
-
Add the primary amine (e.g., an alkylamine or aniline) to the solution.
-
Heat the reaction mixture to reflux for a specified period, typically ranging from a few hours to overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and neutralize with a base, such as sodium bicarbonate, if necessary.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Ester Hydrolysis (if necessary):
-
If the product is an ester and the corresponding carboxylic acid is desired, dissolve the purified ester in a mixture of an alcohol (e.g., methanol or ethanol) and water.
-
Add a base, such as sodium hydroxide or lithium hydroxide, and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to pH 2-3.
-
Extract the carboxylic acid product with an organic solvent.
-
Wash, dry, and concentrate the organic layers to yield the final propionic acid derivative.
-
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion and Future Perspectives
The propionyl-substituted pyrrole scaffold represents a versatile and highly druggable platform for the development of novel therapeutics. The detailed SAR studies, particularly in the context of cPLA2 inhibitors, provide a clear roadmap for optimizing the potency and selectivity of these compounds. As our understanding of the structural biology of various disease targets continues to grow, the rational design of new propionyl-substituted pyrrole derivatives will undoubtedly lead to the discovery of next-generation medicines. Future efforts in this area will likely focus on leveraging computational modeling and structure-based drug design to further refine the SAR and to explore novel chemical space around this privileged scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biolmolchem.com [biolmolchem.com]
- 5. Structure-activity relationships of (4-acylpyrrol-2-yl)alkanoic acids as inhibitors of the cytosolic phospholipase A2: variation of the substituents in positions 1, 3, and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-(3,5-Dimethyl-4-octadecanoylpyrrol-2-yl)propionic acids as inhibitors of 85 kDa cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting Cytosolic Phospholipase A2α for Novel Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic and natural inhibitors of phospholipases A2: their importance for understanding and treatment of neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Research Portal [scholarship.libraries.rutgers.edu]
- 13. malariaworld.org [malariaworld.org]
- 14. Structure-Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. brieflands.com [brieflands.com]
- 17. Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer’s Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide to GSK2830371: A Potent Allosteric Inhibitor of Wip1 Phosphatase for Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The initial query for CAS number 1135282-93-7 identifies the compound Methyl 4-propionyl-1H-pyrrole-2-carboxylate. However, the context of an in-depth technical guide for drug development professionals strongly suggests the intended subject is the widely researched, pharmacologically active compound GSK2830371 , a Wip1 phosphatase inhibitor. This guide will focus exclusively on GSK2830371, whose correct CAS number is 1404456-53-6 .[1] It is presumed that the initially provided CAS number may refer to a synthetic precursor or was an inadvertent error.
Introduction
The tumor suppressor protein p53 is a critical regulator of cellular stress responses, including DNA repair, cell cycle arrest, and apoptosis.[2] Its activity is tightly controlled by a network of regulatory proteins. Among these is the Wild-type p53-induced phosphatase 1 (Wip1), encoded by the PPM1D gene. Wip1 is a serine/threonine phosphatase that functions as a key negative regulator in the DNA damage response (DDR) pathway, primarily by dephosphorylating and inactivating p53 and other upstream kinases like ATM and Chk2.[2][3] In many cancers, particularly those retaining wild-type p53, the PPM1D gene is amplified or overexpressed, leading to suppression of p53's tumor-suppressive functions.[3][4]
GSK2830371 has emerged as a pivotal chemical probe for interrogating this pathway. It is a potent, highly selective, and orally bioavailable allosteric inhibitor of Wip1 phosphatase.[2][5] This guide provides a comprehensive technical overview of GSK2830371, its mechanism of action, core properties, and proven applications in preclinical cancer research.
Core Properties of GSK2830371
GSK2830371 is a cell-permeable pyridinylaminomethylthienylcarboxamide. Its key physicochemical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1404456-53-6 | |
| Molecular Formula | C₂₃H₂₉ClN₄O₂S | |
| Molecular Weight | 461.02 g/mol | |
| Purity | ≥97-98% (HPLC) | |
| Appearance | Powder, light yellow | |
| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol. | |
| Storage | Store at -20°C. |
Mechanism of Action: Allosteric Inhibition of Wip1
GSK2830371 functions as a non-competitive, allosteric inhibitor of Wip1 phosphatase with a reported IC₅₀ value of approximately 6 nM.[1][5][6] Its mechanism confers high selectivity.
Causality of Inhibition: Unlike competitive inhibitors that bind to the active site, GSK2830371 binds with high affinity to a unique "flap" subdomain located near the Wip1 catalytic site.[6] This flap region is structurally divergent from other members of the protein phosphatase 2C (PP2C) family, which is the basis for the compound's remarkable selectivity over other phosphatases.[6] Binding to this allosteric site locks the Wip1 enzyme into an inactive conformation, preventing it from dephosphorylating its target substrates.[7]
Downstream Signaling Cascade: By inhibiting Wip1, GSK2830371 prevents the dephosphorylation of key phosphoproteins in the p53 signaling network. This results in the sustained phosphorylation and activation of:
-
p53 (at Serine 15): A key phosphorylation event that stabilizes p53 and enhances its transcriptional activity.[3][5]
-
Chk2 (at Threonine 68): A critical checkpoint kinase that signals DNA damage.[5]
-
ATM (at Serine 1981): A primary sensor of DNA double-strand breaks.[5]
-
γH2AX (at Serine 139): A marker of DNA damage.[5]
The resulting activation of p53 leads to the transcriptional upregulation of its target genes, most notably CDKN1A, which encodes the cell cycle inhibitor p21.[8] This cascade ultimately drives cellular outcomes such as cell cycle arrest, apoptosis, and senescence in a p53-dependent manner.[2][9]
Caption: GSK2830371 inhibits the Wip1 negative feedback loop, promoting p53 activation.
Applications in Preclinical Research
GSK2830371 is a versatile tool for studying cancer biology, particularly in tumors with wild-type TP53.
1. Monotherapy in PPM1D-Amplified Cancers: While GSK2830371 often shows minimal growth-inhibitory effects on its own in many cancer cell lines, it demonstrates selective antiproliferative activity in models where Wip1 is a key oncogenic driver, such as those with PPM1D gene amplification (e.g., certain breast cancers and neuroblastomas).[4][5][10]
2. Potentiation of MDM2 Inhibitors: A primary application of GSK2830371 is in combination with MDM2 inhibitors (e.g., Nutlin-3, RG7388, HDM201).[3][8] MDM2 is another negative regulator of p53. The combination of a Wip1 inhibitor and an MDM2 inhibitor creates a powerful synergistic effect:
-
MDM2i: Stabilizes p53 by preventing its degradation.
-
GSK2830371: Prevents the dephosphorylation of the stabilized p53, locking it in a hyperactive state.
This dual-pathway blockade leads to a much stronger and more sustained activation of p53, resulting in significantly enhanced cell cycle arrest and apoptosis compared to either agent alone.[2][3][8] This potentiation is most pronounced in TP53 wild-type cells.[3]
3. Sensitization to Genotoxic Chemotherapy: GSK2830371 can re-sensitize cancer cells to traditional DNA-damaging agents like doxorubicin and etoposide.[4][9] By blocking Wip1, the compound prevents the cell from prematurely shutting down the DNA damage response, thereby lowering the threshold for chemotherapy-induced apoptosis.[9]
Key Experimental Methodologies
The trustworthiness of any protocol relies on self-validating steps. The following workflows incorporate controls to ensure data integrity.
Protocol 1: Cell Viability Assay for Combination Studies (MDM2i + GSK2830371)
This protocol determines if GSK2830371 potentiates the growth-inhibitory effects of an MDM2 inhibitor.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., RBE, SK-Hep-1, or MCF-7) in 96-well plates at a predetermined density (e.g., 3,000 cells/well) and allow them to adhere overnight.[10]
-
Compound Preparation: Prepare a dose-response matrix.
-
Treatment Groups:
-
Vehicle Control (e.g., 0.5% DMSO).
-
GSK2830371 alone (at the fixed concentration).
-
MDM2 inhibitor alone (serial dilutions).
-
Combination: MDM2 inhibitor (serial dilutions) + fixed concentration of GSK2830371.
-
-
Incubation: Treat cells for 72 to 96 hours.[10]
-
Viability Assessment: Use a suitable viability reagent like CCK-8 or Sulforhodamine B (SRB) assay. Measure absorbance according to the manufacturer's protocol.
-
Data Analysis:
-
Normalize the data for the combination treatment to the effect of GSK2830371 alone to isolate the potentiation effect.[10]
-
Calculate the concentration that inhibits growth by 50% (GI₅₀) for the MDM2 inhibitor alone and in combination. A significant decrease in the GI₅₀ value in the combination group demonstrates potentiation.[2][3]
-
Protocol 2: Western Blot for Mechanistic Validation
This protocol validates that GSK2830371 functions by increasing the phosphorylation of p53 and its targets.
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat with:
-
Vehicle Control (DMSO).
-
MDM2 inhibitor alone.
-
GSK2830371 alone (e.g., 2.5 µM).
-
Combination of both inhibitors.
-
Incubate for a specified time (e.g., 6 or 24 hours).[8]
-
-
Lysate Preparation: Harvest cells, wash with PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% milk or BSA in TBST).
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-p53 (Ser15)
-
Total p53
-
p21
-
Phospho-Chk2 (Thr68)
-
Total Chk2
-
Loading control (e.g., GAPDH or β-actin).
-
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]
-
Interpretation: A successful experiment will show a marked increase in the ratio of phospho-p53 to total p53 in the GSK2830371 and combination treatment groups compared to the vehicle and MDM2i-only groups.[3][8] An increase in p21 levels further validates the activation of the p53 pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In vitro and in vivo study of GSK2830371 and RG7388 combination in liver adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Wip1 inhibitor GSK2830371 inhibits neuroblastoma growth by inducing Chk2/p53-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes & Protocols: Methyl 4-propionyl-1H-pyrrole-2-carboxylate as a Versatile Synthetic Building Block
Introduction: The Strategic Value of the Pyrrole Scaffold
The pyrrole ring is a quintessential heterocyclic motif, widely recognized as a "privileged scaffold" in medicinal chemistry.[1] Its presence is foundational to a vast array of biologically active molecules, from natural products like heme and chlorophyll to blockbuster synthetic drugs such as Atorvastatin (Lipitor) and Sunitinib (Sutent).[2][3][4] The unique electronic properties of the pyrrole nucleus—an aromatic, electron-rich system—make it a versatile template for molecular design, capable of engaging in various biological interactions.[5]
This guide focuses on a particularly useful derivative: Methyl 4-propionyl-1H-pyrrole-2-carboxylate . This molecule is strategically functionalized with three distinct reactive sites:
-
The Pyrrole N-H: Allows for N-alkylation or N-arylation, modifying steric and electronic properties.
-
The C-2 Methyl Ester: A classic handle for conversion into amides, carboxylic acids, or for reduction to an alcohol.
-
The C-4 Propionyl Group: The ketone functionality is a gateway for C-C bond formation, transformations into heterocycles, or reductive amination.
The orthogonal nature of these functional groups allows for selective, stepwise modifications, making this compound an ideal starting point for the synthesis of complex molecular architectures and diverse compound libraries for drug discovery.[6][7]
Physicochemical & Spectroscopic Profile
A thorough understanding of a building block's properties is critical for its effective use.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₃ | [8] |
| Molecular Weight | 181.19 g/mol | [8] |
| Appearance | Off-white to light yellow solid | Generic |
| CAS Number | Not readily available; structurally related to known compounds. |
Expected Spectroscopic Data:
-
¹H NMR: Expect signals for the two pyrrole ring protons (C-3 and C-5 H), a broad singlet for the N-H proton, a singlet for the ester methyl group, and a quartet and triplet for the propionyl ethyl group.
-
¹³C NMR: Resonances corresponding to the ester and ketone carbonyls, four distinct pyrrole ring carbons, and the carbons of the methyl ester and propionyl groups.
-
IR Spectroscopy: Characteristic stretches for N-H (around 3300 cm⁻¹), C=O of the ester (around 1700-1720 cm⁻¹), and C=O of the ketone (around 1660-1680 cm⁻¹).
Synthesis of the Core Building Block
The most direct route to 4-acylpyrroles involves the Friedel-Crafts acylation of a pre-functionalized pyrrole ester.[9] This approach leverages the electron-rich nature of the pyrrole ring, which readily undergoes electrophilic substitution.[5]
Protocol 1: Synthesis of this compound
This protocol describes the synthesis via a phosphoric acid-promoted acylation, a method noted for its efficiency.[9][10]
Caption: Workflow for the synthesis of the title compound.
Materials:
-
Methyl 1H-pyrrole-2-carboxylate
-
Propionic anhydride
-
Polyphosphoric acid (PPA) or 85% Phosphoric Acid
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To a stirred solution of methyl 1H-pyrrole-2-carboxylate (1.0 eq) in propionic anhydride (3.0 eq), add polyphosphoric acid (approx. 10 eq by weight) portion-wise. The use of a strong acid catalyst is crucial for activating the anhydride for electrophilic attack on the electron-rich pyrrole ring.[9]
-
Heating: Heat the mixture to 70°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is driven to completion at elevated temperatures.
-
Quenching: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. This hydrolyzes the excess anhydride and precipitates the product.
-
Neutralization & Extraction: Neutralize the aqueous solution with saturated NaHCO₃ until effervescence ceases. Extract the aqueous layer three times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure this compound.
Synthetic Applications & Protocols
The true utility of this building block lies in the selective manipulation of its functional groups.
Application 1: Derivatization of the C-2 Ester Group
The ester at the C-2 position is a versatile handle, readily converted to a carboxylic acid or an amide. The resulting pyrrole-2-carboxamide scaffold is a key feature in many MmpL3 inhibitors for tuberculosis treatment and other biologically active molecules.[7]
Caption: Two-step conversion of the ester to a diverse amide library.
Protocol 2: Saponification to 4-Propionyl-1H-pyrrole-2-carboxylic Acid
-
Setup: Dissolve the starting ester (1.0 eq) in a mixture of THF and methanol (3:1).
-
Hydrolysis: Add an aqueous solution of lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Acidification: Once the starting material is consumed, remove the organic solvents under reduced pressure. Dilute the residue with water and acidify to pH 2-3 with 1N HCl. A precipitate should form.
-
Isolation: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the carboxylic acid, which can often be used without further purification.
Protocol 3: Amide Coupling with a Primary Amine
-
Setup: Dissolve the carboxylic acid from Protocol 2 (1.0 eq) in anhydrous DMF.
-
Reagent Addition: Add the desired primary amine (1.1 eq), HATU (1.2 eq), and N,N-diisopropylethylamine (DIPEA, 2.5 eq). The coupling agent (HATU) activates the carboxylic acid for nucleophilic attack by the amine. DIPEA acts as a non-nucleophilic base to neutralize the acid formed.
-
Reaction: Stir the mixture at room temperature for 12-18 hours.
-
Workup: Dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with saturated NaHCO₃ solution, water, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography to obtain the desired amide.
Application 2: Modification of the C-4 Propionyl Ketone
The ketone is a powerful electrophile for constructing new carbon-carbon or carbon-heteroatom bonds, enabling significant expansion of the molecular scaffold.
Protocol 4: Reductive Amination
This protocol creates a new chiral center and introduces a basic nitrogen, a common feature in many pharmacologically active compounds.
-
Setup: Dissolve the starting pyrrole (1.0 eq) and a primary or secondary amine (1.2 eq) in dichloroethane (DCE).
-
Imine Formation: Add acetic acid (0.1 eq) as a catalyst and stir at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. This is a mild reducing agent selective for imines in the presence of ketones.
-
Reaction: Stir for 12-24 hours at room temperature.
-
Workup: Quench the reaction by the slow addition of saturated NaHCO₃ solution. Extract with dichloromethane (DCM), dry the organic layer over Na₂SO₄, and concentrate.
-
Purification: Purify by flash column chromatography to yield the amine product.
Application 3: Functionalization of the C-5 Position
The pyrrole ring itself can be further functionalized. The C-5 position is the most electron-rich and sterically accessible site, making it the prime target for electrophilic aromatic substitution.[11] Introducing a halogen at this position provides a handle for subsequent cross-coupling reactions.
Protocol 5: Electrophilic Bromination at the C-5 Position
-
Setup: Dissolve the starting pyrrole (1.0 eq) in a suitable solvent like THF or chloroform in a flask protected from light.
-
Bromination: Cool the solution to 0°C in an ice bath. Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise. NBS is a mild and selective source of electrophilic bromine, minimizing side reactions.
-
Reaction: Allow the reaction to stir at 0°C and warm to room temperature over 2-3 hours. Monitor by TLC.
-
Workup: Quench the reaction with aqueous sodium thiosulfate solution to destroy any remaining NBS. Extract with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to isolate the 5-bromo-pyrrole derivative. This product is now primed for Suzuki, Sonogashira, or other palladium-catalyzed cross-coupling reactions.[7]
Conclusion
This compound is a high-value, versatile building block for chemical synthesis. Its strategically placed and orthogonally reactive functional groups provide researchers with a robust platform for generating novel and complex molecules. The protocols outlined in this guide offer reliable methods for its synthesis and subsequent elaboration, empowering chemists in drug discovery and materials science to rapidly access diverse chemical space and accelerate their research programs.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrrole - Wikipedia [en.wikipedia.org]
- 3. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]
- 4. 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide | MDPI [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. An efficient and facile access to highly functionalized pyrrole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. Phosphoric acid-promoted synthesis of 4-acylpyrrole-2-carboxylic esters and dipyrryl ketones from mixed anhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Collection - Phosphoric Acid-Promoted Synthesis of 4-Acylpyrrole-2-carboxylic Esters and Dipyrryl Ketones from Mixed Anhydrides - The Journal of Organic Chemistry - Figshare [figshare.com]
- 11. Recent Advances in Functionalization of Pyrroles and their Translational Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: Methyl 4-propionyl-1H-pyrrole-2-carboxylate in Modern Medicinal Chemistry
Introduction: The Pyrrole Ring in Drug Discovery
The pyrrole nucleus, a five-membered aromatic heterocycle, is a cornerstone in the architecture of countless natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged scaffold in medicinal chemistry. Pyrrole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][4][5] This is, in part, due to the pyrrole ring's ability to serve as a bioisosteric replacement for other aromatic systems, enhancing binding affinity and modulating physicochemical properties of drug candidates.[1] Among the vast library of pyrrole-based compounds, methyl 4-propionyl-1H-pyrrole-2-carboxylate stands out as a particularly valuable and versatile starting material for the synthesis of novel therapeutic agents.
This guide provides a comprehensive overview of the applications of this compound in medicinal chemistry. We will delve into its synthesis, explore its potential as a scaffold for developing potent enzyme inhibitors, and provide detailed protocols for its derivatization and subsequent biological evaluation.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 535169-98-3 | [6] |
| Molecular Formula | C₉H₁₁NO₃ | [7] |
| Molecular Weight | 181.19 g/mol | [7] |
Synthesis of the Core Scaffold
The synthesis of this compound can be achieved through a variety of established methods for constructing substituted pyrroles. Two common and effective approaches are the Paal-Knorr synthesis and the Friedel-Crafts acylation of a pre-existing pyrrole ring.
Conceptual Synthetic Pathways
Caption: Key synthetic strategies for this compound.
Protocol 1: Synthesis via Friedel-Crafts Acylation
The Friedel-Crafts acylation is a robust method for introducing an acyl group onto an aromatic ring.[8] In this protocol, we propose the acylation of the readily available methyl 1H-pyrrole-2-carboxylate.
Materials:
-
Methyl 1H-pyrrole-2-carboxylate
-
Propionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
To a stirred solution of methyl 1H-pyrrole-2-carboxylate (1 equivalent) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) portion-wise.
-
Allow the mixture to stir at 0 °C for 15 minutes.
-
Slowly add propionyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.
Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibitors
The this compound scaffold is an excellent starting point for the development of kinase inhibitors.[3][9] Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4][10] The pyrrole core can mimic the purine ring of ATP, allowing for competitive inhibition at the ATP-binding site of kinases. The propionyl group and the ester functionality provide convenient handles for synthetic modification to enhance potency and selectivity.
Strategy for Derivatization
The primary sites for modification on the this compound scaffold are the pyrrole nitrogen (N1), the propionyl side chain, and the methyl ester.
Caption: Key modification points on the this compound scaffold.
Protocol 2: N-Alkylation of the Pyrrole Ring
Introducing substituents on the pyrrole nitrogen can significantly impact the compound's pharmacokinetic properties and binding interactions.[11][12]
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous DMF, add potassium carbonate (2 equivalents).
-
Add the desired alkyl halide (1.2 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Biological Evaluation: Assessing Anticancer Activity
Once novel derivatives have been synthesized, their biological activity must be assessed. The following protocols outline standard in vitro assays to evaluate the anticancer potential of compounds derived from this compound.
Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[13]
Materials:
-
Cancer cell line (e.g., A549 lung cancer cells)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Synthesized pyrrole derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the synthesized pyrrole derivatives in complete growth medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Protocol 4: Kinase Inhibition Assay
This protocol provides a general framework for an in vitro kinase inhibition assay using a luminescence-based method.[13][14]
Materials:
-
Recombinant kinase (e.g., EGFR, VEGFR)
-
Kinase-specific substrate
-
ATP
-
Kinase reaction buffer
-
Synthesized pyrrole derivatives (dissolved in DMSO)
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
384-well plate
-
Plate reader capable of measuring luminescence
Procedure:
-
Assay Plate Preparation: Add serial dilutions of the test compounds to the wells of a 384-well plate. Include a positive control (a known inhibitor) and a negative control (DMSO).
-
Kinase Reaction: Prepare a master mix containing the kinase, its substrate, and the reaction buffer. Add this mix to all wells.
-
Initiation: Initiate the reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection: Add the Kinase-Glo® reagent to stop the reaction and generate a luminescent signal, which is inversely proportional to kinase activity.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Normalize the data and plot it against the compound concentration to determine the IC₅₀ value.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold can provide valuable insights into the structure-activity relationship. For instance, studies on related 4-acylpyrrole derivatives as inhibitors of cytosolic phospholipase A2 (cPLA2) have shown that the length and polarity of the substituent at the N1 position are critical for inhibitory activity.[14] Elongating the alkyl chain at N1 beyond a certain length can lead to a loss of activity, which can be restored or even enhanced by introducing a terminal polar group like a carboxylic acid.[14] These findings underscore the importance of a systematic approach to derivatization to optimize the biological activity of this versatile scaffold.
Conclusion
This compound is a highly valuable and adaptable building block in medicinal chemistry. Its straightforward synthesis and the presence of multiple reactive sites for derivatization make it an ideal starting point for the development of novel therapeutic agents, particularly kinase inhibitors. The protocols and application notes provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this promising scaffold in the ongoing quest for new and effective medicines.
References
- 1. rgmcet.edu.in [rgmcet.edu.in]
- 2. par.nsf.gov [par.nsf.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 10. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Note & Protocols: Strategic Derivatization of the Propionyl Group on Pyrrole-2-carboxylates for Lead Optimization
Audience: Researchers, scientists, and drug development professionals.
Abstract
The pyrrole-2-carboxylate scaffold is a privileged core in medicinal chemistry, appearing in numerous biologically active compounds and marketed drugs.[1][2] Its structural versatility and biocompatibility make it a valuable tool for drug design and development.[3] This guide provides an in-depth exploration of synthetic strategies for the chemical modification of the propionyl group on pyrrole-2-carboxylate frameworks. By focusing on this specific side chain, we demonstrate how targeted derivatization can be used to modulate physicochemical properties, explore structure-activity relationships (SAR), and optimize lead compounds. We present detailed, field-proven protocols for key transformations including selective reduction, reductive amination, and carbon-carbon bond formation, explaining the causal logic behind each experimental choice to ensure reproducible and successful outcomes.
Introduction: The Strategic Value of the Propionyl Moiety
Pyrrole derivatives are a cornerstone of modern drug discovery, exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][4] The pyrrole-2-carboxylate substructure, in particular, serves as a versatile template for building complex molecules with therapeutic potential.[5][6] While modifications to the pyrrole nitrogen or other ring positions are common, the C3-propionyl group offers a unique and often underutilized handle for fine-tuning molecular properties.
The propionyl group's ketone functionality is a prime target for a variety of chemical transformations. Derivatization at this site can:
-
Introduce new functional groups: Alcohols, amines, and alkyl groups can be installed to probe new interactions with biological targets.
-
Modulate polarity and lipophilicity: Converting the ketone to an alcohol, for instance, introduces a hydrogen bond donor and increases polarity.
-
Create chiral centers: Reduction of the ketone generates a stereocenter, allowing for the investigation of stereospecific binding effects.
-
Extend the molecular scaffold: Carbon-carbon bond-forming reactions can introduce new substituents to explore larger pockets of a target's active site.
This document provides robust protocols for several high-impact derivatizations of a model compound, Ethyl 4-propionyl-1H-pyrrole-2-carboxylate , chosen for its representative structure.
Figure 1: Key derivatization pathways of the propionyl group.
Protocol: Selective Ketone Reduction
Principle and Mechanistic Insight
The selective reduction of the propionyl ketone to a secondary alcohol introduces a hydrogen bond donor and a chiral center. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its excellent chemoselectivity. As a mild hydride donor, it readily reduces ketones and aldehydes while leaving less reactive functional groups, such as the C2-ester on the pyrrole ring, intact under standard conditions. The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon.
Detailed Experimental Protocol
Materials:
-
Ethyl 4-propionyl-1H-pyrrole-2-carboxylate (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH) as solvent
-
Deionized water
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Step-by-Step Procedure:
-
Dissolve Ethyl 4-propionyl-1H-pyrrole-2-carboxylate (1.0 eq) in methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution (H₂) will occur.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up and Purification:
-
Carefully quench the reaction by slowly adding deionized water at 0 °C to decompose excess NaBH₄.
-
Add saturated aqueous NH₄Cl solution and stir for 10 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired secondary alcohol.
Expected Outcome & Characterization:
-
Yield: Typically >90%.
-
¹H NMR: Disappearance of the propionyl -CH₂- quartet and appearance of a new multiplet for the -CH(OH)- proton.
-
IR Spectroscopy: Disappearance of the ketone C=O stretch (~1660 cm⁻¹) and appearance of a broad O-H stretch (~3400 cm⁻¹).
-
Mass Spectrometry: Observation of the correct molecular ion peak for the reduced product.
Protocol: Reductive Amination for Amine Synthesis
Principle and Mechanistic Insight
Reductive amination transforms the propionyl ketone into a secondary or tertiary amine, introducing a basic center that can be crucial for modulating pharmacokinetic properties like solubility or for forming salt bridges with a protein target. The reaction is a one-pot process involving two key steps: (1) formation of an iminium ion intermediate via condensation of the ketone with an amine under mildly acidic conditions, and (2) in-situ reduction of the iminium ion. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are ideal reagents as they are mild enough to not reduce the starting ketone but are highly effective at reducing the protonated iminium intermediate.
Detailed Experimental Protocol
Materials:
-
Ethyl 4-(1-hydroxypropyl)-1H-pyrrole-2-carboxylate (product from Protocol 2) (1.0 eq)
-
Primary amine (e.g., Benzylamine) (1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (2.0 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent
-
Acetic acid (catalytic amount, ~5% v/v)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Figure 2: Workflow for one-pot reductive amination.
Step-by-Step Procedure:
-
To a solution of Ethyl 4-propionyl-1H-pyrrole-2-carboxylate (1.0 eq) and benzylamine (1.2 eq) in DCM, add a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (2.0 eq) portion-wise.
-
Continue stirring at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
Work-up and Purification:
-
Slowly pour the reaction mixture into a stirred solution of saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous phase with DCM (2x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting amine by silica gel chromatography.
Expected Outcome & Characterization:
-
Yield: 60-85%.
-
¹H NMR: Signals corresponding to the newly introduced amine substituent (e.g., benzyl protons) will be present.
-
¹³C NMR: Disappearance of the ketone carbonyl signal (~198 ppm).
-
Mass Spectrometry: Confirmation of the molecular weight of the final product.
Protocol: C-C Bond Formation via Grignard Addition
Principle and Mechanistic Insight
Adding an organometallic reagent, such as a Grignard reagent (R-MgBr), to the propionyl ketone creates a tertiary alcohol and a new carbon-carbon bond. This strategy is highly effective for increasing molecular complexity and probing steric limits within a binding pocket. The reaction's success hinges on two critical factors: (1) strictly anhydrous conditions to prevent quenching the highly basic Grignard reagent, and (2) potential competition from the acidic N-H proton of the pyrrole ring. While the ketone is more electrophilic, deprotonation of the pyrrole nitrogen can occur, consuming the reagent. Using excess Grignard reagent (2.5-3.0 eq) is a common strategy to overcome this, ensuring one equivalent deprotonates the pyrrole while the rest attacks the carbonyl.
Detailed Experimental Protocol
Materials:
-
Ethyl 4-propionyl-1H-pyrrole-2-carboxylate (1.0 eq)
-
Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M in Et₂O) (2.5 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Flame-dried glassware, argon or nitrogen atmosphere
Step-by-Step Procedure:
-
Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere (Ar or N₂).
-
Add a solution of Ethyl 4-propionyl-1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent (2.5 eq) dropwise via syringe over 20 minutes.
-
Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over 2 hours.
Work-up and Purification:
-
Quench the reaction at 0 °C by the very slow, dropwise addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and dilute with EtOAc.
-
Filter the mixture through a pad of Celite® to remove magnesium salts, washing the pad with additional EtOAc.
-
Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify via column chromatography to isolate the tertiary alcohol.
Expected Outcome & Characterization:
-
Yield: 50-75%, variable depending on the Grignard reagent.
-
¹H NMR: Appearance of a new singlet corresponding to the added alkyl group (e.g., a methyl singlet at ~1.5 ppm). Disappearance of the propionyl -CH₂- quartet.
-
¹³C NMR: The ketone signal is replaced by a new quaternary carbon signal (~70-80 ppm) for the tertiary alcohol.
-
Mass Spectrometry: Correct molecular ion for the addition product.
Summary of Derivatization Strategies
The following table summarizes the key outcomes of the described protocols, providing a quick reference for selecting the appropriate derivatization strategy based on the desired molecular modifications.
| Strategy | Reagents | Functional Group Transformation | Key Molecular Change | Typical Yield |
| Ketone Reduction | NaBH₄, MeOH | Ketone → Secondary Alcohol | Adds H-bond donor, creates chiral center | >90% |
| Reductive Amination | R-NH₂, STAB, DCM | Ketone → Secondary Amine | Adds basic center, new SAR vector | 60-85% |
| Grignard Addition | R-MgBr, anhy. THF | Ketone → Tertiary Alcohol | Adds alkyl group, increases steric bulk | 50-75% |
Conclusion
The derivatization of the propionyl group on pyrrole-2-carboxylates is a powerful and versatile approach in medicinal chemistry. The protocols detailed in this guide for reduction, reductive amination, and Grignard addition provide reliable methods for generating diverse analogues from a common intermediate. By understanding the principles behind each reaction, researchers can strategically modify this scaffold to optimize the biological activity and drug-like properties of novel therapeutic agents.
References
- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]
- 3. Recent Progress for the Synthesis of Pyrrole Derivatives – ...: Ingenta Connect [ingentaconnect.com]
- 4. Synthesis Strategies and Medicinal Value of Pyrrole and its Fused Heterocyclic Compounds | Bentham Science [benthamscience.com]
- 5. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy Pyrrole-2-carboxylic acid | 634-97-9 [smolecule.com]
high-throughput screening assays for pyrrole compounds
An Application Guide to High-Throughput Screening (HTS) for the Interrogation of Pyrrole Compound Libraries
Abstract
The pyrrole ring is a privileged heterocyclic scaffold, forming the structural core of numerous natural products and synthetic molecules with a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] High-Throughput Screening (HTS) provides the technological framework to rapidly evaluate large libraries of pyrrole derivatives to identify novel modulators of biological targets and pathways.[4][5] This guide offers a comprehensive overview of the strategic considerations, practical methodologies, and data validation techniques essential for designing and executing robust HTS campaigns for pyrrole-based compounds. We delve into the critical choice between target-based and phenotypic screening, provide detailed, field-proven protocols for key biochemical and cell-based assays, and emphasize the statistical measures required to ensure data integrity and successful hit identification.
Chapter 1: The Strategic Foundation: Target-Based vs. Phenotypic Screening
The success of any screening campaign hinges on the initial strategic decision of how to identify active compounds. For pyrrole libraries, two primary philosophies guide assay design: target-based discovery and phenotypic screening.[6] The choice is dictated by the existing knowledge of the disease biology and the desired outcome of the discovery program.
Target-Based Screening: This is a hypothesis-driven approach where compounds are screened for their ability to modulate a specific, pre-defined biological target, such as an enzyme or receptor.[7][8] This is the preferred method when a molecular target is known to be critical for a disease process. For pyrrole compounds, which are frequently designed as enzyme inhibitors, common targets include protein kinases (e.g., EGFR, VEGFR), bacterial enzymes (e.g., InhA), and viral proteins.[9][10][11] The primary advantage is the direct and unambiguous interpretation of results; a "hit" directly interacts with the protein of interest, simplifying the subsequent mechanism-of-action studies.[12]
Phenotypic Screening: In contrast, phenotypic screening is a hypothesis-generating approach.[13][14] Here, compounds are tested for their ability to induce a desired change in a cellular or organismal phenotype, such as inducing cancer cell death, inhibiting bacterial biofilm formation, or reversing a disease-specific cellular morphology.[6][15] The molecular target is not pre-defined, making this an exceptionally powerful method for discovering first-in-class medicines and novel biological pathways.[15] Following hit identification, significant downstream effort is required for target deconvolution to understand how the compound works.[16]
References
- 1. nbinno.com [nbinno.com]
- 2. scispace.com [scispace.com]
- 3. Bioactive pyrrole-based compounds with target selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]
- 6. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 8. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
- 9. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. lifechemicals.com [lifechemicals.com]
- 14. Phenotypic Screening Library - Enamine [enamine.net]
- 15. biorxiv.org [biorxiv.org]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantification of Methyl 4-propionyl-1H-pyrrole-2-carboxylate
Introduction
Methyl 4-propionyl-1H-pyrrole-2-carboxylate is a heterocyclic compound of significant interest in pharmaceutical and chemical research. As a pyrrole derivative, it serves as a versatile building block in the synthesis of more complex molecules and potential active pharmaceutical ingredients (APIs).[1][2] The pyrrole scaffold is a common feature in many biologically active molecules, making its derivatives, such as the topic compound, valuable targets for drug discovery and development.[3][4] Accurate and precise quantification of this compound is crucial for various stages of research and development, including reaction monitoring, purity assessment, pharmacokinetic studies, and quality control of starting materials.
This comprehensive guide provides detailed analytical methods for the robust quantification of this compound. We present two primary methodologies: High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). These techniques are selected for their high sensitivity, selectivity, and wide applicability in modern analytical laboratories. The protocols herein are designed to be self-validating and are grounded in established analytical principles, providing researchers, scientists, and drug development professionals with the tools to achieve reliable and reproducible results.
Principles of Analysis
The choice between HPLC-MS/MS and GC-MS for the quantification of this compound will depend on several factors, including the sample matrix, required sensitivity, and available instrumentation.
HPLC-MS/MS: This technique is the gold standard for the quantification of small molecules in complex matrices due to its exceptional sensitivity and selectivity.[5][6] The liquid chromatography system separates the analyte from other components in the sample based on its physicochemical properties. The analyte is then introduced into the mass spectrometer, where it is ionized, and specific parent-to-product ion transitions are monitored. This high degree of selectivity minimizes interference from the sample matrix.
GC-MS: Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds.[7] The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection and quantification. For pyrrole derivatives, GC-MS can be a powerful tool, particularly for purity analysis.[7]
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method
This section details a robust HPLC-MS/MS method for the sensitive and selective quantification of this compound in a variety of sample matrices, including plasma and reaction mixtures.
Workflow for HPLC-MS/MS Analysis
Caption: Workflow for HPLC-MS/MS Quantification.
Detailed Protocol
1. Sample Preparation (Liquid-Liquid Extraction)
-
Rationale: Liquid-liquid extraction is a simple and effective technique for isolating the analyte from complex matrices and minimizing matrix effects.[8]
-
Procedure:
-
To 100 µL of the sample (e.g., plasma, reaction mixture), add 25 µL of an internal standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled compound).
-
Add 500 µL of ethyl acetate.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
-
2. HPLC and Mass Spectrometry Parameters
-
Rationale: The selection of the HPLC column and mobile phase is critical for achieving good chromatographic separation. The mass spectrometry parameters are optimized to ensure maximum sensitivity and specificity for the analyte and internal standard.
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
| Parameter | Condition |
| HPLC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, then re-equilibrate at 10% B for 2 minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by direct infusion of the analytical standard. For this compound (MW: 181.19), a plausible transition would be m/z 182.1 -> [product ion]. |
| Collision Energy | To be optimized for the specific MRM transition. |
| Source Temperature | 500°C |
3. Data Analysis and Quantification
-
Rationale: A calibration curve is constructed to establish the relationship between the analyte concentration and the instrument response, enabling accurate quantification.
-
Procedure:
-
Prepare a series of calibration standards by spiking a blank matrix with known concentrations of this compound.
-
Process the calibration standards and unknown samples as described in the sample preparation protocol.
-
Analyze the samples using the optimized HPLC-MS/MS method.
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Precision (RSD%) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This section outlines a GC-MS method suitable for the quantification of this compound, particularly in less complex matrices or for purity assessments.
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS Quantification.
Detailed Protocol
1. Sample Preparation
-
Rationale: Sample preparation for GC-MS is typically simpler than for HPLC-MS/MS, often involving dissolution in a suitable solvent. Derivatization may be employed to improve volatility and chromatographic performance.
-
Procedure:
-
Accurately weigh the sample and dissolve it in a suitable solvent (e.g., dichloromethane, methanol) to a known concentration.
-
Add an internal standard (e.g., a stable isotope-labeled analog or a compound with similar chemical properties and retention time).
-
If derivatization is necessary to improve volatility, follow a standard protocol (e.g., silylation). For a methyl ester, this may not be required.
-
2. GC and Mass Spectrometry Parameters
-
Rationale: The choice of the GC column's stationary phase is crucial for separating the analyte from potential impurities.[7] The temperature program is optimized to achieve good peak shape and resolution.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
| Parameter | Condition |
| GC Column | 5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (splitless or split injection, depending on concentration) |
| Oven Program | Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, hold for 5 minutes. |
| Transfer Line Temp | 280°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40 - 400 |
| Selected Ion Monitoring (SIM) | Monitor characteristic ions for the analyte and internal standard for enhanced sensitivity. |
3. Data Analysis and Quantification
-
Rationale: Similar to the HPLC-MS/MS method, a calibration curve is used for accurate quantification.
-
Procedure:
-
Prepare a series of calibration standards with known concentrations of this compound and a fixed concentration of the internal standard.
-
Analyze the calibration standards and unknown samples using the optimized GC-MS method.
-
Integrate the peak areas for the selected ions of the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 10 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 5 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Precision (RSD%) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
References
- 1. nbinno.com [nbinno.com]
- 2. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]
- 3. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols for the Scale-Up Synthesis of Methyl 4-Propionyl-1H-pyrrole-2-carboxylate
Introduction
Methyl 4-propionyl-1H-pyrrole-2-carboxylate is a key heterocyclic building block with significant potential in medicinal chemistry and materials science. Its substituted pyrrole core is a prevalent motif in numerous biologically active compounds. The development of a robust and scalable synthesis for this molecule is, therefore, of considerable interest to researchers in drug development and process chemistry. This application note provides a detailed, in-depth guide for the multi-step, scale-up synthesis of this compound, starting from the readily available methyl 1H-pyrrole-2-carboxylate. The presented protocols are designed to be self-validating, with explanations for the causality behind experimental choices, ensuring both scientific integrity and practical applicability for researchers and drug development professionals.
Synthetic Strategy Overview
A direct, one-step Friedel-Crafts propionylation of methyl 1H-pyrrole-2-carboxylate at the C4 position presents significant regioselectivity challenges, often yielding a mixture of isomers. To overcome this, a more controlled and scalable multi-step approach is proposed. This strategy leverages a highly regioselective formylation at the C4 position, followed by a two-step conversion of the formyl group into the desired propionyl group.
The overall synthetic workflow is depicted below:
Caption: Overall synthetic workflow for the preparation of the target compound.
PART 1: Synthesis of Methyl 4-formyl-1H-pyrrole-2-carboxylate (Regioselective Formylation)
The initial step involves the highly regioselective formylation of methyl 1H-pyrrole-2-carboxylate at the C4 position. The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich heterocycles like pyrroles[1][2][3][4]. Recent studies have demonstrated that the choice of formylating agent and reaction conditions can afford excellent regioselectivity for either C4 or C5 formylation of pyrrole-2-carboxylates[5][6][7]. For the synthesis of the 4-formyl derivative in high yield, specific Vilsmeier reagents and conditions are employed.
Protocol 1: Vilsmeier-Haack Formylation
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity (for 10g scale) | Moles |
| Methyl 1H-pyrrole-2-carboxylate | 125.13 | 10.0 g | 0.08 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 14.7 g (9.0 mL) | 0.096 |
| N,N-Dimethylformamide (DMF) | 73.09 | 7.0 g (7.4 mL) | 0.096 |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
| Saturated sodium bicarbonate solution | - | 150 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous sodium sulfate | 142.04 | 20 g | - |
Equipment:
-
Three-necked round-bottom flask (500 mL) equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a calcium chloride drying tube.
-
Ice-water bath.
-
Heating mantle.
-
Rotary evaporator.
-
Standard laboratory glassware.
Procedure:
-
Vilsmeier Reagent Formation: In a 500 mL three-necked flask, add N,N-Dimethylformamide (DMF) (7.4 mL, 0.096 mol) and 100 mL of dichloromethane (DCM). Cool the solution to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃) (9.0 mL, 0.096 mol) dropwise to the stirred DMF solution over 30 minutes, ensuring the internal temperature is maintained below 10 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: Cool the reaction mixture back to 0 °C. Dissolve methyl 1H-pyrrole-2-carboxylate (10.0 g, 0.08 mol) in 100 mL of DCM and add it dropwise to the Vilsmeier reagent solution over 1 hour.
-
After the addition, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into 200 g of crushed ice with vigorous stirring.
-
Slowly add a saturated solution of sodium bicarbonate until the pH of the aqueous layer is ~8 to neutralize the acid.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford methyl 4-formyl-1H-pyrrole-2-carboxylate as a solid.
PART 2: Conversion of the Formyl Group to a Propionyl Group
This transformation is achieved in a two-step sequence: a Grignard reaction to form a secondary alcohol, followed by oxidation to the corresponding ketone.
Protocol 2: Grignard Reaction with Ethylmagnesium Bromide
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity (for 10g of formyl pyrrole) | Moles |
| Methyl 4-formyl-1H-pyrrole-2-carboxylate | 153.14 | 10.0 g | 0.065 |
| Ethylmagnesium bromide (3.0 M in diethyl ether) | 133.27 | 26 mL | 0.078 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 150 mL | - |
| Saturated ammonium chloride solution | - | 100 mL | - |
| Diethyl ether | 74.12 | 100 mL | - |
| Anhydrous magnesium sulfate | 120.37 | 15 g | - |
Procedure:
-
Reaction Setup: In a dry 500 mL three-necked flask under a nitrogen atmosphere, dissolve methyl 4-formyl-1H-pyrrole-2-carboxylate (10.0 g, 0.065 mol) in 150 mL of anhydrous THF.
-
Cool the solution to 0 °C in an ice-water bath.
-
Grignard Addition: Slowly add ethylmagnesium bromide solution (26 mL of 3.0 M solution in diethyl ether, 0.078 mol) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction by TLC.
-
Quenching and Work-up: Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution (100 mL).
-
Extract the mixture with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter and concentrate the solvent under reduced pressure. The crude product, methyl 4-(1-hydroxypropyl)-1H-pyrrole-2-carboxylate, can be purified by flash column chromatography on silica gel.
Protocol 3: Oxidation of the Secondary Alcohol
Pyridinium dichromate (PDC) is a mild and selective oxidizing agent for converting secondary alcohols to ketones, especially for acid-sensitive substrates[5][8][9][10].
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity (for 10g of alcohol) | Moles |
| Methyl 4-(1-hydroxypropyl)-1H-pyrrole-2-carboxylate | 183.20 | 10.0 g | 0.055 |
| Pyridinium dichromate (PDC) | 376.22 | 31.0 g | 0.0825 |
| Anhydrous Dichloromethane (DCM) | 84.93 | 200 mL | - |
| Celite® | - | 20 g | - |
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask, suspend pyridinium dichromate (PDC) (31.0 g, 0.0825 mol) and Celite® (20 g) in 150 mL of anhydrous DCM.
-
Oxidation: Dissolve methyl 4-(1-hydroxypropyl)-1H-pyrrole-2-carboxylate (10.0 g, 0.055 mol) in 50 mL of anhydrous DCM and add it to the PDC suspension in one portion.
-
Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with 100 mL of diethyl ether and filter the mixture through a pad of silica gel, washing the pad with additional diethyl ether.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.
Process Parameters and Optimization
| Step | Key Parameters | Optimization Considerations |
| Vilsmeier-Haack | Stoichiometry of Vilsmeier reagent, Temperature | Use of 1.2 equivalents of the Vilsmeier reagent ensures complete conversion. Maintaining low temperatures during reagent formation and substrate addition is critical to minimize side reactions. |
| Grignard Reaction | Anhydrous conditions, Stoichiometry of Grignard | Strict exclusion of moisture is paramount for the success of the Grignard reaction. A slight excess (1.2 eq) of the Grignard reagent is recommended to drive the reaction to completion. |
| Oxidation | Choice of oxidant, Reaction time | PDC is chosen for its mildness and selectivity. The reaction time should be carefully monitored by TLC to avoid over-oxidation or degradation of the product. |
Safety Considerations
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Grignard Reagents (e.g., Ethylmagnesium bromide): Highly flammable and react violently with water. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (nitrogen or argon).
-
Pyridinium dichromate (PDC): A chromium(VI) compound, which is toxic and a suspected carcinogen. Handle with care, avoiding inhalation of dust. Dispose of chromium waste according to institutional guidelines.
-
Solvents: Dichloromethane is a suspected carcinogen. Diethyl ether and THF are highly flammable. Handle all solvents in a well-ventilated area.
Mechanism and Rationale
The synthetic route is designed for high regioselectivity and scalability.
Caption: Rationale behind the key synthetic steps.
The Vilsmeier-Haack reaction proceeds via an electrophilic aromatic substitution mechanism. The Vilsmeier reagent, a chloroiminium ion, is a mild electrophile that preferentially attacks the electron-rich positions of the pyrrole ring. The ester group at C2 is deactivating, directing the substitution to the C4 and C5 positions. By carefully controlling the reaction conditions and the nature of the Vilsmeier reagent, formylation can be directed to the C4 position with high selectivity[5][6][7].
The subsequent Grignard reaction is a classic method for forming carbon-carbon bonds. The nucleophilic ethyl group of the Grignard reagent attacks the electrophilic carbon of the formyl group to form a secondary alcohol.
The final oxidation step converts the secondary alcohol to the desired ketone (the propionyl group). Pyridinium dichromate (PDC) is an effective and mild oxidant for this purpose, minimizing the risk of over-oxidation or side reactions on the sensitive pyrrole ring[5][8][9][10].
References
- 1. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 2. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. adichemistry.com [adichemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. archive.nptel.ac.in [archive.nptel.ac.in]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Pyridinium Dichromate (PDC) [organic-chemistry.org]
The Versatility of Methyl 4-Propionyl-1H-pyrrole-2-carboxylate in Advanced Materials Science: Application Notes and Protocols
The field of materials science is in a constant quest for novel molecular building blocks that can impart unique functionalities to next-generation materials. Pyrrole derivatives, in particular, have garnered significant attention due to their intrinsic electronic properties and versatile chemical reactivity.[1][2][3] This guide focuses on a promising yet underexplored member of this family: Methyl 4-propionyl-1H-pyrrole-2-carboxylate . We will delve into its potential applications in conducting polymers, chemical sensors, and organic electronics, providing detailed protocols and the scientific rationale behind them.
Introduction to this compound: A Multifunctional Monomer
This compound, with a molecular weight of 181.19 g/mol and the formula C₉H₁₁NO₃, is a highly functionalized pyrrole monomer.[4] Its structure is characterized by a pyrrole ring, a propionyl group at the 4-position, and a methyl carboxylate group at the 2-position. This unique combination of functional groups makes it an attractive candidate for the synthesis of advanced materials with tailored properties. The electron-rich pyrrole core provides a foundation for electronically active materials, while the propionyl and carboxylate moieties offer sites for secondary chemical modifications, influencing solubility, processability, and intermolecular interactions.
Application I: Synthesis of Functionalized Conducting Polymers
Polypyrrole (PPy) is a well-established conducting polymer known for its excellent environmental stability and biocompatibility.[5] The properties of PPy can be significantly enhanced by introducing functional groups to the pyrrole monomer prior to polymerization.[6][7] this compound can be polymerized to yield a functionalized PPy with unique characteristics. The propionyl group can enhance the polymer's solubility in organic solvents, while the methyl carboxylate group can be hydrolyzed to a carboxylic acid, providing a site for covalent immobilization of biomolecules or for pH-responsive behavior.[8]
Protocol 1: Chemical Oxidative Polymerization
This protocol describes the synthesis of poly(this compound) using a chemical oxidant. Iron(III) chloride (FeCl₃) is a commonly used oxidant for pyrrole polymerization.[5]
Materials:
-
This compound (Monomer)
-
Anhydrous Iron(III) chloride (FeCl₃) (Oxidant)
-
Anhydrous Chloroform (CHCl₃) (Solvent)
-
Methanol (for washing)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Büchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Monomer Solution Preparation: Dissolve a specific amount of this compound in anhydrous chloroform in the round-bottom flask. A typical concentration is 0.1 M.
-
Oxidant Solution Preparation: In a separate beaker, dissolve FeCl₃ in anhydrous chloroform to achieve a monomer-to-oxidant molar ratio of 1:2.4.
-
Polymerization: While stirring the monomer solution vigorously, add the FeCl₃ solution dropwise using the dropping funnel over a period of 30 minutes at room temperature. The reaction mixture will gradually turn black, indicating the formation of the polymer.
-
Reaction Continuation: Continue stirring the mixture for 24 hours to ensure complete polymerization.
-
Polymer Precipitation and Washing: Precipitate the polymer by adding methanol to the reaction mixture.
-
Filtration and Purification: Collect the black polymer precipitate by vacuum filtration using a Büchner funnel. Wash the polymer repeatedly with methanol and deionized water to remove any unreacted monomer, oxidant, and oligomers.
-
Drying: Dry the purified polymer in a vacuum oven at 60°C for 24 hours.
Expected Outcome: A black powder of poly(this compound). The electrical conductivity of the resulting polymer can be measured using a four-point probe method.[9][10]
| Parameter | Value | Rationale |
| Monomer Concentration | 0.1 M | Affects polymerization rate and polymer chain length. |
| Monomer:Oxidant Ratio | 1:2.4 | Ensures complete oxidation of the monomer. |
| Solvent | Anhydrous Chloroform | Provides a suitable medium for the polymerization of the functionalized monomer. |
| Reaction Time | 24 hours | Allows for high molecular weight polymer formation. |
Workflow for Chemical Polymerization
Caption: Workflow for the chemical oxidative polymerization of this compound.
Application II: Chemiresistive Sensors for Volatile Organic Compounds (VOCs)
Functionalized polypyrroles are excellent materials for chemiresistive sensors.[6][11] The porous structure of the polymer allows for the adsorption of analyte molecules, and the functional groups can provide specific interaction sites, leading to a change in the polymer's electrical resistance. The polymer derived from this compound can be used to detect polar volatile organic compounds (VOCs) due to the presence of the carbonyl and ester groups.
Protocol 2: Fabrication of a Chemiresistive Sensor
Materials:
-
Poly(this compound) powder (from Protocol 1)
-
Chloroform
-
Interdigitated electrode (IDE) substrate (e.g., gold on glass)
Equipment:
-
Sonicator
-
Spin coater or drop-casting equipment
-
Hot plate
-
Source measure unit (SMU) for electrical measurements
-
Gas delivery system with a test chamber
Procedure:
-
Polymer Solution Preparation: Disperse a small amount of the synthesized polymer powder in chloroform and sonicate for 30 minutes to obtain a uniform dispersion.
-
Film Deposition: Deposit the polymer solution onto the interdigitated electrode substrate using either spin coating or drop-casting to form a thin film.
-
Annealing: Anneal the coated substrate on a hot plate at 80°C for 1 hour to remove the solvent and improve film adhesion.
-
Sensor Testing: a. Place the sensor in a sealed test chamber. b. Measure the baseline resistance of the sensor in an inert gas flow (e.g., nitrogen). c. Introduce a known concentration of the target VOC into the chamber. d. Record the change in resistance of the sensor over time. e. The sensor response is calculated as (R_gas - R_air) / R_air, where R_gas is the resistance in the presence of the VOC and R_air is the baseline resistance.
Sensing Mechanism
Caption: Proposed sensing mechanism of a poly(this compound) based chemiresistive sensor for polar VOCs.
Application III: Building Block for Organic Semiconductors
The electron-rich nature of the pyrrole ring makes it a valuable component in organic semiconducting materials for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[12][13] this compound can serve as a versatile building block for the synthesis of more complex conjugated molecules and polymers. The ester group can be used in cross-coupling reactions (e.g., Stille or Suzuki coupling) after appropriate modification, while the propionyl group can be used to attach solubilizing alkyl chains, which is crucial for solution-processable organic electronics.[12]
Conceptual Synthetic Pathway
A potential synthetic route could involve the reduction of the propionyl group to an alkyl chain to enhance solubility, followed by chemical modification of the methyl ester to a leaving group (e.g., triflate) for cross-coupling reactions with other aromatic units to extend the conjugation length.
Conclusion
This compound is a promising and versatile building block for the development of advanced functional materials. Its unique combination of an electron-rich pyrrole core with reactive propionyl and methyl carboxylate side groups opens up a wide range of possibilities for creating novel conducting polymers, sensitive chemical sensors, and high-performance organic semiconductors. The protocols and concepts outlined in this guide provide a solid foundation for researchers and scientists to explore the full potential of this intriguing molecule in materials science and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Progress for the Synthesis of Pyrrole Derivatives – ...: Ingenta Connect [ingentaconnect.com]
- 3. novapublishers.com [novapublishers.com]
- 4. scbt.com [scbt.com]
- 5. mdpi.com [mdpi.com]
- 6. Functionalized polypyrrole film: synthesis, characterization, and potential applications in chemical and biological sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amine-functionalized polypyrrole: inherently cell adhesive conducting polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biosynce.com [biosynce.com]
- 12. utd-ir.tdl.org [utd-ir.tdl.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Enzymatic Reactions Involving Pyrrole-2-Carboxylate Esters
An in-depth guide for researchers, scientists, and drug development professionals.
Authored by: Gemini, Senior Application Scientist
Foreword: A Biocatalytic Approach to Pyrrole Chemistry
Pyrrole-2-carboxylate esters and their derivatives are foundational scaffolds in medicinal chemistry and materials science, notable for their presence in bioactive compounds and their utility as versatile synthetic intermediates.[1] Traditionally, the synthesis of these esters involves chemical methods that can be harsh, requiring high temperatures and often resulting in modest yields and unwanted byproducts.[2] The adoption of enzymatic catalysis presents a paradigm shift, offering mild reaction conditions, exceptional selectivity, and a greener chemical footprint.[1][3] This guide provides a comprehensive overview of the enzymatic landscape surrounding pyrrole-2-carboxylate esters, focusing on practical applications, detailed protocols, and the fundamental principles that govern these biocatalytic transformations. We will delve into the use of lipases for ester synthesis and explore other key enzymes that act on the pyrrole-2-carboxylate core, providing researchers with the knowledge to harness these powerful biocatalysts in their work.
Part 1: The Enzymatic Toolkit for Pyrrole-2-Carboxylate Modification
The enzymatic modification of pyrrole-2-carboxylates is not limited to a single reaction type. A variety of enzymes can catalyze transformations ranging from synthesis and hydrolysis of the ester bond to modifications of the parent carboxylic acid. Understanding this enzymatic toolkit is crucial for designing efficient biocatalytic cascades and synthetic routes.
Lipase-Catalyzed Synthesis: Esterification and Transesterification
Lipases are the workhorses for the enzymatic synthesis of pyrrole-2-carboxylate esters. These enzymes, particularly immobilized variants like Novozym 435 (from Candida antarctica), are highly efficient and robust, making them ideal for organic synthesis.[2] They typically operate via a Ping-Pong Bi-Bi mechanism, forming a covalent acyl-enzyme intermediate.
The primary routes to ester synthesis are:
-
Direct Esterification: The condensation of pyrrole-2-carboxylic acid with an alcohol. This is an equilibrium-limited reaction, and water removal is critical to drive the reaction toward product formation.
-
Transesterification: The conversion of a pre-existing ester (e.g., methyl or ethyl 1H-pyrrole-2-carboxylate) into a new ester by reaction with an alcohol.[2] This approach is often favored as it can be performed under anhydrous conditions, simplifying the equilibrium challenge.[2]
Diagram 1: Lipase-catalyzed pathways to pyrrole-2-carboxylate esters.
The Broader Biocatalytic Context
While ester synthesis is a key focus, other enzymatic reactions are critical for understanding the lifecycle and potential transformations of the pyrrole-2-carboxylate moiety.
-
Carboxylation & Decarboxylation: The reversible carboxylation of pyrrole to pyrrole-2-carboxylic acid is catalyzed by enzymes from the UbiD family and pyrrole-2-carboxylate decarboxylase.[4][5] This reaction represents the biological origin of the substrate for esterification and highlights the potential for CO₂ fixation to produce valuable chemical precursors.[6][7]
-
Reduction: Carboxylic Acid Reductase (CAR) enzymes can reduce pyrrole-2-carboxylic acid to its corresponding aldehyde, pyrrole-2-carbaldehyde.[4][8] This opens up synthetic pathways to another important class of pyrrole derivatives.
-
Oxygenation: Flavin-dependent monooxygenases, such as pyrrole-2-carboxylate oxygenase, can hydroxylate the pyrrole ring, initiating degradation pathways or creating functionalized derivatives.[9]
Diagram 2: Enzymatic network centered on pyrrole-2-carboxylic acid.
Part 2: Application Note: Lipase-Catalyzed Synthesis of Pyrrole Esters
Objective: To provide a robust, optimized protocol for the synthesis of various pyrrole-2-carboxylate esters via transesterification using the immobilized lipase Novozym 435. This method is suitable for generating novel esters for applications in the flavor, fragrance, and pharmaceutical industries.[2][10]
Principle: The protocol is based on the transesterification of a readily available starting ester, methyl 1H-pyrrole-2-carboxylate, with a diverse range of primary and secondary alcohols. The use of an immobilized enzyme simplifies catalyst removal and reuse. The reaction is conducted in a non-polar organic solvent to maintain enzyme activity, and molecular sieves are employed to scavenge the methanol byproduct, thereby driving the reaction equilibrium towards the desired product.[2]
Optimized Reaction Parameters
The efficiency of lipase-catalyzed transesterification is highly dependent on several parameters. The following table summarizes the optimized conditions determined for the synthesis of benzyl 1H-pyrrole-2-carboxylate from methyl 1H-pyrrole-2-carboxylate and benzyl alcohol, which achieved a 92% yield.[2]
| Parameter | Optimal Condition | Rationale & Causality |
| Enzyme | Novozym 435 | High stability and catalytic efficiency in organic media for transesterification reactions.[2] |
| Solvent | n-Hexane | A non-polar solvent that does not strip the essential water layer from the enzyme, thus preserving its active conformation. |
| Substrate Molar Ratio | 5:1 (Ester:Alcohol) | Using an excess of the starting ester helps to shift the reaction equilibrium towards the product side.[2] |
| Enzyme Load | 6 mg/mL | Provides a sufficient number of catalytic sites to achieve a high reaction rate without excessive cost.[2] |
| Water Removal | 1 g Molecular Sieves | Water and alcohol byproducts can inhibit lipase activity or promote the reverse (hydrolysis) reaction. Molecular sieves effectively sequester these, driving the reaction to completion.[2] |
| Temperature | 50 °C | Balances increased reaction kinetics with enzyme thermal stability. Higher temperatures can lead to denaturation.[2] |
| Agitation Speed | 150 r/min | Ensures adequate mixing to overcome mass transfer limitations between the substrates and the immobilized enzyme surface.[2] |
| Reaction Time | 24 hours | Sufficient time to reach maximum conversion under the specified conditions.[2] |
Part 3: Experimental Protocols
Protocol 1: Synthesis of Benzyl 1H-pyrrole-2-carboxylate via Transesterification
This protocol describes a representative synthesis at a laboratory scale. It can be adapted for other alcohols.
Materials and Reagents:
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Methyl 1H-pyrrole-2-carboxylate (Substrate 1)
-
Benzyl alcohol (Substrate 2)
-
n-Hexane (anhydrous)
-
3Å Molecular Sieves (activated by heating at 120°C for 3 hours prior to use)
-
Reaction vial (e.g., 20 mL screw-cap vial with PTFE septum)
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
-
Ethyl acetate and hexane for chromatography
-
Silica gel (for column chromatography)
Step-by-Step Methodology:
-
Preparation: To a 20 mL reaction vial, add methyl 1H-pyrrole-2-carboxylate (e.g., 1 mmol) and benzyl alcohol (0.2 mmol). This establishes the 5:1 molar ratio.
-
Solvent Addition: Add 5 mL of anhydrous n-hexane to the vial.
-
Enzyme and Sieves: Add Novozym 435 (30 mg, for a 6 mg/mL concentration) and activated 3Å molecular sieves (1 g) to the reaction mixture.[2]
-
Reaction Incubation: Seal the vial tightly and place it on a magnetic stirrer inside a heating block set to 50 °C. Set the agitation speed to 150 r/min.[2]
-
Reaction Monitoring (Self-Validation):
-
After 24 hours, pause the stirring and allow the enzyme beads and molecular sieves to settle.
-
Withdraw a small aliquot (e.g., 10 µL) of the supernatant.
-
Dilute the aliquot with a suitable solvent (e.g., 1 mL ethyl acetate) and analyze by GC-MS or TLC to determine the conversion of the starting material. For TLC, use a mobile phase like 3:1 Hexane:Ethyl Acetate and visualize under UV light.
-
-
Enzyme Removal: Once the reaction is complete, filter the reaction mixture to remove the Novozym 435 beads and molecular sieves. The enzyme can be washed with fresh n-hexane, dried under vacuum, and stored for reuse.
-
Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Product Purification: Purify the resulting crude oil by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to isolate the pure benzyl 1H-pyrrole-2-carboxylate.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS analysis.[2]
Diagram 3: Experimental workflow for lipase-catalyzed transesterification.
Protocol 2: HPLC Analysis of Enzymatic Carboxylation/Reduction Reactions
Objective: To monitor the enzymatic conversion of pyrrole to pyrrole-2-carboxylic acid and its subsequent reduction to pyrrole-2-carbaldehyde.
Materials and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA)
-
Analytical standards for pyrrole, pyrrole-2-carboxylic acid, and pyrrole-2-carbaldehyde
-
C18 reverse-phase HPLC column
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
Step-by-Step Methodology:
-
Sample Preparation:
-
Quench the enzymatic reaction by adding an equal volume of acetonitrile or by acidifying with 1% formic acid. This will precipitate the enzyme.
-
Centrifuge the quenched reaction mixture at high speed (e.g., 13,000 x g for 10 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
Standard Curve Preparation (Self-Validation):
-
Prepare a series of standard solutions for each analyte (substrate and expected products) at known concentrations (e.g., from 1 µM to 1 mM).
-
Inject each standard onto the HPLC system and record the peak area at the optimal wavelength (e.g., ~290 nm for pyrrole-2-carbaldehyde).[4]
-
Plot a calibration curve of peak area versus concentration for each compound.
-
-
HPLC Analysis:
-
Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. Example gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at a wavelength suitable for all compounds, or use a DAD to acquire full spectra. Pyrrole-2-carbaldehyde can be monitored at 290 nm.[4]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peaks in the sample chromatogram by comparing their retention times to those of the analytical standards.
-
Quantify the concentration of each compound in the sample by using the peak area and interpolating from the corresponding standard curve. This allows for the calculation of substrate conversion and product yield.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic synthesis of novel pyrrole esters and their thermal stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Pyrrole-2-carboxylate decarboxylase from Bacillus megaterium PYR2910, an organic-acid-requiring enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pyrrole-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 8. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification and characterization of a pyrrole-2-carboxylate oxygenase from Arthrobacter strain Py1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enzymatic synthesis of novel pyrrole esters and their thermal stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 4-propionyl-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of methyl 4-propionyl-1H-pyrrole-2-carboxylate. As a key intermediate in various synthetic pathways, achieving high purity of this compound is critical for downstream applications. This document addresses common challenges encountered during its purification, offering explanations and actionable protocols to ensure the integrity of your research.
Section 1: Understanding the Compound and Common Purification Challenges
This compound is a functionalized pyrrole. Pyrrole and its derivatives are electron-rich aromatic heterocycles known for their reactivity and, in some cases, instability.[1][2] Purification can be complicated by several factors inherent to its structure and the common synthetic routes used for its preparation, such as Friedel-Crafts acylation.
Key Challenges:
-
Polarity: The presence of the ester, ketone, and the pyrrole NH group gives the molecule a moderate to high polarity, which can lead to issues during silica gel chromatography.
-
Acid/Base Sensitivity: The pyrrole ring can be sensitive to strong acids, potentially leading to polymerization or degradation, especially at elevated temperatures.[3]
-
Colored Impurities: Syntheses of pyrroles can generate highly conjugated byproducts that are intensely colored and difficult to remove.[4]
-
Tailing on Silica Gel: The slightly acidic nature of silica gel can interact strongly with the basic pyrrole nitrogen, causing significant tailing of the product spot on TLC and poor separation during column chromatography.[4]
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during the purification of this compound.
Issue 1: My purified compound is colored (yellow, brown, or pink). How can I remove the color?
Answer: Color in the final product typically arises from trace amounts of highly conjugated impurities or degradation products.[4] Pyrroles themselves can be sensitive to air and light, leading to the formation of colored oligomers.[1]
Troubleshooting Steps:
-
Activated Charcoal Treatment: Dissolve the crude or colored product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Add a small amount of activated charcoal (typically 1-2% by weight), stir for 15-30 minutes at room temperature, and then filter through a pad of Celite to remove the charcoal. Be aware that this can reduce your overall yield as some product may be adsorbed.[4]
-
Minimize Air and Light Exposure: During workup and purification, work efficiently and protect the compound from prolonged exposure to bright light and air.[4] If possible, conduct operations under an inert atmosphere (nitrogen or argon).
-
Check pH of Workup: Ensure that any acidic catalysts from the synthesis (e.g., Lewis acids from a Friedel-Crafts reaction) are thoroughly quenched and removed during the aqueous workup. Washing the organic layer with a mild base like saturated sodium bicarbonate solution is crucial.[4]
Issue 2: My compound is streaking badly on the silica TLC plate and gives poor separation in the column.
Answer: This is a classic problem when purifying nitrogen-containing heterocycles on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface strongly interact with the pyrrole, causing tailing.[4]
Troubleshooting Steps:
-
Add a Basic Modifier to the Eluent: This is the most common and effective solution. Adding a small amount of a basic modifier to your mobile phase will neutralize the acidic sites on the silica gel, leading to sharper peaks and better separation.[4][5]
-
Recommended Modifier: Add 0.5-1% triethylamine (Et₃N) to your eluent system (e.g., Hexane/Ethyl Acetate + 1% Et₃N).
-
Alternative: A few drops of ammonium hydroxide in the polar component of your eluent (e.g., methanol) can also be effective if a more polar system is required.[4]
-
-
Use a Different Stationary Phase: If a basic modifier is not sufficient or is incompatible with your compound, consider an alternative to standard silica gel.
Issue 3: My compound won't crystallize, or the recrystallization yield is very low.
Answer: Recrystallization is highly dependent on finding the right solvent system where the compound is soluble at high temperatures but poorly soluble at low temperatures.[6] The presence of impurities can also significantly hinder crystal formation.
Troubleshooting Steps:
-
Systematic Solvent Screening: Do not rely on a single solvent. Test a range of solvents with varying polarities on a small scale. Good candidates for a molecule like this might include:
-
Toluene
-
Ethyl acetate/Hexane mixture
-
Dichloromethane/Hexane mixture
-
Ethanol/Water mixture
-
-
Ensure High Purity Pre-Recrystallization: If the crude material is very impure, recrystallization may fail. First, run a quick plug of silica or a charcoal treatment to remove the bulk of impurities, then attempt recrystallization.
-
Induce Crystallization: If a supersaturated solution fails to produce crystals upon cooling, try the following:
-
Scratching: Scratch the inside of the flask with a glass rod just below the solvent line.
-
Seeding: Add a tiny crystal of the pure compound to the cooled solution.
-
Reduce Temperature: Cool the flask in an ice bath or, if necessary, a freezer.
-
Workflow for Purification Method Selection
The following diagram provides a decision-making workflow to help you select the most appropriate purification strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Functionalization of Pyrroles and their Translational Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Byproduct Formation in the Synthesis of 4-Acyl Pyrroles
Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of 4-acyl pyrroles. This guide is designed to provide in-depth, field-proven insights into identifying, understanding, and mitigating common byproducts encountered during key synthetic transformations. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
General Troubleshooting & FAQs
Before diving into method-specific issues, let's address some overarching challenges in pyrrole chemistry. The pyrrole ring is an electron-rich, π-excessive heterocycle, making it highly reactive but also susceptible to undesirable side reactions, particularly under acidic conditions.
Q1: My reaction has resulted in a low yield and a complex, inseparable mixture. Where do I begin troubleshooting?
A1: Complex mixtures are a frequent issue stemming from the high reactivity of the pyrrole core or its precursors. Before re-running the reaction, consider these fundamental factors:
-
Purity of Starting Materials: Pyrroles and their precursors can be sensitive. Use freshly purified reagents and ensure solvents are anhydrous, as trace impurities or water can initiate polymerization or side reactions.
-
Inert Atmosphere: Many reactions, especially those involving organometallic reagents or strong bases, benefit from being performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation.
-
Reaction Monitoring: Do not rely solely on time. Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows you to identify the optimal endpoint before significant byproduct formation occurs.
-
Temperature Control: Many side reactions have a higher activation energy than the desired transformation. Running the reaction at the lowest effective temperature can significantly improve selectivity.
Q2: My reaction mixture turned into an intractable black tar. What is causing this polymerization?
A2: This is a classic sign of pyrrole polymerization. The electron-rich pyrrole ring is highly susceptible to attack by electrophiles, including protons. In the presence of strong Brønsted or Lewis acids (e.g., AlCl₃, concentrated H₂SO₄), pyrrole can protonate, and the resulting cation can act as an electrophile, attacking another neutral pyrrole molecule and initiating a chain polymerization.[1][2] This is the single most common failure mode in reactions like Friedel-Crafts acylation.[2]
Method-Specific Troubleshooting Guides
Friedel-Crafts Acylation: The Challenge of Regioselectivity and Polymerization
The direct acylation of a pyrrole ring is a primary method for synthesizing acyl pyrroles. However, it is fraught with challenges, most notably poor regioselectivity and acid-catalyzed polymerization.
FAQ: I'm attempting to synthesize a 4-acyl pyrrole via Friedel-Crafts acylation but am isolating the 2-acyl isomer and a large amount of polymer. How can I control this reaction?
A: This outcome is expected due to the inherent electronic properties of the pyrrole ring.
Causality of Byproduct Formation:
-
2-Acyl Isomer (Regioselectivity): Electrophilic attack on the pyrrole ring preferentially occurs at the C2 (α) position because the resulting cationic intermediate (Wheland intermediate) is stabilized by three resonance structures, effectively delocalizing the positive charge. Attack at the C3 (β) position yields an intermediate with only two significant resonance structures, making it less stable. Direct acylation at C4 is electronically disfavored and generally not observed on an unsubstituted pyrrole.
-
Polymerization: As discussed, strong Lewis acids like AlCl₃, required to activate the acylating agent, are potent catalysts for pyrrole polymerization.[3] The ketone product also complexes with the Lewis acid, meaning stoichiometric amounts are often needed, which exacerbates the polymerization problem.[4][3]
Troubleshooting & Prevention:
To achieve C4 acylation, a multi-step strategy involving protecting and directing groups is typically required. Direct acylation is not a viable route. For general acylation, mitigating polymerization is key.
-
Use Milder Lewis Acids: Replace AlCl₃ with milder catalysts such as Zn(OTf)₂, In(OTf)₃, or Bi(OTf)₃, which are less likely to induce polymerization.
-
Protect the Nitrogen: Installing an electron-withdrawing group (e.g., tosyl, -SO₂Ph) on the pyrrole nitrogen deactivates the ring, making it less prone to polymerization and modifying its reactivity. However, this can make the subsequent acylation more difficult.[5]
-
Use a Nucleophilic Catalyst: Catalysts like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) can be used to facilitate acylation with acyl chlorides or anhydrides under milder, Lewis acid-free conditions.[5]
Logical Workflow: Friedel-Crafts Acylation Troubleshooting
Caption: Troubleshooting workflow for Friedel-Crafts acylation of pyrroles.
Paal-Knorr Synthesis: Avoiding Furan Byproducts
The Paal-Knorr synthesis, a condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, is a robust method for forming the pyrrole ring.[6][7] The most significant and common byproduct is the corresponding furan.[8]
FAQ: I am running a Paal-Knorr synthesis, but my primary isolated product is a furan, not the pyrrole I need. What is causing this and how can I fix it?
A: Furan formation is the result of a competing acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl starting material.[8]
Mechanism of Furan vs. Pyrrole Formation:
Both pathways begin with the 1,4-dicarbonyl.
-
Pyrrole Pathway (Desired): The amine attacks one carbonyl, forming a hemiaminal, which dehydrates to an imine. An intramolecular attack by the enamine tautomer on the second carbonyl, followed by dehydration, yields the pyrrole. This is favored under neutral or weakly acidic conditions.[9]
-
Furan Pathway (Byproduct): Under more strongly acidic conditions (pH < 3), one carbonyl is protonated, which is then attacked by the enol tautomer of the other carbonyl. Dehydration of the resulting cyclic hemiacetal yields the furan.[6][8][9][10]
Reaction Pathways in Paal-Knorr Synthesis
Caption: Competing pathways in the Paal-Knorr synthesis.
Troubleshooting & Prevention:
| Parameter | Condition Favoring Pyrrole | Condition Favoring Furan Byproduct |
| pH | Neutral to weakly acidic (e.g., acetic acid) | Strongly acidic (pH < 3) |
| Catalyst | None, or weak acids (e.g., AcOH, NH₄Cl) | Strong mineral acids (e.g., H₂SO₄, HCl) |
| Amine | Use of excess primary amine or ammonia | Absence or substoichiometric amount of amine |
Optimized Protocol: Synthesis of 1,2,5-trimethylpyrrole [8]
This protocol emphasizes conditions designed to minimize furan byproduct formation.
-
Materials: 2,5-Hexanedione, Methylamine (excess, e.g., 40% in H₂O), Ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve 2,5-hexanedione (1 equivalent) in ethanol.
-
Add an excess of aqueous methylamine (2-3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C). The use of a neutral or slightly basic amine solution avoids the strongly acidic conditions that promote furan formation.
-
Monitor the reaction by TLC until the starting dicarbonyl is consumed.
-
Upon completion, dilute the mixture with water and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude pyrrole, which can be further purified by distillation or chromatography.
-
Knorr Pyrrole Synthesis: Suppressing Self-Condensation
The Knorr synthesis and its variations are powerful for building highly substituted pyrroles, often with acyl groups at the C4 position. The classic approach involves the condensation of an α-amino ketone with a β-ketoester.
FAQ: My Knorr synthesis is giving very low yields. I suspect the α-amino ketone starting material is not stable.
A: Your suspicion is correct. α-amino ketones are notoriously unstable and prone to self-condensation, forming dihydropyrazines. This is a major pathway for yield loss.
Troubleshooting & Prevention:
The most effective strategy is to avoid isolating the α-amino ketone altogether by generating it in situ from a stable precursor. The most common method is the reduction of an α-oximino-β-ketoester.[11]
-
Prepare the Precursor: The α-oximino-β-ketoester is easily prepared by reacting a β-ketoester (e.g., ethyl acetoacetate) with nitrous acid (generated from sodium nitrite and acid).
-
In Situ Reduction and Condensation: The oximino compound is then reduced in the presence of the second carbonyl component. Zinc dust in acetic acid is the classic reagent for this transformation. The zinc reduces the oxime to the amine, which immediately condenses with the surrounding β-dicarbonyl compound to form the pyrrole ring, never allowing the unstable α-amino ketone to accumulate.
Experimental Protocol: Knorr Synthesis via In Situ Amine Generation [11]
This protocol describes the synthesis of ethyl 2,4-dimethylpyrrole-3-carboxylate.
-
Materials: Ethyl acetoacetate, Sodium nitrite, Acetic acid, Zinc dust.
-
Procedure:
-
Step A (Oxime formation): Dissolve ethyl acetoacetate (2 equivalents) in glacial acetic acid and cool in an ice bath. Slowly add a solution of sodium nitrite in water. Stir until the formation of ethyl 2-oximinoacetoacetate is complete.
-
Step B (Reductive Condensation): In a separate flask, create a stirred suspension of zinc dust in acetic acid. To this, slowly and simultaneously add the solution of ethyl 2-oximinoacetoacetate from Step A and a second equivalent of ethyl acetoacetate. Maintain the temperature below 40 °C.
-
The zinc dust reduces the oxime to the amine in situ, which then immediately reacts with the second molecule of the ketoester to form the pyrrole.
-
After the addition is complete, heat the mixture gently (e.g., on a steam bath) to drive the reaction to completion.
-
Pour the reaction mixture into a large volume of water and collect the precipitated product by filtration. The crude product can be recrystallized from ethanol.
-
Purification Strategies
Effectively removing byproducts and unreacted starting materials is critical for obtaining pure 4-acyl pyrroles.
| Issue | Contaminant(s) | Recommended Purification Strategy |
| Unreacted Pyrrole | Excess pyrrole starting material | Pyrrole is relatively nonpolar. Perform repeated washes of the crude product solution with hexane to selectively remove it. Follow with column chromatography if necessary.[12] |
| Furan Byproduct | Furan from Paal-Knorr | Furans and pyrroles can have similar polarities. Careful column chromatography is usually required. A solvent system of hexane/ethyl acetate or dichloromethane/hexane is a good starting point. |
| Polymer | Pyrrolic tars | Polymers are typically insoluble. Attempt to triturate the crude mixture with a nonpolar solvent (like hexane or ether) to dissolve the desired product, leaving the polymer behind. Filtration may be effective. If the product is soluble, chromatography on silica gel can remove the baseline polymer. |
| Inseparable Mixture | Intractable mixtures of isomers and byproducts | If standard purification fails, derivatization may be an option. For example, converting a mixture of carboxylic acids to their methyl esters can sometimes improve chromatographic separation. In severe cases, a complete re-evaluation of the synthetic strategy is the most efficient path forward.[13] |
References
- 1. m.youtube.com [m.youtube.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
stability and degradation of methyl 4-propionyl-1H-pyrrole-2-carboxylate
Technical Support Center: Methyl 4-propionyl-1H-pyrrole-2-carboxylate
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound. The information herein is synthesized from established principles of pyrrole chemistry and field-proven insights to ensure the integrity of your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound. Each issue is presented with probable causes and actionable solutions.
Question 1: I've noticed my solid sample of this compound is darkening over time, from a pale yellow to a brown or black color. What is causing this and how can I prevent it?
Answer:
The darkening of your sample is a common indicator of degradation, particularly through oxidation and polymerization. Pyrrole-containing compounds are known to be sensitive to air and light.[1]
Probable Causes:
-
Oxidation: The pyrrole ring is electron-rich and susceptible to oxidation, especially when exposed to atmospheric oxygen.[2][3] This can lead to the formation of colored byproducts like pyrrolin-2-ones or the initiation of polymerization.[4][5]
-
Photodegradation: Exposure to UV or even ambient light can induce photochemical reactions, leading to degradation.[6][7] Pyrrole moieties can undergo both direct and indirect photodegradation.[6]
-
Trace Impurities: The presence of acidic or metallic impurities can catalyze degradation pathways.
Solutions & Preventative Measures:
-
Storage: Store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber glass vial to protect it from air and light. For long-term storage, keep it in a freezer at or below -20°C.
-
Handling: When handling the compound, work quickly and minimize its exposure to air and light. If possible, use a glovebox or an inert atmosphere chamber.
-
Purification: If the compound has already darkened, it may be necessary to purify it before use. Recrystallization or column chromatography can be effective, but care should be taken to use de-gassed solvents and protect the setup from light.
Question 2: My reaction yield is consistently low when using this compound. What could be the issue?
Answer:
Low reaction yields can stem from the degradation of the starting material or its incompatibility with the reaction conditions.
Probable Causes:
-
Degraded Starting Material: As mentioned above, if your starting material has darkened, it is likely impure, which will affect your reaction stoichiometry and yield.
-
Acidic Conditions: Pyrroles are generally unstable in acidic conditions and can readily polymerize.[1] If your reaction is run in a strong acid or generates acidic byproducts, this can consume your starting material.
-
Strong Oxidizing or Reducing Agents: The pyrrole ring is sensitive to both oxidation and reduction.[2][5] Using harsh reagents may lead to unintended side reactions on the pyrrole core.
-
Hydrolysis of the Ester: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions, especially in the presence of water.[8][9]
Solutions & Experimental Choices:
-
Verify Starting Material Purity: Before starting your reaction, check the purity of your this compound by TLC, LC-MS, or NMR. If it is impure, purify it.
-
Control pH: If possible, run your reaction under neutral or slightly basic conditions. If acidic conditions are unavoidable, consider using a milder acid or a shorter reaction time. The use of a non-nucleophilic base like DIPEA can be beneficial in some cases to neutralize generated acids.[8]
-
Choose Reagents Carefully: Select mild and selective reagents for your transformations. For example, if you need to perform a reduction, consider reagents that are less likely to affect the pyrrole ring.
-
Anhydrous Conditions: To prevent ester hydrolysis, ensure your reaction is carried out under anhydrous conditions using dry solvents and glassware, especially if the reaction is run at elevated temperatures or for an extended period.
Question 3: I am seeing unexpected peaks in my NMR or LC-MS analysis of a sample of this compound. What could these be?
Answer:
The appearance of unexpected peaks is a clear sign of degradation or the presence of impurities. The identity of these byproducts can give clues to the degradation pathway.
Probable Byproducts and Their Identification:
-
Hydrolysis Product: The corresponding carboxylic acid (4-propionyl-1H-pyrrole-2-carboxylic acid) is a likely byproduct if the sample has been exposed to moisture. This will have a different retention time in LC-MS and will show the absence of the methyl ester peak and the appearance of a carboxylic acid proton in the NMR spectrum.
-
Oxidation Products: Oxidation can lead to a variety of products, including hydroxylated pyrroles or pyrrolin-2-ones.[2][4] These will have a higher mass in MS analysis.
-
Polymers: The formation of polypyrroles will often be visible as a dark, insoluble material.[1] In analysis, you might see a broad distribution of high molecular weight species or a complex mixture of oligomers.
-
Photodegradation Products: Photodegradation can lead to a complex mixture of products depending on the conditions.[6]
Troubleshooting Workflow:
To identify the source of the impurity, you can perform a stability study on a small sample of your compound. This involves exposing the compound to different conditions (e.g., air, light, acidic/basic solution) and monitoring its degradation over time by LC-MS or NMR.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, the compound should be stored under an inert atmosphere (argon or nitrogen) in a light-resistant (amber) container, at or below -20°C.
| Condition | Recommendation | Rationale |
| Temperature | ≤ -20°C (long-term); 2-8°C (short-term) | Minimizes thermal degradation and slows down oxidative processes. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the electron-rich pyrrole ring.[1][3] |
| Light | Amber vial or protection from light | Prevents photodegradation.[6][7] |
| Moisture | Tightly sealed container with desiccant | Prevents hydrolysis of the methyl ester group.[8] |
Q2: Is this compound sensitive to air?
A2: Yes, like many pyrrole derivatives, it is sensitive to air.[1] The electron-rich pyrrole ring can be oxidized by atmospheric oxygen, leading to discoloration and the formation of impurities.[2][3] It is highly recommended to handle the compound under an inert atmosphere.
Q3: Can I dissolve the compound in acidic or basic solutions?
A3: Caution is advised. Pyrroles are known to be unstable in strongly acidic solutions, which can cause them to polymerize.[1] In basic solutions, the methyl ester is susceptible to hydrolysis to the corresponding carboxylic acid.[9] If you need to use acidic or basic conditions, it is best to use them at low temperatures and for the shortest possible time.
Q4: What is the expected thermal stability of this compound?
Experimental Protocols
Protocol: Assessing the Stability of this compound
This protocol provides a framework for testing the stability of your compound under various conditions.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, water, methanol)
-
Buffers (e.g., pH 4, pH 7, pH 9)
-
Amber and clear HPLC vials
-
HPLC system with a UV detector
Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile) to make a concentrated stock solution (e.g., 1 mg/mL).
-
Set up Test Conditions:
-
Control: Dilute the stock solution to a working concentration (e.g., 50 µg/mL) with your initial mobile phase. Place in an amber HPLC vial.
-
Light Exposure: Dilute the stock solution as above and place it in a clear HPLC vial on a lab bench exposed to ambient light.
-
Acid/Base Exposure: Dilute the stock solution with the prepared pH buffers to the working concentration. Place in amber HPLC vials.
-
Air/Oxidative Stress: Prepare a sample as in the control, but leave the vial uncapped or loosely capped in a well-ventilated area.
-
-
Time-Point Analysis:
-
Immediately after preparation (T=0), inject the control sample into the HPLC to obtain an initial purity profile.
-
At regular intervals (e.g., 1, 4, 8, 24 hours), inject samples from each of the test conditions.
-
-
Data Analysis:
-
Compare the chromatograms from each time point and condition to the T=0 control.
-
Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks, which indicate degradation.
-
Calculate the percentage of remaining parent compound at each time point to quantify the stability.
-
Visualizations
Below are diagrams illustrating potential degradation pathways and a troubleshooting workflow.
Caption: Potential degradation pathways for the compound.
Caption: A troubleshooting workflow for unexpected experimental results.
References
- 1. Pyrrole - Wikipedia [en.wikipedia.org]
- 2. The Oxidation of Pyrrole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. re.public.polimi.it [re.public.polimi.it]
- 4. Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 6. mcneill-group.org [mcneill-group.org]
- 7. Controlling the Photostability of Pyrrole with Optical Nanocavities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Enhanced Optical and Thermal Stability of Blue Pyrrole Derivatives for Color Filter in Image Sensors | MDPI [mdpi.com]
- 11. Enzymatic synthesis of novel pyrrole esters and their thermal stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Friedel-Crafts Acylation on Pyrroles
Welcome to the Technical Support Center for improving the yield and selectivity of Friedel-Crafts acylation on pyrroles. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this fundamental yet often tricky transformation. In this document, we will explore common issues, provide detailed troubleshooting strategies, and answer frequently asked questions to help you achieve your desired outcomes.
Introduction: The Challenge of Pyrrole Acylation
Pyrrole is an electron-rich heteroaromatic compound, making it highly susceptible to electrophilic substitution.[1] However, this high reactivity can be a double-edged sword. Under the strongly acidic conditions typical of Friedel-Crafts reactions, pyrroles are prone to polymerization, leading to low yields and complex reaction mixtures.[1] Furthermore, controlling the position of acylation (regioselectivity) can be a significant hurdle. This guide will provide you with the expertise to navigate these challenges.
Troubleshooting Guide
This section addresses specific problems you might be facing in the lab and offers structured solutions.
Issue 1: Low or No Yield of the Desired Acylpyrrole
This is one of the most common frustrations with this reaction. Several factors can contribute to poor yields.
Potential Causes & Solutions:
-
Pyrrole Polymerization: The high reactivity of the pyrrole ring makes it susceptible to acid-catalyzed polymerization.[1]
-
Solution 1: Use Milder Lewis Acids. Instead of strong Lewis acids like AlCl₃, consider using milder alternatives such as ZnCl₂, FeCl₃, or Zn(OTf)₂.[1] These catalysts are less likely to induce polymerization.
-
Solution 2: Lower the Reaction Temperature. Performing the reaction at reduced temperatures (e.g., 0 °C or below) can help to control the reactivity and minimize side reactions.
-
Solution 3: Protect the Pyrrole Nitrogen. Introducing an electron-withdrawing group, such as a tosyl (Ts) or benzenesulfonyl (Bs) group, onto the pyrrole nitrogen can decrease the ring's reactivity and prevent polymerization.[1][2]
-
-
Catalyst Inactivity: Lewis acid catalysts are extremely sensitive to moisture.
-
Solution: Ensure Anhydrous Conditions. Use freshly dried solvents and glassware. Handle the Lewis acid under an inert atmosphere (e.g., nitrogen or argon). It is crucial to use anhydrous conditions and freshly opened or purified reagents.[3]
-
-
Insufficient Catalyst: In many Friedel-Crafts acylations, a stoichiometric amount of the Lewis acid is required. This is because the product, an aryl ketone, can form a stable complex with the catalyst, effectively taking it out of the catalytic cycle.[3]
-
Solution: Increase Catalyst Loading. If you are using catalytic amounts, try increasing the stoichiometry of the Lewis acid to at least one equivalent relative to the pyrrole substrate.
-
.dot graph "Troubleshooting_Low_Yield" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Low or No Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause1 [label="Pyrrole Polymerization", fillcolor="#FBBC05", fontcolor="#202124"]; Cause2 [label="Catalyst Inactivity", fillcolor="#FBBC05", fontcolor="#202124"]; Cause3 [label="Insufficient Catalyst", fillcolor="#FBBC05", fontcolor="#202124"]; Solution1a [label="Use Milder Lewis Acids\n(e.g., ZnCl2, FeCl3)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution1b [label="Lower Reaction Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution1c [label="Protect Pyrrole Nitrogen\n(e.g., Tosyl group)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2a [label="Ensure Anhydrous Conditions", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3a [label="Increase Catalyst Loading\n(Stoichiometric amounts)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Cause1; Start -> Cause2; Start -> Cause3; Cause1 -> Solution1a; Cause1 -> Solution1b; Cause1 -> Solution1c; Cause2 -> Solution2a; Cause3 -> Solution3a; } .enddot Caption: Decision tree for troubleshooting low yields.
Issue 2: Formation of Multiple Products (Polysubstitution)
The high reactivity of pyrrole can also lead to the addition of more than one acyl group to the ring.
Potential Causes & Solutions:
-
Highly Activated Pyrrole Ring: Unsubstituted or electron-rich pyrroles are prone to multiple acylations.
-
Solution 1: Control Stoichiometry. Carefully control the stoichiometry of the acylating agent, using only a slight excess (e.g., 1.1 equivalents).
-
Solution 2: Use a Protecting Group. As mentioned previously, an N-protecting group can moderate the ring's reactivity.
-
Solution 3: Gradual Addition. Add the acylating agent slowly to the reaction mixture at a low temperature to maintain a low concentration of the electrophile.
-
Issue 3: Poor Regioselectivity (Mixture of C2 and C3 isomers)
Controlling the position of acylation is a common challenge. The electronic properties of the pyrrole ring inherently favor substitution at the C2 (α) position because the intermediate carbocation is better stabilized by resonance.[1]
Strategies to Control Regioselectivity:
-
Favoring C2-Acylation (the kinetic product):
-
Milder Conditions: Weaker Lewis acids and lower temperatures generally favor the electronically preferred C2-acylation.[2]
-
Vilsmeier-Haack Reaction: For formylation (addition of a -CHO group), the Vilsmeier-Haack reaction is a highly reliable method that shows excellent selectivity for the C2 position.[1][4][5][6] This reaction uses a milder electrophile generated from DMF and POCl₃.[7]
-
-
Favoring C3-Acylation (the thermodynamic product):
-
Bulky N-Protecting Groups: Introducing a sterically demanding group on the nitrogen, such as a triisopropylsilyl (TIPS) group, can block the C2 and C5 positions, directing the acylating agent to the C3 position.[2]
-
Stronger Lewis Acids and Specific Solvents: The use of a strong Lewis acid like AlCl₃, particularly in solvents like 1,2-dichloroethane, has been shown to favor the formation of the 3-acylpyrrole derivative.[2] This is thought to proceed through an organoaluminum intermediate.[2]
-
| Strategy | Target Position | Key Experimental Considerations |
| Milder Lewis Acids (e.g., ZnCl₂, FeCl₃) | C2 | Lower reaction temperature to favor kinetic product.[2] |
| Vilsmeier-Haack Reaction | C2 (Formylation) | Use of DMF and POCl₃; generally high selectivity.[1][4][5][6] |
| Bulky N-Protecting Groups (e.g., TIPS) | C3 | Steric hindrance directs acylation to the C3 position.[2] |
| Strong Lewis Acids (e.g., AlCl₃) | C3 | Can favor the thermodynamic product, especially in specific solvents.[2] |
Frequently Asked Questions (FAQs)
Q1: Why is Friedel-Crafts acylation of pyrrole so challenging?
The primary challenge lies in the high electron density of the pyrrole ring. While this makes it reactive towards electrophiles, it also renders it unstable to the strong Lewis acids typically used in Friedel-Crafts reactions, often leading to polymerization.[1]
Q2: What are the best Lewis acids for this reaction?
There is no single "best" Lewis acid, as the optimal choice depends on the specific pyrrole substrate and the desired outcome.
-
For high reactivity and C3-selectivity (with N-protected pyrroles), AlCl₃ can be effective.[2]
-
For milder conditions and C2-selectivity , catalysts like ZnCl₂, FeCl₃, or Zn(OTf)₂ are often preferred to minimize side reactions.[1]
Q3: Can I perform a Friedel-Crafts acylation on an N-H pyrrole?
While possible, it is generally not recommended due to the high risk of polymerization and N-acylation as a side reaction. The NH proton is moderately acidic and can react with the Lewis acid or the acylating agent.[4] Protecting the nitrogen with a suitable group, such as a tosyl or benzyl group, is a more reliable strategy.[8]
Q4: Are there alternatives to the Friedel-Crafts acylation of pyrroles?
Yes, several alternative methods exist:
-
Vilsmeier-Haack Reaction: As mentioned, this is an excellent method for the C2-formylation of pyrroles under milder conditions than Friedel-Crafts.[1][4][5][6]
-
Organocatalytic Acylation: The use of nucleophilic organocatalysts, such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), has been shown to effectively catalyze the C-acylation of pyrroles with high regioselectivity and yields.[8]
-
Acylation with Acid Anhydrides: In some cases, acylation can be achieved using an acid anhydride, sometimes without a catalyst at high temperatures, which can be a milder alternative to acyl chlorides with strong Lewis acids.[4][6]
.dot graph "Reaction_Alternatives" { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Goal:\nAcylate Pyrrole", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; FC [label="Friedel-Crafts Acylation", fillcolor="#F1F3F4", fontcolor="#202124"]; VH [label="Vilsmeier-Haack\n(Formylation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Organo [label="Organocatalytic Acylation", fillcolor="#F1F3F4", fontcolor="#202124"]; Anhydride [label="Acylation with\nAcid Anhydride", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> FC [label="Traditional\n(Strong Acid)"]; Start -> VH [label="Milder\n(C2-CHO)"]; Start -> Organo [label="Milder\n(Catalytic)"]; Start -> Anhydride [label="Milder\n(Lewis Acid-Free)"]; } .enddot Caption: Alternative methods for pyrrole acylation.
Experimental Protocol: C3-Acylation of N-Tosylpyrrole
This protocol is adapted from methodologies that have proven successful for achieving C3 selectivity.[2]
Materials:
-
N-p-toluenesulfonylpyrrole
-
Acyl chloride (e.g., 1-naphthoyl chloride)
-
Aluminum chloride (AlCl₃)
-
Anhydrous 1,2-dichloroethane
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Preparation: In the flask, suspend AlCl₃ (1.2 equivalents) in anhydrous 1,2-dichloroethane under a nitrogen atmosphere.
-
Addition of Acylating Agent: Add the acyl chloride (1.2 equivalents) dropwise to the stirred suspension at 0 °C.
-
Addition of Substrate: Dissolve N-p-toluenesulfonylpyrrole (1.0 equivalent) in anhydrous 1,2-dichloroethane and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pyrrole - Wikipedia [en.wikipedia.org]
- 5. chemtube3d.com [chemtube3d.com]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 7. One moment, please... [chemistrysteps.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Pyrroles
Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy of substituted pyrroles. This guide is designed for researchers, scientists, and drug development professionals who utilize NMR for the structural elucidation of this critical class of heterocyclic compounds. Pyrrole and its derivatives are foundational scaffolds in a vast array of natural products, pharmaceuticals, and functional materials, making their unambiguous characterization essential.[1][2]
This resource provides in-depth, field-proven insights in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H and ¹³C NMR chemical shifts for an unsubstituted pyrrole ring?
The pyrrole ring is an electron-rich, five-membered aromatic heterocycle.[1] This electronic nature, along with the influence of the nitrogen heteroatom, governs the chemical shifts of the ring's protons and carbons.[1][2] In an unsubstituted pyrrole, symmetry results in three distinct proton signals and two unique carbon signals in the aromatic region.[2] The protons and carbons adjacent to the nitrogen are designated as alpha (α), while the others are beta (β).[2]
| Nucleus | Position | Typical Chemical Shift (ppm) in CDCl₃ |
| ¹H | N-H | ~8.0 (broad) |
| ¹H | H-2, H-5 (α-protons) | ~6.7 |
| ¹H | H-3, H-4 (β-protons) | ~6.2 |
| ¹³C | C-2, C-5 (α-carbons) | ~118 |
| ¹³C | C-3, C-4 (β-carbons) | ~108 |
Note: The N-H proton chemical shift is highly sensitive to solvent and concentration due to hydrogen bonding effects.[1]
Q2: How do substituents affect the chemical shifts of pyrrole ring protons and carbons?
The electronic nature of substituents significantly modulates the chemical shifts of the pyrrole ring nuclei.[2] Understanding these effects is crucial for preliminary peak assignment.
-
Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO₂, -CN, -COR) deshield the ring's protons and carbons, causing their signals to shift downfield (to a higher ppm value).[1][2]
-
Electron-Donating Groups (EDGs): EDGs (e.g., -NH₂, -OH, -OR, alkyl groups) shield the ring's nuclei, leading to an upfield shift (to a lower ppm value).[1][2]
The magnitude and direction of the shift are dependent on both the nature of the substituent and its position on the ring.[2]
Part 2: Troubleshooting Peak Assignment Challenges
Q3: My ¹H NMR spectrum has overlapping signals in the aromatic region. How can I resolve these and make confident assignments?
Overlapping signals are a common challenge, especially in polysubstituted pyrroles. Here’s a systematic approach to tackle this issue:
Step 1: Re-evaluate Experimental Conditions
-
Change the Solvent: Switching to a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can alter the chemical shifts of your protons and may resolve the overlap.[3]
-
Adjust Concentration: Varying the sample concentration can sometimes shift peaks due to changes in intermolecular interactions.[3]
-
Increase Magnetic Field Strength: If accessible, acquiring the spectrum on a higher field NMR spectrometer will increase the dispersion of the signals.
Step 2: Employ 2D NMR Techniques
If simple experimental adjustments are insufficient, 2D NMR is the most powerful tool for unambiguous assignment.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically 2-3 bonds apart).[4][5] A cross-peak between two proton signals in a COSY spectrum confirms their connectivity, which is invaluable for assigning adjacent protons on the pyrrole ring.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the carbons they are directly attached to (a one-bond correlation).[5][6] This is the definitive way to link your proton assignments to your carbon skeleton.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two, three, or even four bonds away.[6][7] This is extremely powerful for piecing together the entire molecular structure, especially for connecting substituents to the pyrrole ring.
Q4: I have synthesized a 2,3-disubstituted pyrrole. How can I use NMR to confirm the regiochemistry and distinguish it from the 2,4- or 2,5-isomers?
Distinguishing between isomers is a classic application of advanced NMR techniques.[4][8] A combination of ¹H-¹H coupling constants and long-range ¹H-¹³C correlations is key.
Step 1: Analyze ¹H-¹H Coupling Constants (J-values)
The coupling constants between adjacent protons on the pyrrole ring can provide initial clues. While these can vary, they often follow predictable patterns. For a 2,3-disubstituted pyrrole, you would expect to see coupling between H-4 and H-5.
Step 2: Utilize HMBC for Definitive Connectivity
HMBC is the most reliable method for isomer differentiation.[7][9] By observing long-range correlations, you can establish the connectivity between the substituents and the specific carbons of the pyrrole ring.
Example Scenario: Distinguishing 2-acetyl-3-methylpyrrole from 2-acetyl-4-methylpyrrole
| Correlation in 2-acetyl-3-methylpyrrole | Correlation in 2-acetyl-4-methylpyrrole |
| The protons of the 3-methyl group will show an HMBC cross-peak to C-2, C-3, and C-4 of the pyrrole ring. | The protons of the 4-methyl group will show an HMBC cross-peak to C-3, C-4, and C-5 of the pyrrole ring. |
| The proton on C-5 will show an HMBC cross-peak to C-3 and C-4. | The proton on C-3 will show an HMBC cross-peak to C-2, C-4, and C-5. |
By systematically analyzing these long-range correlations, you can unambiguously determine the substitution pattern.
Q5: The N-H proton signal in my spectrum is very broad or not visible at all. What is happening and how can I confirm its presence?
The broadness of the N-H proton signal is a well-documented phenomenon in pyrrole NMR spectroscopy.[10][11] It is often caused by quadrupole-induced relaxation from the ¹⁴N nucleus.[10]
Troubleshooting and Confirmation:
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H spectrum. If the broad peak disappears, it confirms that it was an exchangeable proton, such as an N-H or O-H.[3]
-
Temperature Variation: Acquiring the spectrum at different temperatures can sometimes sharpen the N-H signal.[10]
-
Double Resonance (Decoupling): If available, a double resonance experiment that irradiates the ¹⁴N frequency while observing the ¹H spectrum will decouple the nitrogen from the proton, resulting in a much sharper N-H signal.[10]
Part 3: Experimental Protocols
Protocol 1: Sample Preparation for High-Quality NMR Spectra
Proper sample preparation is crucial for obtaining high-resolution spectra.[1]
-
Sample Purity: Ensure your sample is of high purity to avoid signals from impurities that can complicate spectral interpretation.[1]
-
Solvent Selection: Use high-purity deuterated solvents. The choice of solvent can influence chemical shifts, especially for the N-H proton.[1] Common choices include CDCl₃, DMSO-d₆, and acetone-d₆.[1]
-
Concentration:
-
Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[1]
-
Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm), but the residual solvent peak can often be used as a secondary reference.[1]
Protocol 2: Acquiring a Standard HMBC Spectrum
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is vital for determining long-range C-H connectivity.
-
Initial Setup: Acquire standard 1D ¹H and ¹³C spectra to determine the spectral widths for both nuclei.
-
Pulse Program: Select the standard HMBC pulse sequence on your spectrometer (e.g., hmbcgplpndqf on Bruker instruments).
-
Key Parameters:
-
Spectral Widths (sw): Set the ¹H and ¹³C spectral widths to encompass all signals.
-
Number of Increments (ni) in F1: Typically 256-512 increments provide good resolution in the carbon dimension.
-
Number of Scans (ns): Usually 8-16 scans per increment are sufficient for moderately concentrated samples.
-
Long-Range Coupling Constant (JXH): This is a critical parameter. The experiment is typically optimized for a long-range coupling of 8-10 Hz. This value can be adjusted based on the expected couplings in your molecule.
-
-
Processing: After acquisition, the data is subjected to a 2D Fourier transform. Phase correction may be required. The resulting spectrum will show the ¹H spectrum on one axis and the ¹³C spectrum on the other, with cross-peaks indicating long-range correlations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. magritek.com [magritek.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Solubility Challenges of Pyrrole Derivatives in Biological Assays
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the common yet significant hurdle of low aqueous solubility of pyrrole derivatives in biological assays. The unique electronic and structural properties of the pyrrole scaffold, while conferring valuable biological activities, often lead to poor solubility, complicating in vitro and in vivo studies.[1][2] This guide provides a comprehensive resource, from quick-reference FAQs to in-depth troubleshooting protocols, to ensure the reliability and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: My pyrrole derivative, dissolved in DMSO, precipitates immediately upon dilution into my aqueous assay buffer. What's happening and how can I prevent it?
A1: This phenomenon is commonly known as "DMSO shock" or solvent-shifting precipitation.[3] Your compound is likely highly soluble in the organic solvent DMSO but has very low solubility in the aqueous buffer. When the DMSO stock is diluted, the solvent environment rapidly shifts from organic to aqueous, causing the compound to exceed its solubility limit and precipitate.[4]
-
Quick Fixes:
-
Lower the final DMSO concentration: Aim for the lowest possible final DMSO concentration (ideally <0.5%, but no more than 1%) that your assay can tolerate.[5][6] This may necessitate creating a more concentrated DMSO stock solution.
-
Optimize your dilution technique: Instead of adding the DMSO stock directly to the full volume of buffer, add the stock solution dropwise to the vigorously vortexing or stirring buffer. This promotes rapid dispersion and prevents localized high concentrations that trigger precipitation.[3]
-
Employ a stepwise dilution: First, create an intermediate dilution in a smaller volume of buffer, then add this to the final volume.
-
Q2: What are co-solvents, and can they help with my pyrrole derivative's solubility?
A2: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[7] For pyrrole derivatives, which are often non-polar, co-solvents can be a highly effective strategy.
-
Commonly Used Co-solvents:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG400)
-
N,N-Dimethylacetamide (DMA)
-
It is crucial to determine the tolerance of your specific biological assay to any co-solvent, as they can exhibit cytotoxic effects at higher concentrations.[2]
Q3: I've heard about cyclodextrins for solubility enhancement. Are they suitable for pyrrole derivatives?
A3: Yes, cyclodextrins can be an excellent choice for improving the solubility of pyrrole derivatives. These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity where they can encapsulate non-polar molecules, like many pyrrole-based compounds, forming an inclusion complex that is more water-soluble.[8][9] Studies have shown the successful formation of cyclodextrin-pyrrole conjugates.[3]
Q4: How does pH affect the solubility of my pyrrole derivative?
A4: The effect of pH on solubility is highly dependent on the specific chemical structure of your pyrrole derivative. If your compound possesses ionizable functional groups (acidic or basic), altering the pH of the buffer can significantly impact its solubility. For a basic pyrrole derivative, lowering the pH will lead to protonation and increased solubility. Conversely, for an acidic derivative, increasing the pH will result in deprotonation and enhanced solubility.[10] Performing a pH-solubility profile is recommended to identify the optimal pH for your compound.[11]
Q5: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my experiments?
A5:
-
Kinetic solubility is the concentration of a compound that can be dissolved from a high-concentration stock (usually in DMSO) into an aqueous buffer and remain in solution for a defined period. It is a measure of how quickly a compound precipitates from a supersaturated solution.[12] This is often the more relevant parameter for in vitro assays.
-
Thermodynamic solubility is the true equilibrium solubility of a compound, where the solid form of the compound is in equilibrium with the dissolved form in a saturated solution. This measurement is more time-consuming to obtain but is crucial for understanding a compound's intrinsic properties.[13][14]
Understanding this distinction is vital because a high kinetic solubility might be sufficient for a short-term assay, but the compound could still precipitate over longer incubation times.[15]
Troubleshooting Guides & In-Depth Protocols
This section provides detailed, step-by-step methodologies for overcoming the solubility challenges of pyrrole derivatives.
Issue 1: Compound Precipitation During Assay Preparation
Symptoms:
-
Cloudiness or visible precipitate upon adding DMSO stock to aqueous buffer.
-
Inconsistent results between replicate wells or experiments.
-
Lower than expected biological activity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Protocol 1: Determining the Kinetic Solubility of a Pyrrole Derivative
This protocol provides a general method for assessing the kinetic solubility of your compound, which is crucial for designing your biological assays.[16]
Materials:
-
Pyrrole derivative
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear-bottom microplate
-
Plate reader capable of measuring turbidity (nephelometry) or UV absorbance
Procedure:
-
Prepare a Concentrated Stock Solution: Dissolve your pyrrole derivative in 100% DMSO to create a 10 mM stock solution. Ensure the compound is fully dissolved; sonication or gentle warming may be necessary.
-
Prepare Serial Dilutions: In a separate 96-well plate, perform serial dilutions of your 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.1 mM).
-
Dilution into Aqueous Buffer: In a new 96-well plate, add 198 µL of PBS (pH 7.4) to each well.
-
Initiate Precipitation: Add 2 µL of each DMSO stock concentration to the corresponding wells containing PBS. This will create a final DMSO concentration of 1%.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the turbidity of each well using a nephelometer. Alternatively, if your compound has a UV chromophore, you can filter the samples and measure the absorbance of the supernatant to determine the concentration of the dissolved compound.
-
Data Analysis: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity or where the measured concentration in the supernatant plateaus.
Protocol 2: Utilizing Co-solvents for Enhanced Solubility
This protocol outlines how to systematically test different co-solvents to improve the solubility of your pyrrole derivative in an aqueous buffer.
Materials:
-
10 mM stock solution of your pyrrole derivative in 100% DMSO
-
Co-solvents (e.g., Ethanol, PEG400, Propylene Glycol)
-
Aqueous assay buffer
-
Sterile microcentrifuge tubes or a 96-well plate
Procedure:
-
Prepare Co-solvent Buffers: Prepare a series of your assay buffer containing different final concentrations of a co-solvent (e.g., 1%, 2%, 5%, 10% v/v).
-
Prepare Compound Dilutions: For each co-solvent concentration, add the appropriate volume of your 10 mM DMSO stock to the co-solvent buffer to achieve your desired final compound concentration. Ensure the final DMSO concentration remains constant and below the tolerance limit of your assay (e.g., ≤0.5%).
-
Equilibration and Observation: Gently mix and allow the solutions to equilibrate at room temperature for at least 30 minutes. Visually inspect for any signs of precipitation.
-
Assay Compatibility Check: It is critical to run a vehicle control for each co-solvent concentration in your biological assay to ensure the co-solvent itself does not interfere with the results.
Table 1: Example Co-solvent Screening Data
| Co-solvent | Concentration (% v/v) | Visual Observation (at 50 µM Compound) | Effect on Cell Viability (Vehicle Control) |
| None | 0 | Precipitate | 100% |
| Ethanol | 2 | Clear Solution | 98% |
| Ethanol | 5 | Clear Solution | 85% |
| PEG400 | 2 | Clear Solution | 99% |
| PEG400 | 5 | Clear Solution | 95% |
Protocol 3: Employing Cyclodextrins for Solubilization
This protocol provides a method for using cyclodextrins to form inclusion complexes with your pyrrole derivative, thereby increasing its aqueous solubility.[8][17]
Materials:
-
Pyrrole derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Aqueous assay buffer
-
Vortex mixer and sonicator
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a stock solution of the cyclodextrin in your assay buffer (e.g., 10-40% w/v). Gentle warming may be required to fully dissolve the cyclodextrin.
-
Phase Solubility Study (Optional but Recommended): To determine the optimal cyclodextrin concentration, add an excess amount of your solid pyrrole derivative to a series of cyclodextrin solutions of varying concentrations. Shake at a constant temperature for 24-48 hours. After reaching equilibrium, filter the solutions and quantify the concentration of the dissolved compound. This will reveal the cyclodextrin concentration that provides the maximum solubility enhancement.
-
Preparation of Compound-Cyclodextrin Complex:
-
Method A (from solid): Add the solid pyrrole derivative directly to the pre-prepared cyclodextrin solution. Vortex and sonicate until the compound is fully dissolved.
-
Method B (from organic stock): Prepare a concentrated stock of your compound in a minimal amount of a volatile organic solvent (e.g., ethanol). Add this solution to the cyclodextrin solution and remove the organic solvent under a stream of nitrogen or by rotary evaporation.
-
-
Final Dilution: The resulting clear solution of the compound-cyclodextrin complex can then be used in your biological assay. Remember to include a vehicle control with the same concentration of cyclodextrin.
Diagram: Cyclodextrin Inclusion Complex Formation
Caption: Encapsulation of a hydrophobic pyrrole derivative within a cyclodextrin cavity.
Concluding Remarks
The successful execution of biological assays with pyrrole derivatives hinges on overcoming their inherent solubility challenges. A systematic and informed approach to solubilization is paramount. By understanding the underlying principles of solubility and employing the strategies outlined in this guide—from simple adjustments in dilution technique to the use of advanced formulation aids like co-solvents and cyclodextrins—researchers can significantly improve the quality and reliability of their data. Always remember to validate your chosen solubilization method with appropriate vehicle controls to ensure that the observed biological effects are attributable to your pyrrole derivative and not the excipients used.
References
- 1. researchgate.net [researchgate.net]
- 2. Choosing an Optimal Solvent Is Crucial for Obtaining Cell-Penetrating Peptide Nanoparticles with Desired Properties and High Activity in Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. alzet.com [alzet.com]
- 9. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mgel.msstate.edu [mgel.msstate.edu]
- 11. benchchem.com [benchchem.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. enamine.net [enamine.net]
- 14. Equilibrium solubility measurement of ionizable drugs-consensus recommendations for improving data quality [diposit.ub.edu]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 17. Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing N-Acylation in Pyrrole Synthesis
Welcome to the Technical Support Center for advanced pyrrole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrrole acylation. Here, we address common challenges, provide in-depth troubleshooting, and offer field-proven protocols to help you achieve high-yield, regioselective C-acylation while minimizing or eliminating undesired N-acylation.
Frequently Asked Questions (FAQs)
Q1: Why is N-acylation a persistent side reaction during the acylation of pyrrole?
A1: The lone pair of electrons on the pyrrole nitrogen atom is integral to the ring's aromaticity. However, it also makes the nitrogen nucleophilic and susceptible to attack by electrophilic acylating agents. The N-H proton is moderately acidic (pKa ≈ 17.5), allowing for easy deprotonation by bases or direct reaction under certain conditions, which leads to N-acylation.[1][2]
Q2: What is the expected regioselectivity for C-acylation on an unsubstituted pyrrole ring?
A2: Electrophilic substitution on an unsubstituted pyrrole ring typically occurs at the C2 (α) position. This preference is due to the greater resonance stabilization of the cationic intermediate (the Wheland intermediate) formed during C2 attack (three resonance structures) compared to the intermediate from C3 (β) attack (two resonance structures).[2] However, this regioselectivity can be intentionally shifted to the C3 position by introducing bulky protecting groups on the nitrogen atom.[2]
Q3: What are the primary strategies to favor C-acylation over N-acylation?
A3: The key to selective C-acylation lies in modulating the reactivity of the pyrrole nitrogen. The main strategies include:
-
N-Protection: Introducing an electron-withdrawing or sterically hindering group on the pyrrole nitrogen reduces its nucleophilicity and can direct acylation to the carbon atoms.[2]
-
Choice of Acylating Agent and Catalyst: Utilizing milder or specialized acylating agents and appropriate catalysts can significantly favor C-acylation.[2][3][4]
-
Optimizing Reaction Conditions: Fine-tuning the Lewis acid, solvent, and temperature is crucial for controlling the reaction outcome.[2][5]
-
Rearrangement Reactions: In some cases, an N-acyl pyrrole can be intentionally formed and then rearranged to a C-acyl pyrrole, for instance, through an anionic Fries rearrangement.[6][7]
Troubleshooting Guide
Problem 1: My main product is the N-acylated pyrrole, with very low yields of the desired C-acylated product.
-
Possible Cause A: High Nucleophilicity of Unprotected Pyrrole Nitrogen The unprotected pyrrole nitrogen is highly reactive toward acylating agents.
Solution: Employ an N-Protecting Group. The most effective way to prevent N-acylation is to protect the nitrogen atom. Electron-withdrawing groups are particularly effective as they decrease the nucleophilicity of the nitrogen.[8]
-
Sulfonyl Groups (e.g., Tosyl, Benzenesulfonyl): These are common and effective protecting groups.[8] They are robust and strongly deactivate the nitrogen.
-
Alkoxycarbonyl Groups (e.g., Boc, Fmoc, Troc): These groups also effectively prevent N-acylation and can offer different reactivity profiles compared to sulfonyl groups.[9][10][11]
-
Silyl Groups (e.g., Triisopropylsilyl - TIPS): Bulky silyl groups can sterically hinder the nitrogen and direct acylation to the C3 position.[5]
-
-
Possible Cause B: Reaction Conditions Favoring N-Acylation Standard Friedel-Crafts conditions with strong Lewis acids and highly reactive acyl chlorides can lead to significant N-acylation, especially with unprotected pyrroles.
Solution: Modify the Acylation Method.
-
Vilsmeier-Haack Reaction: This method is excellent for the formylation (addition of a -CHO group) of pyrroles and avoids strong Lewis acids.[12][13][14] The electrophile in this reaction is a weaker Vilsmeier reagent, which is less prone to attack the nitrogen.[13]
-
Houben-Hoesch Reaction: This reaction uses a nitrile and a Lewis acid to acylate electron-rich heterocycles like pyrrole.[15][16][17][18]
-
Organocatalysis: The use of an organocatalyst like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) can promote regioselective C-acylation of N-protected pyrroles under milder conditions than traditional Friedel-Crafts reactions.[3][19]
-
Problem 2: My reaction is yielding a mixture of C2- and C3-acylated isomers.
-
Possible Cause A: Insufficient Directing Effect of the N-Protecting Group If your goal is C3-acylation, the protecting group on the nitrogen may not be providing enough steric bulk or electronic influence to exclusively direct the reaction.
-
Possible Cause B: Choice of Lewis Acid The strength of the Lewis acid can significantly influence the C2/C3 selectivity, particularly with N-sulfonylated pyrroles.
Solution: Optimize the Lewis Acid. For N-benzenesulfonylpyrrole, weaker Lewis acids such as SnCl₄ or BF₃·OEt₂ typically favor the C2-isomer. In contrast, stronger Lewis acids like AlCl₃ tend to promote the formation of the C3-isomer.[2][5] A thorough screening of Lewis acids is recommended to achieve the desired regioselectivity.
Problem 3: My reaction is producing a dark, insoluble polymer instead of the desired acylated product.
-
Possible Cause: Pyrrole Ring Polymerization Pyrroles are susceptible to polymerization under strongly acidic conditions, which are often employed in Friedel-Crafts acylations.
Solution: Milder Reaction Conditions and Alternative Reagents.
Data & Protocols
Table 1: Influence of Lewis Acid on C3/C2 Regioselectivity in the Acylation of N-p-Toluenesulfonylpyrrole
| Lewis Acid | Equivalents of Lewis Acid | C3:C2 Isomer Ratio | Total Yield (%) |
| AlCl₃ | >1.0 | Predominantly C3 | High |
| EtAlCl₂ | 1.0 | 59:34 | Moderate |
| Et₂AlCl | 1.0 | Increased C2 | Moderate |
| SnCl₄ | 1.0 | Predominantly C2 | Variable |
| BF₃·OEt₂ | 1.0 | Predominantly C2 | Variable |
Data synthesized from principles described in[5].
Experimental Protocols
Protocol 1: Selective C3-Acylation of N-p-Toluenesulfonylpyrrole
-
Under a nitrogen atmosphere, dissolve N-p-toluenesulfonylpyrrole (1.0 equiv) in dry dichloromethane (DCM) and cool the solution to 0 °C.
-
Add aluminum chloride (AlCl₃, 1.2 equiv) portion-wise to the stirred solution.
-
Continue stirring at 0 °C for 30 minutes.
-
Add the desired acyl chloride (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and dilute HCl.
-
Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 3-acyl-N-p-toluenesulfonylpyrrole.[2]
Protocol 2: Selective C2-Acylation using N-Acylbenzotriazoles
-
To a solution of pyrrole (or N-methylpyrrole) (1.2 equiv) in dry DCM under a nitrogen atmosphere, add the N-acylbenzotriazole (1.0 equiv).
-
Add titanium(IV) chloride (TiCl₄, 1.0 M in DCM, 2.0 equiv) dropwise at room temperature.
-
Stir the mixture for 10-15 minutes.
-
Monitor the reaction progress by TLC (typical reaction times are 2-24 hours).
-
Upon completion, quench the reaction by adding methanol.
-
Pour the mixture into a saturated aqueous solution of NaHCO₃ and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography on silica gel to obtain the pure 2-acylpyrrole.[2][4]
Visualizing Reaction Pathways
Diagram 1: Competing Pathways in Pyrrole Acylation
Caption: Competing pathways of N-acylation vs. C-acylation in pyrrole.
Diagram 2: Decision Workflow for Selective C-Acylation
References
- 1. Pyrrole - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. N-Acyl pyrroles: chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pyrrole synthesis [organic-chemistry.org]
- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 14. chemtube3d.com [chemtube3d.com]
- 15. youtube.com [youtube.com]
- 16. bncollegebgp.ac.in [bncollegebgp.ac.in]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Vilsmeier-Haack Formylation of Pyrroles
Welcome to the technical support guide for the Vilsmeier-Haack formylation of pyrroles. This document is designed for researchers, chemists, and drug development professionals who utilize this powerful C-C bond-forming reaction. Here, we move beyond the textbook mechanism to address the practical challenges, side reactions, and troubleshooting strategies encountered in the laboratory. Our goal is to provide you with the expertise to diagnose issues, optimize conditions, and achieve reliable, high-yield outcomes.
Overview: The Ideal Vilsmeier-Haack Reaction on Pyrrole
The Vilsmeier-Haack reaction is a cornerstone method for the formylation of electron-rich heterocycles like pyrrole.[1] The process involves two key stages: (1) the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from a substituted amide (typically N,N-dimethylformamide, DMF) and an activating agent like phosphorus oxychloride (POCl₃), and (2) the subsequent electrophilic aromatic substitution on the pyrrole ring.[2][3]
Due to the high electron density at the C2 (α) position, unsubstituted pyrrole overwhelmingly yields the 2-formylpyrrole isomer.[4] The reaction is completed by aqueous workup, which hydrolyzes the intermediate iminium salt to the final aldehyde.[5]
Caption: Ideal reaction pathway for the C2-formylation of pyrrole.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common deviations from the ideal reaction pathway.
Q1: My reaction turned into an intractable black tar with little to no desired product. What happened?
A1: Acid-Catalyzed Polymerization.
This is the most common failure mode. Pyrrole is highly susceptible to polymerization under acidic conditions, which are inherent to the Vilsmeier-Haack reaction.[6][7] The protonation of the pyrrole ring, either by trace acids in the reagents or by protons generated during the reaction, can initiate a chain reaction leading to insoluble, dark-colored polymers, often referred to as "pyrrole black".[8][9]
Causality & Troubleshooting:
-
Excessive Temperature: Higher temperatures accelerate both the desired formylation and the undesired polymerization. The polymerization pathway often has a higher activation energy, making it more dominant at elevated temperatures.
-
Solution: Begin the reaction at 0 °C or even lower (-10 °C). After the initial addition of the Vilsmeier reagent, allow the reaction to warm slowly to room temperature, monitoring carefully by TLC. For highly reactive pyrroles, maintaining the temperature below ambient may be necessary for the entire reaction duration.[1]
-
-
Prolonged Reaction Time: Leaving the reaction for too long, especially after the starting material is consumed, provides more time for acid-catalyzed degradation and polymerization.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting pyrrole is consumed to a satisfactory degree.
-
-
Reagent Quality: Old or improperly stored POCl₃ can contain significant amounts of HCl, which will readily catalyze polymerization.
-
Solution: Use freshly distilled or a newly opened bottle of POCl₃. Ensure DMF is anhydrous.
-
Caption: Simplified pathway for the acid-catalyzed polymerization of pyrrole.
Q2: My TLC shows multiple product spots, and my yield of the desired mono-formylated product is low. How can I prevent this?
A2: Di-formylation or Other Secondary Reactions.
The mono-formylated pyrrole product is still electron-rich and can undergo a second formylation, leading to di-formylated byproducts.[10] While less reactive than the starting pyrrole, this subsequent reaction can become significant under forcing conditions.
Causality & Troubleshooting:
-
Reagent Stoichiometry: Using a large excess of the Vilsmeier reagent dramatically increases the probability of a second formylation event.
-
Solution: Use a carefully controlled amount of the Vilsmeier reagent, typically between 1.0 and 1.2 equivalents relative to the pyrrole. Perform a small-scale trial to find the optimal stoichiometry for your specific substrate.
-
-
Elevated Temperature: As with polymerization, higher temperatures can provide the necessary energy to overcome the activation barrier for formylating the less-reactive mono-formylpyrrole.
-
Solution: Maintain low reaction temperatures (0 °C to RT). Do not apply heat unless the reaction is confirmed to be stalled at lower temperatures.
-
-
Incorrect Workup: Isolating unexpected side products can sometimes be due to reactions of the intermediate iminium salt during workup.[11]
-
Solution: Ensure a rapid and efficient hydrolysis by quenching the reaction mixture into a vigorously stirred solution of ice and a suitable base (e.g., NaOH, NaHCO₃, or K₂CO₃ solution) to neutralize the acidic components swiftly.
-
Q3: I'm getting the C3-formylpyrrole isomer instead of the C2 product, or a mixture of both. How do I control regioselectivity?
A3: Steric and Electronic Effects.
While C2 is the electronically favored position for electrophilic attack, this preference can be overridden by steric hindrance.[12][13]
Causality & Troubleshooting:
-
Bulky N1-Substituents: A large substituent on the pyrrole nitrogen (e.g., tert-butyl, phenyl) can sterically block the C2 and C5 positions, making the less-hindered C3 and C4 positions more accessible to the incoming Vilsmeier reagent.[14]
-
Solution (to favor C2): If possible, use a smaller N-substituent (like N-H or N-methyl) or a removable protecting group.
-
Solution (to favor C3): Intentionally use a bulky N-substituent to direct the formylation to the C3 position. This is a known synthetic strategy.
-
-
Bulky Vilsmeier Reagent: The size of the Vilsmeier reagent itself can be modified to influence regioselectivity.
-
Solution (to favor C3): Instead of DMF, use a more sterically demanding formamide like N,N-diisopropylformamide or N,N-diphenylformamide to generate a bulkier electrophile, which will preferentially attack the less hindered C3 position.[14]
-
-
Substituents on the Ring: An existing substituent at C2 will naturally direct formylation elsewhere. An electron-withdrawing group at C2 will deactivate the ring, but particularly the C5 position, potentially favoring C4 formylation.[15][16]
-
Solution: The substitution pattern of your starting material dictates the most likely position of formylation. Analyze the combined electronic and steric effects to predict the outcome.
-
| Condition / Substituent | Primary Effect | Likely Outcome | Reference(s) |
| Unsubstituted Pyrrole | Electronic | C2-formylation | [4] |
| Bulky N1-Substituent (e.g., N-tBu) | Steric | Increased C3-formylation | [13][14] |
| Bulky Formamide (e.g., Diisopropyl) | Steric | Increased C3-formylation | [14] |
| Electron-Withdrawing Group (EWG) at C2 | Electronic Deactivation | Slower reaction; favors C4/C5 | [17] |
| High Temperature | Kinetic | Decreased selectivity, more side products | [1] |
Q4: My starting pyrrole has an ester/nitro/cyano group, and the reaction is very slow or not working. What can I do?
A4: Deactivation of the Pyrrole Ring.
The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and therefore, it is highly sensitive to the electronic nature of the substrate.[1] Strong electron-withdrawing groups (EWGs) like esters, nitriles, or nitro groups significantly reduce the nucleophilicity of the pyrrole ring, making it less reactive towards the relatively weak electrophilicity of the Vilsmeier reagent.[17][18]
Causality & Troubleshooting:
-
Reduced Nucleophilicity: The EWG pulls electron density out of the ring system, making it a poor nucleophile.
-
Solution 1: Use Harsher Conditions: You may need to increase the temperature (e.g., reflux in a solvent like 1,2-dichloroethane) and/or use a larger excess of the Vilsmeier reagent. Be aware that this significantly increases the risk of decomposition and other side reactions. Monitor carefully.
-
Solution 2: Use a More Reactive Reagent: While POCl₃/DMF is standard, alternative activating agents or pre-formed crystalline Vilsmeier reagents can sometimes be more effective.[15][16]
-
Solution 3: Modify Synthetic Strategy: The most robust solution is often to perform the Vilsmeier-Haack reaction before introducing the electron-withdrawing group. If this is not possible, consider alternative formylation methods that may be more suitable for deactivated systems.
-
References
- 1. jk-sci.com [jk-sci.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. Pyrrole polymerization [quimicaorganica.org]
- 7. researchgate.net [researchgate.net]
- 8. A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ijpcbs.com [ijpcbs.com]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. organicreactions.org [organicreactions.org]
Validation & Comparative
A Comparative Guide to the Biological Evaluation of Substituted 1H-Pyrrole-2-Carboxylate Analogs
This guide provides a comprehensive comparison of the biological activities of analogs based on the 1H-pyrrole-2-carboxylate scaffold, with methyl 4-propionyl-1H-pyrrole-2-carboxylate serving as a foundational reference structure. The pyrrole ring is a prominent N-heterocycle in numerous natural products and clinically approved drugs, making it a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives are known to possess a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of structure-activity relationships (SAR), comparative biological data, and detailed experimental protocols to guide future discovery efforts.
Rationale for Analog Development: A Structure-Activity Relationship (SAR) Perspective
The development of analogs from a lead compound like this compound is a cornerstone of modern drug discovery. The goal is to systematically modify the core structure to enhance potency, improve selectivity, and optimize pharmacokinetic properties (ADME/T). The 1H-pyrrole-2-carboxylate scaffold offers several key positions for chemical modification, each influencing the molecule's interaction with biological targets.
A SAR study on pyrrole derivatives revealed that the substituents on the pyrrole ring are crucial for their inhibitory potencies against various enzymes and cell lines.[6] For instance, modifications at the N1 position can alter lipophilicity and hydrogen bonding capacity, while substituents at the C4 and C5 positions can directly interact with hydrophobic pockets or key residues in a target protein. The propionyl group at C4, for example, provides a key keto functionality and an alkyl chain that can be modified to probe the steric and electronic requirements of a binding site.
Comparative Biological Evaluation
Pyrrole-based compounds have been extensively evaluated against a spectrum of biological targets. This section compares the performance of various analogs across key therapeutic areas.
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds. Pyrrole derivatives, including naturally occurring antibiotics like pyrrolnitrin, have shown significant promise.[7][8] Analogs of this compound have been synthesized and tested against various pathogenic bacteria and fungi.
Key findings indicate that the nature and position of substituents dramatically affect antimicrobial potency. For example, some pyrrole-2-carboxamide derivatives have demonstrated potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, by inhibiting essential enzymes like mycobacterial membrane protein large 3 (MmpL3).[9] Other studies have shown that incorporating specific aryl groups can lead to broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[3][10]
Table 1: Comparative Antibacterial Activity of Selected Pyrrole Analogs
| Compound Class | Target Organism | Activity Metric (MIC) | Reference |
|---|---|---|---|
| Pyrrole-2-carboxamides | Mycobacterium tuberculosis H37Rv | < 0.016 - 3.7 µg/mL | [9] |
| Pyrrolyl Hydrazones | Mycobacterium tuberculosis H37Rv | 0.7 µg/mL | [11] |
| Pyrrole-thiazolidinone hybrids | Staphylococcus aureus | 0.5 µg/mL | [12] |
| Substituted Pyrroles | Escherichia coli | 13 - 22 mm (Zone of Inhibition) | [13] |
| Substituted Pyrroles | Staphylococcus aureus | 12 - 23 mm (Zone of Inhibition) |[13] |
Antifungal Activity
Fungal infections, particularly those caused by opportunistic pathogens like Candida albicans and Aspergillus fumigatus, pose a significant threat. Pyrrole derivatives have emerged as a promising class of antifungal agents.[3][10] Research has demonstrated that specific substitutions, such as a 4-hydroxyphenyl ring, can be a critical pharmacophoric feature for potent activity against C. albicans.[13] Furthermore, certain pyrrole-containing sulfonamides have exhibited remarkable antifungal activity, in some cases exceeding that of the standard fungicide mycostatin.[14]
Table 2: Comparative Antifungal Activity of Selected Pyrrole Analogs
| Compound Class | Target Organism | Activity Metric (MIC / Zone of Inhibition) | Reference |
|---|---|---|---|
| Sulfonamide-containing Pyrroles | Candida albicans | Potent activity (MIC not specified) | [14] |
| Substituted Pyrroles | Candida albicans | 12 - 24 mm (Zone of Inhibition) | [13] |
| Substituted Pyrroles | Aspergillus niger | 7 - 22 mm (Zone of Inhibition) | [13] |
| Fused Pyrroles | Candida albicans | Good activity (MIC not specified) |[3] |
Anticancer Activity
The pyrrole scaffold is a key component of several successful anticancer drugs, including Sunitinib.[2][15] Analogs are frequently designed to inhibit specific targets crucial for cancer cell proliferation and survival, such as protein kinases (e.g., EGFR, VEGFR) and histone deacetylases (HDACs).[2][16]
Studies have shown that pyrrole derivatives can induce apoptosis in malignant cells and exhibit antioxidant properties in inflamed tissues, which can contribute to their antitumor effects.[16] For instance, certain 5-methyl-2-carboxamidepyrrole derivatives have been developed as dual inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH), showing promise as anticancer candidates.[5] The antiproliferative activity is highly dependent on the substitution pattern, with specific analogs of combretastatin A-4 showing potent cytotoxicity against human cancer cell lines with IC₅₀ values in the nanomolar range.[17]
Table 3: Comparative Anticancer Activity of Selected Pyrrole Analogs
| Compound Class | Target Cell Line | Activity Metric (IC₅₀) | Reference |
|---|---|---|---|
| Pyrrole analogs of Combretastatin A-4 | MDA-MB-231 (Breast Cancer) | 0.07 µM | [17] |
| Pyrrole-pyrazine dione derivative | A549 (Lung Cancer) | 19.94 µg/mL | [18] |
| Pyrrole-pyrazine dione derivative | HeLa (Cervical Cancer) | 16.73 µg/mL | [18] |
| 1,2,4-Triazoline-3-thione derivative | HT29 (Colon Cancer) | 654.31 µM | [19] |
| 1H-pyrrole-2,5-dione derivatives | COX-2 Enzyme Inhibition | 6.0 nM |[20] |
Experimental Design and Protocols
The trustworthiness of a biological evaluation hinges on robust and reproducible experimental protocols. This section details the standard methodologies for the synthesis and evaluation of pyrrole analogs. The causality behind experimental choices is emphasized to provide a deeper understanding of the process.
General Protocol for Analog Synthesis (Paal-Knorr Type)
The Paal-Knorr synthesis is a reliable method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine or ammonia. This approach is chosen for its versatility and generally good yields.
Step-by-Step Methodology:
-
Preparation of the 1,4-Dicarbonyl Precursor: Synthesize the appropriate 1,4-dicarbonyl compound that will yield the desired substitution pattern on the final pyrrole ring. For a C4-propionyl group, this would involve a hexane-2,5-dione derivative.
-
Cyclization Reaction:
-
Dissolve the 1,4-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add the primary amine (e.g., methylamine for N-methyl analogs) or an ammonia source like ammonium acetate (1.1 - 1.5 eq).
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The rationale for heating is to provide the necessary activation energy for the condensation and subsequent cyclization.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Pour the residue into water and extract the product with an organic solvent like ethyl acetate.[21]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.
-
Purify the crude product using column chromatography on silica gel to yield the pure pyrrole analog.[5]
-
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Protocol for In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. It is a gold-standard, quantitative method for assessing antibacterial potency.
Step-by-Step Methodology:
-
Preparation of Inoculum: Culture the bacterial strain (e.g., S. aureus, E. coli) in appropriate broth overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Perform a serial two-fold dilution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final concentrations may range from 128 µg/mL to 0.25 µg/mL.
-
Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[22] The use of a visual indicator like resazurin or INT can aid in precise endpoint determination.
Protocol for In Vitro Anticancer Cytotoxicity Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a cell-based assay used to determine cytotoxicity by measuring cell density based on the measurement of cellular protein content. It is chosen for its reliability, sensitivity, and simplicity.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., A549, HT29) in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Treat the cells with various concentrations of the pyrrole analogs (typically in a series of 10-fold dilutions) for a period of 48-72 hours.
-
Cell Fixation: After incubation, gently discard the medium and fix the adherent cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C. The fixation step is critical as it preserves the cellular protein for staining.
-
Staining: Wash the plates five times with slow-running tap water to remove TCA and air dry. Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Destaining and Measurement: Wash the plates with 1% (v/v) acetic acid to remove unbound dye and air dry. Solubilize the bound stain with 10 mM Tris base solution.
-
Data Analysis: Measure the absorbance at 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated, and the IC₅₀ value (the concentration required to inhibit 50% of cell growth) is determined by plotting concentration versus percentage inhibition.[2]
Conclusion and Future Directions
The 1H-pyrrole-2-carboxylate scaffold remains a highly valuable starting point for the development of new therapeutic agents. As demonstrated, systematic modifications to this core can yield potent and selective compounds with diverse biological activities, including antimicrobial and anticancer effects. The comparative data presented in this guide highlights critical structure-activity relationships, showing that small changes to the substitution pattern can lead to significant differences in biological outcomes.
Future research should focus on a multi-parameter optimization approach. This involves not only enhancing potency against a specific target but also concurrently engineering favorable ADME/T properties. The use of computational tools, such as molecular docking and ADME prediction, can rationalize observed SAR and guide the design of next-generation analogs with improved clinical potential.[20][21] The protocols detailed herein provide a robust framework for the rigorous and reproducible evaluation of these promising compounds.
References
- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Pyrrole: A decisive scaffold for the development of therapeutic agents and structure‐activity relationship: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. 5‐methyl‐2‐carboxamidepyrrole‐based novel dual mPGES‐1/sEH inhibitors as promising anticancer candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Bentham Science [eurekaselect.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Anticancer potential of pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) extracted from a new marine bacterium, Staphylococcus sp. strain MB30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis, biological evaluation, and docking analysis of a novel family of 1-methyl-1H-pyrrole-2,5-diones as highly potent and selective cyclooxygenase-2 (COX-2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. vlifesciences.com [vlifesciences.com]
- 22. researchgate.net [researchgate.net]
methyl 4-propionyl-1H-pyrrole-2-carboxylate vs other pyrrole-based inhibitors
The pyrrole ring, a five-membered aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have made it a cornerstone in the design of novel therapeutic agents targeting a wide array of biological processes. In the realm of oncology, pyrrole-based compounds have demonstrated remarkable efficacy as inhibitors of critical pathways that drive cancer progression. This guide provides a comparative analysis of distinct classes of pyrrole-based inhibitors, focusing on their mechanisms of action, supported by experimental data, and detailed protocols for their evaluation.
A Comparative Overview of Pyrrole-Based Inhibitors in Oncology
This guide will focus on three distinct and well-validated classes of pyrrole-based inhibitors that target different hallmarks of cancer:
-
Pyrrole-3-Carboxamides as EZH2 Inhibitors: Targeting the epigenetic machinery of cancer cells.
-
3-Aroyl-Arylpyrroles as Tubulin Polymerization Inhibitors: Disrupting the cytoskeleton and mitotic progression.
-
Pyrrole-Carboxamides as JAK2 Inhibitors: Blocking aberrant signaling pathways in hematological malignancies.
The following table summarizes the key characteristics and reported activities of representative compounds from each class.
| Inhibitor Class | Representative Compound | Target | Mechanism of Action | In Vitro Potency (IC50) | Relevant Cancer Types |
| Pyrrole-3-Carboxamide | DM-01 | EZH2 | Inhibition of histone methyltransferase activity, leading to reduced H3K27 trimethylation and reactivation of tumor suppressor genes. | K562 cells (leukemia): Potent inhibition observed, though specific IC50 not detailed in the primary source.[1] | Leukemia, Lung Cancer[1] |
| 3-Aroyl-1,4-diarylpyrrole | ARDAP 10 | Tubulin | Binds to the colchicine site of β-tubulin, inhibiting microtubule polymerization, leading to G2/M cell cycle arrest and apoptosis. | MCF-7 (breast cancer): 9 nM; KU812, LAMA84 (CML): Potent inhibition.[2][3] | Breast Cancer, Chronic Myeloid Leukemia (CML)[2][3][4] |
| Pyrrole-3-Carboxamide | NMS-P953 | JAK2 | Potent and orally bioavailable inhibitor of Janus Kinase 2, a key mediator of cytokine signaling often dysregulated in myeloproliferative neoplasms. | SET-2 (megakaryoblastic leukemia): Significant tumor growth inhibition in xenograft models.[5][6] | Myeloproliferative Neoplasms[5] |
Delving into the Mechanisms: Key Signaling Pathways in Cancer
The efficacy of these pyrrole-based inhibitors stems from their ability to precisely target and disrupt signaling pathways essential for cancer cell survival and proliferation.
Caption: Targeted Signaling Pathways of Pyrrole-Based Inhibitors.
Experimental Validation: Protocols for Inhibitor Characterization
The characterization of novel inhibitors requires a multi-faceted experimental approach, progressing from initial cytotoxicity screening to target-specific validation.
Caption: General Experimental Workflow for Inhibitor Evaluation.
Detailed Experimental Protocols
Principle: The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[7][8] The bright pink aminoxanthene dye, sulforhodamine B, binds to basic amino acid residues of proteins under acidic conditions. The amount of bound dye is proportional to the total protein mass, which is indicative of the cell number.
Protocol:
-
Cell Seeding: Plate adherent cancer cells in 96-well plates at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the pyrrole-based inhibitor for a specified period (e.g., 48-72 hours). Include appropriate vehicle controls.
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[9]
-
Washing: Discard the TCA and wash the plates five times with slow-running tap water to remove unbound TCA and medium components. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.057% (w/v) SRB solution in 1% (v/v) acetic acid to each well and incubate at room temperature for 30 minutes.[10]
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[10][9]
-
Solubilization: After the plates are completely dry, add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[10]
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value by plotting the percentage of viable cells against the logarithm of the inhibitor concentration.
Principle: To confirm that a pyrrole-3-carboxamide EZH2 inhibitor is engaging its target within the cell, Western blotting can be used to measure the levels of histone H3 trimethylated at lysine 27 (H3K27me3), the direct product of EZH2 activity.[11] A potent inhibitor should lead to a dose-dependent decrease in global H3K27me3 levels.
Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with the EZH2 inhibitor for an appropriate time. Harvest the cells and extract histones using an acid extraction method.[11]
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA protein assay.[11]
-
SDS-PAGE: Separate 15-20 µg of histone extract on a 15% SDS-polyacrylamide gel.[11]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[11]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for H3K27me3 and a primary antibody for total Histone H3 (as a loading control), diluted in blocking buffer.[12]
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.[11]
Conclusion
The pyrrole scaffold continues to be a remarkably fruitful starting point for the development of novel anticancer agents. The diverse mechanisms of action of pyrrole-based inhibitors, from epigenetic modulation to disruption of the cytoskeleton and inhibition of key signaling kinases, underscore the versatility of this chemical motif. The ongoing exploration of pyrrole derivatives, guided by robust experimental validation as outlined in this guide, holds significant promise for the future of targeted cancer therapy.
References
- 1. Design, synthesis and biological activities of pyrrole-3-carboxamide derivatives as EZH2 (enhancer of zeste homologue 2) inhibitors and anticancer agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 3-Aroyl-1,4-diarylpyrroles Inhibit Chronic Myeloid Leukemia Cell Growth through an Interaction with Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Aroyl-1,4-diarylpyrroles Inhibit Chronic Myeloid Leukemia Cell Growth through an Interaction with Tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment of chronic myeloid leukemia by inhibition of tubulin polymerization | Ricerc@Sapienza [research.uniroma1.it]
- 5. Pyrrole-3-carboxamides as potent and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4d1s - Pyrrole-3-carboxamides as potent and selective JAK2 inhibitors - Summary - Protein Data Bank Japan [pdbj.org]
- 7. zellx.de [zellx.de]
- 8. scispace.com [scispace.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. SRB assay for measuring target cell killing [protocols.io]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Comparative Docking Studies of Pyrrole Derivatives in Enzyme Active Sites
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting and interpreting comparative molecular docking studies of pyrrole derivatives. We will delve into the rationale behind experimental choices, present a detailed, self-validating protocol, and showcase how to visualize and compare results effectively. Our focus is on maintaining the highest standards of scientific integrity to ensure the reliability and reproducibility of your in-silico experiments.
The Significance of Pyrrole Derivatives and In-Silico Screening
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Many of these compounds exert their therapeutic effects by inhibiting specific enzymes. Pyrrole-based non-steroidal anti-inflammatory drugs (NSAIDs) like tolmetin and ketorolac, for example, function by blocking cyclooxygenase (COX) enzymes.[3][4]
Given the vast chemical space that can be explored with pyrrole derivatives, virtual screening through molecular docking has become an indispensable tool in modern drug discovery.[5] It allows for the rapid, cost-effective evaluation of large libraries of compounds to predict their binding affinity and orientation within an enzyme's active site, thereby prioritizing the most promising candidates for synthesis and biological testing.[5][6]
Designing a Robust and Self-Validating Docking Protocol
A successful docking study is not merely about generating low energy scores; it's about creating a reliable model that accurately reflects biological reality. To ensure trustworthiness, every docking protocol should be a self-validating system. The core principle is to first demonstrate that your chosen docking parameters can accurately reproduce the known binding mode of a co-crystallized ligand before applying it to novel compounds.
The Causality Behind Key Experimental Choices
-
Enzyme Selection and Preparation: The choice of the target enzyme's 3D structure is critical. Opt for a high-resolution crystal structure (ideally < 2.5 Å) from the Protein Data Bank (PDB).[7] The initial preparation involves removing water molecules and heteroatoms that are not essential for binding, adding hydrogen atoms, and assigning correct protonation states, which are crucial for accurate hydrogen bond prediction.[6]
-
Ligand Preparation: Ligands must be prepared by generating their 3D conformations and assigning correct partial charges. This step is vital as the docking software needs to explore various possible conformations of the ligand within the active site.[7]
-
Defining the Binding Site: The active site is typically defined as a grid box centered around the co-crystallized ligand. The size of this grid is a critical parameter; it must be large enough to accommodate the ligands being docked but not so large as to unnecessarily increase computational time and the risk of finding irrelevant binding poses.[5]
-
Protocol Validation (Re-docking): Before docking your novel pyrrole derivatives, you must validate your protocol. This is achieved by re-docking the co-crystallized ligand back into the enzyme's active site. A successful validation is generally considered when the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose is less than 2.0 Å.[8][9] This confirms that your chosen docking algorithm and scoring function can accurately reproduce a known binding mode.
Experimental Workflow: A Step-by-Step Guide
Here, we outline a detailed methodology for a comparative docking study of novel pyrrole derivatives against Cyclooxygenase-2 (COX-2), a well-established target for anti-inflammatory drugs.
Required Software and Resources
-
Molecular Visualization Software: PyMOL, Chimera, or Discovery Studio.
-
Docking Software: AutoDock Tools, GOLD, GLIDE, or Surflex-Dock.[3][5][6][7][10] For this example, we will refer to the widely used AutoDock suite.
-
Protein Data Bank (PDB) ID: For this study, we will use the PDB ID 1CX2 , which is the crystal structure of human COX-2 in complex with a selective inhibitor.
Detailed Protocol
-
Protein Preparation:
-
Download the PDB file (1CX2) from the RCSB Protein Data Bank.
-
Load the structure into AutoDock Tools.
-
Remove water molecules and the co-crystallized ligand.
-
Add polar hydrogens and assign Kollman charges to the protein atoms.[6]
-
Save the prepared protein in the required .pdbqt format.
-
-
Ligand Preparation:
-
Draw the 2D structures of your pyrrole derivatives using chemical drawing software like ChemDraw.
-
Convert the 2D structures to 3D .pdb files.
-
Load each ligand into AutoDock Tools, detect the rotatable bonds, and save them in .pdbqt format.
-
-
Grid Generation:
-
Define the binding pocket by creating a grid box. Center the grid on the coordinates of the original co-crystallized ligand.
-
Set the grid dimensions to encompass the entire active site, for example, 60 x 60 x 60 points with a spacing of 0.375 Å.[6]
-
-
Protocol Validation (Re-docking):
-
Prepare the co-crystallized ligand from 1CX2 in the same way as your test ligands.
-
Dock this ligand back into the prepared COX-2 structure using the defined grid.
-
Analyze the results. Calculate the RMSD between the top-ranked docked pose and the original crystal structure pose. An RMSD < 2.0 Å validates the protocol.
-
-
Docking of Pyrrole Derivatives:
-
Individually dock each of your prepared pyrrole derivatives into the validated COX-2 active site using the same grid and docking parameters.
-
Use a robust search algorithm, such as the Lamarckian Genetic Algorithm in AutoDock.
-
-
Analysis of Results:
-
Analyze the output files. For each derivative, note the binding energy (in kcal/mol) of the best-ranked pose.
-
Visualize the docked poses and identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) with the active site residues.
-
Compare the binding energies and interaction patterns of your derivatives with each other and with a known inhibitor (e.g., Celecoxib).
-
Workflow Visualization
The following diagram illustrates the key stages of the comparative docking workflow.
Caption: A flowchart of the comparative molecular docking workflow.
Data Presentation and Interpretation
The primary output of a docking study is quantitative (binding energy) and qualitative (interaction patterns). Summarizing this data in a structured table allows for easy comparison.
Comparative Data Table
Below is a hypothetical comparison of three pyrrole derivatives against the known COX-2 inhibitor, Celecoxib.
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |
| Celecoxib (Reference) | -9.8 | Arg513, His90, Val523 | 2 | 5 |
| Pyrrole Derivative A | -8.5 | Arg513, His90 | 1 | 4 |
| Pyrrole Derivative B | -10.2 | Arg513, His90, Val523, Ser530 | 3 | 6 |
| Pyrrole Derivative C | -7.1 | His90 | 0 | 3 |
Disclaimer: The data presented in this table is purely illustrative and for educational purposes.
From this table, Pyrrole Derivative B emerges as the most promising candidate. It exhibits a more favorable binding energy than the reference drug, Celecoxib, and forms an additional hydrogen bond with Ser530, suggesting a potentially strong and specific interaction. In contrast, Pyrrole Derivative C shows a weaker binding affinity and fewer interactions, making it a lower priority candidate. Such comparative analysis is crucial for guiding the next steps in the drug design process.[3]
Visualizing Ligand-Enzyme Interactions
A diagram illustrating the key interactions within the enzyme's active site provides invaluable insight into the mechanism of inhibition.
Caption: Key interactions of Pyrrole Derivative B in the COX-2 active site.
Conclusion
Comparative molecular docking is a powerful computational technique that, when performed with rigor and proper validation, can significantly accelerate the discovery of novel enzyme inhibitors. By understanding the principles behind the protocol, meticulously validating the methodology, and systematically analyzing the results, researchers can confidently identify promising pyrrole derivatives for further development. This guide provides a robust framework to ensure that your in-silico studies are both scientifically sound and impactful.
References
- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OPTIMIZING MOLECULAR DOCKING PROTOCOLS OF PYRROLE CONTAINING MAO-B INHIBITORS THROUGH CORRELATION COEFFICIENTS - ProQuest [proquest.com]
- 6. Molecular docking analysis of pyrrole derivatives with different breast cancer targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vlifesciences.com [vlifesciences.com]
- 8. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. iajpr.com [iajpr.com]
A Researcher's Comparative Guide to Assessing the Cytotoxicity of Modified Pyrrole Compounds
Introduction: The Rising Significance of Pyrrole Scaffolds in Oncology
The pyrrole ring, a five-membered aromatic heterocycle, is a foundational scaffold in medicinal chemistry, integral to numerous natural products and synthetically developed therapeutic agents.[1][2][3] In the relentless pursuit of novel anticancer therapies, modified pyrrole compounds have emerged as a particularly promising class, with derivatives demonstrating potent cytotoxic activity across a range of cancer cell lines.[1][4][5][6][7] These compounds can induce cell death through diverse mechanisms, including the disruption of microtubule polymerization, inhibition of protein kinases, and induction of apoptosis.[3][8]
However, the journey from a promising synthesized compound to a viable drug candidate is rigorous. A critical, foundational step in this process is the accurate and comprehensive assessment of its cytotoxicity. This guide provides a comparative framework for researchers, scientists, and drug development professionals to design and execute a robust cytotoxicity testing strategy for novel pyrrole derivatives. We will delve into the core methodologies, explain the causality behind experimental choices, and present a multi-assay approach to generate a holistic and reliable cytotoxicity profile.
Section 1: The Landscape of Cytotoxicity Assays: Choosing the Right Tools
Cytotoxicity assays are not a one-size-fits-all solution. They measure different cellular events that signify a loss of viability or cell death.[9][10] A comprehensive assessment, therefore, relies on selecting a panel of assays that interrogate distinct cellular parameters. Relying on a single method can be misleading, as the chemical properties of the test compound can interfere with certain assay chemistries.[11]
The primary assays can be broadly categorized based on the biological process they measure:
-
Metabolic Activity: Assesses the enzymatic activity of viable cells.
-
Membrane Integrity: Measures the leakage of intracellular components from cells with compromised membranes.
-
Apoptosis/Necrosis Events: Differentiates between programmed cell death (apoptosis) and uncontrolled cell death (necrosis).
A well-rounded strategy will employ at least one assay from each category to build a complete picture of the compound's cytotoxic effect.
Caption: A logical workflow for a multi-faceted cytotoxicity assessment.
Section 2: Core Methodologies for Assessing Pyrrole Compound Cytotoxicity
Cell Viability Assays: Gauging Metabolic Health with Tetrazolium Salts
The most common starting point for cytotoxicity screening is the use of tetrazolium salts like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[12][13]
The Principle: This colorimetric assay is predicated on the ability of NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of living, metabolically active cells, to reduce the yellow, water-soluble MTT into a purple, insoluble formazan product.[14][15][16] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[16][17]
Why it's a good first-pass assay: It is sensitive, reliable, cost-effective, and amenable to a high-throughput 96-well plate format, making it ideal for screening a large number of compounds or a wide range of concentrations.[11][18]
Detailed Protocol: MTT Cytotoxicity Assay
Materials:
-
Cancer cell line of choice (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom sterile plates
-
Modified Pyrrole Compound (Stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS, filtered)[17]
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells and determine cell density. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[13] Include wells for controls (no cells, vehicle-only).
-
Incubation: Allow cells to adhere and stabilize by incubating for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[13]
-
Compound Treatment: Prepare serial dilutions of the pyrrole compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. For the vehicle control, add medium with the same final concentration of DMSO used for the test compounds.
-
Exposure: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[13][14]
-
Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT.[13][14]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[13] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >630 nm can be used to reduce background noise.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).[19][20]
Membrane Integrity Assays: Detecting Cell Lysis with LDH Release
The Lactate Dehydrogenase (LDH) assay serves as an excellent orthogonal method to validate findings from metabolic assays. It measures cytotoxicity by quantifying the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon the loss of plasma membrane integrity—a hallmark of necrosis or late-stage apoptosis.[21][22][23]
The Principle: The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[22] The intensity of the color, measured at 490-492 nm, is directly proportional to the amount of LDH released and, therefore, the number of damaged cells.
Why it's a critical complementary assay: It provides a direct measure of cell lysis, contrasting with the metabolic activity measured by MTT. If a compound inhibits mitochondrial function without immediately lysing the cell, the MTT assay might show high "cytotoxicity," while the LDH assay would not. This distinction is crucial for understanding the mechanism of action.
Apoptosis vs. Necrosis: Unveiling the Mechanism of Cell Death
Distinguishing between apoptosis and necrosis is vital for understanding a compound's therapeutic potential. Apoptosis, or programmed cell death, is a controlled process that is often the target of anticancer drugs.[24][25] Necrosis is a more chaotic form of cell death that can induce an inflammatory response.
The Annexin V/Propidium Iodide (PI) Assay: This flow cytometry-based assay is the gold standard for differentiating these cell death pathways.[26]
The Principle:
-
Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[27][28] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (like FITC), it can label early apoptotic cells.[24][27]
-
Propidium Iodide (PI): PI is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, such as late apoptotic and necrotic cells, where it intercalates with DNA.[24][29]
By using both stains, we can distinguish four cell populations:
-
Viable Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.
-
Necrotic Cells: Annexin V-negative and PI-positive (this population is often small).
Caption: The progression of apoptosis as detected by Annexin V and PI staining.
Section 3: Comparative Analysis - A Case Study
To illustrate the power of this multi-assay approach, let's consider a hypothetical case study comparing two novel modified pyrrole compounds, Pyrrole-A and Pyrrole-B , against the standard chemotherapeutic agent, Doxorubicin, on the A549 lung cancer cell line after 48 hours of treatment.
Table 1: Metabolic Activity Assessment (MTT Assay)
| Compound | IC50 (µM) |
| Pyrrole-A | 5.2 |
| Pyrrole-B | 7.8 |
| Doxorubicin | 1.5 |
Interpretation: Based solely on the MTT assay, Pyrrole-A appears more potent than Pyrrole-B, though both are less potent than Doxorubicin. This provides a primary measure of efficacy based on metabolic inhibition.
Table 2: Membrane Integrity Assessment (LDH Assay)
| Compound (at 10 µM) | % Cytotoxicity (LDH Release) |
| Pyrrole-A | 65% |
| Pyrrole-B | 15% |
| Doxorubicin | 25% |
Interpretation: At a concentration near their IC50 values, Pyrrole-A causes significant membrane damage, suggesting a necrotic or late apoptotic mechanism. In contrast, Pyrrole-B and Doxorubicin induce much less membrane lysis, hinting at a different primary mechanism of cell death.
Table 3: Apoptosis vs. Necrosis Assessment (Annexin V/PI Staining)
| Compound (at 10 µM) | % Early Apoptotic | % Late Apoptotic / Necrotic |
| Pyrrole-A | 8% | 55% |
| Pyrrole-B | 45% | 12% |
| Doxorubicin | 52% | 18% |
Interpretation: This data provides the crucial mechanistic insight. Pyrrole-A's cytotoxicity is predominantly through necrosis or very rapid progression to late apoptosis. Pyrrole-B, however, is a potent inducer of early apoptosis, similar to the known mechanism of Doxorubicin.
Section 4: Conclusion and Best Practices
The robust assessment of cytotoxicity is a non-negotiable step in the preclinical evaluation of modified pyrrole compounds. A scientifically sound approach must extend beyond a single IC50 value from an MTT assay.
Key Recommendations:
-
Always Use an Orthogonal Approach: Combine a metabolic assay (MTT, MTS) with a membrane integrity assay (LDH) to confirm cytotoxicity and gain initial mechanistic clues.
-
Elucidate the Death Pathway: Employ Annexin V/PI flow cytometry to definitively determine if the compound's primary mechanism is apoptotic or necrotic.
-
Proper Controls are Paramount: Always include vehicle controls (e.g., DMSO), untreated controls, and a positive control with a known cytotoxic agent to validate each experiment.
-
Consider Dose and Time: Conduct experiments across a range of concentrations and at multiple time points (e.g., 24, 48, 72 hours) to understand the kinetics of the cytotoxic response.
By integrating these methodologies, researchers can build a comprehensive and trustworthy cytotoxicity profile, enabling more informed decisions in the critical path of drug discovery and development. This multi-faceted strategy ensures that the most promising pyrrole derivatives, those with potent and targeted mechanisms of action, are advanced with confidence.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 10. scielo.br [scielo.br]
- 11. scispace.com [scispace.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. broadpharm.com [broadpharm.com]
- 16. clyte.tech [clyte.tech]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Star Republic: Guide for Biologists [sciencegateway.org]
- 21. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 22. assaygenie.com [assaygenie.com]
- 23. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.ca]
- 24. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 25. eurekaselect.com [eurekaselect.com]
- 26. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 27. kumc.edu [kumc.edu]
- 28. bosterbio.com [bosterbio.com]
- 29. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
A Head-to-Head Comparison of Catalysts for Pyrrole Synthesis: A Guide for Researchers
The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1] The efficient construction of this five-membered nitrogen heterocycle is therefore a subject of intense research. This guide provides an in-depth, head-to-head comparison of various catalytic systems for pyrrole synthesis, moving beyond a simple recitation of methods to offer insights into the causality behind experimental choices. We will explore the strengths and weaknesses of different catalysts through the lens of established synthetic routes, supported by experimental data, to empower researchers in selecting the optimal catalytic strategy for their specific needs.
The Paal-Knorr Synthesis: A Classic Transformed by Modern Catalysis
The Paal-Knorr synthesis, the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, remains one of the most straightforward methods for pyrrole formation.[2] While traditionally reliant on harsh acidic conditions, modern catalysis has introduced a range of milder and more efficient alternatives.[3]
Lewis Acids: The Power of Scandium Triflate
Lewis acids are highly effective catalysts for the Paal-Knorr reaction, activating the carbonyl groups towards nucleophilic attack by the amine.[4] Among the various Lewis acids, Scandium(III) triflate (Sc(OTf)₃) has emerged as a particularly potent catalyst, enabling the reaction to proceed under mild, solvent-free conditions with excellent yields.[5]
Experimental Protocol: Paal-Knorr Synthesis of N-Benzyl-2,5-dimethylpyrrole using Sc(OTf)₃ [5]
-
In a round-bottom flask, combine 2,5-hexanedione (1 mmol), benzylamine (1 mmol), and Sc(OTf)₃ (1 mol%).
-
Stir the mixture at room temperature for the specified time (see Table 1).
-
Upon completion of the reaction (monitored by TLC), add water to the reaction mixture.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-2,5-dimethylpyrrole.
Heterogeneous Catalysts: The Rise of Reusable and Green Alternatives
Heterogeneous catalysts offer significant advantages in terms of ease of separation, recyclability, and often milder reaction conditions, aligning with the principles of green chemistry.[6][7] Alumina (Al₂O₃) and other solid acid catalysts have proven to be effective in the Paal-Knorr synthesis.
One notable example is the use of CATAPAL 200, a commercially available alumina, which efficiently catalyzes the Paal-Knorr reaction under solvent-free conditions at moderate temperatures.[8] The catalytic activity is attributed to the presence of both Brønsted and Lewis acid sites on the alumina surface.[8]
Experimental Protocol: Paal-Knorr Synthesis using Alumina (CATAPAL 200) [8]
-
In a reaction vessel, mix 2,5-hexanedione (1 mmol), the desired primary amine (1 mmol), and CATAPAL 200 (40 mg).
-
Heat the solvent-free mixture at 60 °C for 45 minutes.
-
After cooling, extract the product with ethyl acetate.
-
Separate the catalyst by filtration.
-
Wash the catalyst with toluene and ethanol, and dry under vacuum for reuse.
-
Evaporate the solvent from the filtrate and purify the product as needed.
Head-to-Head Performance Comparison in Paal-Knorr Synthesis
To provide a clear comparison, the following table summarizes the performance of different catalysts for the synthesis of N-substituted pyrroles from 2,5-hexanedione.
| Catalyst | Catalyst Loading | Temperature (°C) | Time | Solvent | Yield (%) | Reference |
| Sc(OTf)₃ | 1 mol% | Room Temp. | 25 min | Solvent-free | 96 | [3] |
| FeCl₃ | catalytic | mild | --- | Water | good to excellent | [9] |
| Alumina (CATAPAL 200) | 40 mg per mmol | 60 | 45 min | Solvent-free | 68-97 | [8][10] |
| **Iodine (I₂) ** | catalytic | Room Temp. | short | Solvent-free | excellent | [3] |
| Silica Sulfuric Acid | catalytic | Room Temp. | 3 min | Solvent-free | 98 | [3] |
Key Insights:
-
Sc(OTf)₃ stands out for its high efficiency at room temperature and very low catalyst loading.
-
Heterogeneous catalysts like alumina and silica sulfuric acid offer excellent yields under mild, solvent-free conditions, with the added benefit of catalyst recyclability.
-
The use of water as a solvent with catalysts like FeCl₃ represents a significant green chemistry advancement for this classic reaction.[9]
The Hantzsch Pyrrole Synthesis: An Organocatalytic Approach
The Hantzsch pyrrole synthesis involves the reaction of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[11] While traditionally a multi-component reaction, modern variations have explored the use of organocatalysts to improve efficiency and sustainability.
DABCO: A Versatile and Eco-Friendly Organocatalyst
1,4-Diazabicyclo[2.2.2]octane (DABCO) has been successfully employed as a catalyst for the Hantzsch synthesis in an aqueous medium, offering a convenient and environmentally friendly protocol.[12]
Experimental Protocol: DABCO-Catalyzed Hantzsch Pyrrole Synthesis in Water [12]
-
To a mixture of a phenacyl bromide (1 mmol), an amine (1 mmol), and pentane-2,4-dione (1 mmol) in water (5 mL), add DABCO (10 mol%).
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Performance of DABCO in Hantzsch Synthesis:
Using 10 mol% of DABCO in water at 60°C, a variety of substituted pyrroles can be synthesized in high yields (typically 80-90%) within a few hours.[12] This method is applicable to both alkyl and aryl amines.[12]
The Barton-Zard and Van Leusen Syntheses: Base-Catalyzed Routes to Substituted Pyrroles
The Barton-Zard and Van Leusen reactions are powerful methods for constructing substituted pyrroles using base catalysis.
Barton-Zard Synthesis: A Convergent Pathway
The Barton-Zard synthesis involves the reaction of a nitroalkene with an α-isocyanoacetate in the presence of a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[13][14] This reaction proceeds via a Michael addition, followed by cyclization and elimination of the nitro group.[14]
Experimental Protocol: Barton-Zard Synthesis using DBU [13]
-
To a solution of the nitroalkene and ethyl isocyanoacetate in a suitable solvent (e.g., MTBE or ethanol) at room temperature under a nitrogen atmosphere, slowly add DBU.
-
Stir the reaction mixture at room temperature for several hours.
-
After the reaction is complete (monitored by TLC), perform an appropriate work-up, which may involve quenching with acid and extraction with an organic solvent.
-
Purify the crude product by column chromatography.
Van Leusen Reaction: Utilizing TosMIC
The Van Leusen reaction employs tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an enone in the presence of a base (e.g., NaH) to form the pyrrole ring.[15] The reaction mechanism involves a Michael addition followed by a 5-endo cyclization and elimination of the tosyl group.[7]
Experimental Protocol: Van Leusen Pyrrole Synthesis [16]
-
To a suspension of a base (e.g., NaH) in a solvent like a mixture of DMSO and Et₂O, add a solution of the α,β-unsaturated ketone and TosMIC dropwise at room temperature under an inert atmosphere.
-
Stir the reaction mixture until completion (monitored by TLC).
-
Carefully quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
Gold Catalysis: A Modern Frontier in Pyrrole Synthesis
Gold catalysts, particularly Au(I) complexes, have emerged as powerful tools for pyrrole synthesis, enabling a wide range of transformations under mild conditions.[17][18] Gold's π-acidic nature allows it to activate alkynes and allenes towards nucleophilic attack, triggering cascade reactions that lead to complex pyrrole structures.[19][20]
Gold-Catalyzed Cascade Reactions
Gold catalysts can initiate elegant cascade reactions, where a single catalyst promotes multiple sequential transformations. For instance, a gold(I)-catalyzed cascade involving the reaction of α-amino ketones with alkynes provides a highly regioselective route to multi-substituted pyrroles.[18]
Key Features of Gold Catalysis:
-
Mild Reaction Conditions: Gold-catalyzed reactions often proceed at room temperature, tolerating a wide variety of functional groups.[9]
-
High Atom Economy: Many gold-catalyzed reactions are addition or isomerization processes, maximizing the incorporation of atoms from the starting materials into the final product.
-
Unique Reactivity: Gold catalysts can promote unique cyclization and rearrangement pathways that are not accessible with other catalysts.[21] The choice of the counterion of the gold catalyst can significantly influence the reaction pathway and product distribution.[6]
Performance Data for a Gold-Catalyzed Hydroamination/Cyclization: [18]
-
Catalyst: (IPr)AuCl/AgOTf
-
Temperature: 80 °C
-
Solvent: Dioxane
-
Yields: Generally high, often exceeding 80%
Biocatalysis: The Green and Gentle Approach
Enzymes offer an environmentally benign and often highly selective approach to pyrrole synthesis. Biocatalytic methods operate under mild conditions (physiological pH and temperature) in aqueous media, minimizing waste and avoiding the use of harsh reagents.
α-Amylase in Paal-Knorr Synthesis
A novel method for the synthesis of N-substituted pyrroles utilizes α-amylase from hog pancreas as a catalyst for the Paal-Knorr reaction. This enzymatic approach affords a range of pyrrole derivatives in good to excellent yields (60-99%) under mild conditions.
Conclusion: Selecting the Right Tool for the Job
The choice of catalyst for pyrrole synthesis is a critical decision that depends on the desired substitution pattern, the functional group tolerance required, and considerations of cost, scalability, and environmental impact.
-
For simple, robust N-substituted pyrroles via the Paal-Knorr reaction, Sc(OTf)₃ offers exceptional efficiency, while heterogeneous catalysts like alumina provide a greener, reusable alternative.
-
The Hantzsch synthesis can be effectively conducted under environmentally friendly conditions using an organocatalyst like DABCO in water.
-
For accessing specifically substituted pyrroles, the Barton-Zard and Van Leusen reactions, with their respective base catalysts , are powerful and reliable methods.
-
Gold catalysis opens the door to complex, multi-substituted pyrroles through elegant cascade reactions under exceptionally mild conditions, representing the cutting edge of pyrrole synthesis.
-
Biocatalysis , with enzymes like α-amylase , provides the mildest and most environmentally friendly option, particularly for thermally or chemically sensitive substrates.
This guide has provided a comparative overview of some of the most effective catalytic systems for pyrrole synthesis. By understanding the underlying mechanisms and performance characteristics of each, researchers can make informed decisions to accelerate their discovery and development programs.
References
- 1. allaboutchemistry.net [allaboutchemistry.net]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. rgmcet.edu.in [rgmcet.edu.in]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Counterion Effects in a Gold-Catalyzed Synthesis of Pyrroles from Alkynyl Aziridines [organic-chemistry.org]
- 7. Pyrrole - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Pyrrole synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 12. DABCO Promoted an Efficient and Convenient Synthesis of Pyrrole in Aqueous Medium [scirp.org]
- 13. benchchem.com [benchchem.com]
- 14. Barton–Zard reaction - Wikipedia [en.wikipedia.org]
- 15. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Autotandem Catalysis: Synthesis of Pyrroles by Gold-Catalyzed Cascade Reaction [organic-chemistry.org]
- 18. Synthesis of Multiple-Substituted Pyrroles via Gold(I)-Catalyzed Hydroamination/Cyclization Cascade [organic-chemistry.org]
- 19. One-Pot Synthesis of Fused Pyrroles via a Key Gold Catalysis-Triggered Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Merging Gold and Organocatalysis: A Facile Asymmetric Synthesis of Annulated Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to Pyrrole Isomers for Researchers and Drug Development Professionals
This guide provides an in-depth comparative analysis of the spectroscopic data for key pyrrole isomers. As a foundational scaffold in numerous natural products, pharmaceuticals, and functional materials, the unambiguous characterization of pyrrole derivatives is paramount. This document is designed to equip researchers, scientists, and drug development professionals with the necessary insights to differentiate and characterize pyrrole isomers using nuclear magnetic resonance (NMR), vibrational (infrared and Raman), and electronic (UV-Visible) spectroscopy.
Introduction to Pyrrole Isomerism and Spectroscopic Characterization
Pyrrole (C₄H₅N) is a five-membered aromatic heterocycle. Isomerism in substituted pyrroles, such as the methylpyrroles, arises from the position of the substituent on the pyrrole ring. The constitutional isomers 1-methylpyrrole, 2-methylpyrrole, and 3-methylpyrrole, while sharing the same molecular formula, exhibit distinct physicochemical properties due to differences in their electronic structure. Furthermore, the parent pyrrole molecule can exist in tautomeric forms, namely 1H-pyrrole, 2H-pyrrole, and 3H-pyrrole, with 1H-pyrrole being the aromatic and most stable tautomer.
Spectroscopic techniques are indispensable tools for the structural elucidation of these isomers. Each method probes different aspects of molecular structure and electronic environment, providing a unique fingerprint for each isomer. This guide will delve into the nuances of these techniques, explaining the causality behind experimental choices and providing the data necessary for confident isomer identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Isomer Differentiation
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, and pyrrole isomers are no exception. The chemical shifts of the ring protons and carbons are highly sensitive to the electronic environment, which is significantly influenced by the position of substituents.[1]
The Causality Behind Chemical Shift Variations
The pyrrole ring is an electron-rich aromatic system. In unsubstituted pyrrole, the symmetry results in three unique proton signals (N-H, α-H, β-H) and two unique carbon signals (α-C, β-C) in the aromatic region. The α-positions (C2 and C5) are adjacent to the nitrogen atom, while the β-positions (C3 and C4) are further away.[2]
The introduction of a methyl group, an electron-donating group (EDG), perturbs the electron density of the ring. This perturbation leads to characteristic changes in the ¹H and ¹³C NMR spectra, allowing for the differentiation of 1-, 2-, and 3-methylpyrrole.[1] Generally, EDGs shield the ring nuclei, causing their signals to shift to a lower chemical shift (upfield).[2]
Comparative ¹H and ¹³C NMR Data for Methylpyrrole Isomers
The following tables summarize the typical ¹H and ¹³C NMR chemical shifts for the methylpyrrole isomers. These values are crucial for distinguishing between them in a laboratory setting.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Methylpyrrole Isomers in CDCl₃
| Proton | 1-Methylpyrrole | 2-Methylpyrrole | 3-Methylpyrrole |
| N-CH₃ | ~3.60 | - | - |
| C-CH₃ | - | ~2.25 | ~2.10 |
| H2 | ~6.60 | - | ~6.55 |
| H3 | ~6.10 | ~6.00 | - |
| H4 | ~6.10 | ~6.05 | ~6.05 |
| H5 | ~6.60 | ~6.60 | ~6.60 |
| N-H | - | ~7.80 (broad) | ~7.85 (broad) |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of Methylpyrrole Isomers
| Carbon | 1-Methylpyrrole | 2-Methylpyrrole | 3-Methylpyrrole |
| N-CH₃ | ~35.8 | - | - |
| C-CH₃ | - | ~12.8 | ~12.0 |
| C2 | ~121.5 | ~128.0 | ~118.0 |
| C3 | ~108.0 | ~106.0 | ~115.0 |
| C4 | ~108.0 | ~107.5 | ~108.5 |
| C5 | ~121.5 | ~118.5 | ~122.0 |
Experimental Protocol for NMR Analysis of Methylpyrrole Isomers
Obtaining high-quality NMR spectra is crucial for accurate structural elucidation. The following is a generalized protocol for acquiring ¹H and ¹³C NMR spectra of methylpyrrole isomers.
Sample Preparation:
-
Purity: Ensure the sample is of high purity to avoid signals from impurities that could complicate spectral interpretation.
-
Solvent: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent can influence chemical shifts, especially for the N-H proton due to hydrogen bonding effects.[2]
-
Concentration: For ¹H NMR, dissolve 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent. For ¹³C NMR, a higher concentration of 20-50 mg in 0.5-0.7 mL is recommended due to the lower natural abundance of the ¹³C isotope.[2]
-
Transfer: Transfer the solution to a 5 mm NMR tube.
Data Acquisition (Typical parameters for a 400 MHz spectrometer):
| Parameter | ¹H NMR | ¹³C NMR |
| Pulse Angle | 30-45° | 30-45° |
| Acquisition Time | 2-4 s | 1-2 s |
| Relaxation Delay | 1-5 s | 2-5 s |
| Number of Scans | 8-16 | 128 or more |
| Spectral Width | 12-16 ppm | 200-240 ppm |
| Decoupling | N/A | Proton broadband decoupling |
Self-Validation: The consistency of the observed chemical shifts and coupling patterns with the expected values for a given isomer serves as a self-validating system. For instance, the presence of a singlet integrating to three protons around 3.6 ppm is a strong indicator of a 1-methylpyrrole structure.
Visualizing the NMR Workflow
Vibrational Spectroscopy (IR and Raman): Probing Molecular Vibrations
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups and overall structure of a molecule by probing its vibrational modes. For pyrrole isomers, these techniques can distinguish isomers based on subtle differences in their vibrational frequencies.
Distinguishing Isomers through Vibrational Modes
The vibrational modes of the pyrrole ring, such as C-H, C-N, and C-C stretching and bending, are influenced by the position of the methyl group. These differences, though sometimes subtle, can be resolved with modern spectrometers. For instance, the out-of-plane bending modes are particularly sensitive to the substitution pattern.
Table 3: Key Distinguishing Vibrational Frequencies (cm⁻¹) for Methylpyrrole Isomers
| Vibrational Mode | 1-Methylpyrrole | 2-Methylpyrrole | 3-Methylpyrrole |
| C-H stretch (aromatic) | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| C-H stretch (methyl) | ~2950-2850 | ~2950-2850 | ~2950-2850 |
| Ring stretching | ~1500-1400 | ~1550-1450 | ~1550-1450 |
| C-H in-plane bend | ~1100-1000 | ~1100-1000 | ~1100-1000 |
| C-H out-of-plane bend | ~730 | ~740 | ~780 |
| N-H stretch | N/A | ~3400 | ~3400 |
Note: These are approximate ranges and can vary based on the physical state of the sample and intermolecular interactions.
Experimental Protocol for IR Spectroscopy of Liquid Pyrrole Isomers
For liquid samples like the methylpyrroles, a "neat" spectrum can be obtained with minimal sample preparation.[1]
-
Sample Preparation: Place one to two drops of the pure liquid isomer onto the center of a salt plate (e.g., NaCl or KBr).[1]
-
Cell Assembly: Place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.
-
Data Acquisition:
-
Place the salt plate "sandwich" into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.
-
Acquire the sample spectrum.
-
-
Cleaning: After analysis, clean the salt plates thoroughly with a dry solvent (e.g., acetone or ethanol) and store them in a desiccator.[1]
Self-Validation: The presence or absence of a strong N-H stretching band around 3400 cm⁻¹ is a key self-validating feature. Its absence is indicative of 1-methylpyrrole, while its presence points towards 2- or 3-methylpyrrole.
Visualizing the Isomeric Effect on Vibrational Modes
Electronic (UV-Visible) Spectroscopy: Exploring π-Electron Systems
UV-Visible spectroscopy probes the electronic transitions within a molecule, particularly the π → π* transitions in conjugated systems like the pyrrole ring. The position and intensity of the absorption maxima (λ_max) are sensitive to the extent of conjugation and the nature of substituents.
Influence of Methyl Substitution on Electronic Transitions
The aromatic pyrrole ring exhibits characteristic UV absorptions. The introduction of a methyl group can cause a slight bathochromic (red) shift in the absorption maxima due to its electron-donating nature, which slightly raises the energy of the highest occupied molecular orbital (HOMO). The position of the methyl group influences the extent of this shift, providing a basis for differentiation.
Table 4: Typical UV-Vis Absorption Maxima (λ_max, nm) for Pyrrole and Methylpyrrole Isomers in a Non-polar Solvent
| Compound | λ_max (nm) |
| Pyrrole | ~210, ~240 |
| 1-Methylpyrrole | ~215, ~245 |
| 2-Methylpyrrole | ~220, ~250 |
| 3-Methylpyrrole | ~218, ~248 |
Note: These values are approximate and can be significantly influenced by the solvent.[3]
Experimental Protocol for UV-Vis Spectroscopy
-
Solvent Selection: Choose a solvent that is transparent in the UV region of interest (typically >200 nm) and in which the pyrrole isomer is soluble. Common choices include ethanol, hexane, and water.[3]
-
Sample Preparation: Prepare a dilute solution of the pyrrole isomer in the chosen solvent. The concentration should be adjusted to yield an absorbance in the range of 0.2 to 0.8 for optimal accuracy.
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes.
-
Fill one cuvette with the pure solvent to serve as a blank.
-
Fill the other cuvette with the sample solution.
-
Record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).
-
The instrument automatically subtracts the solvent's absorbance.
-
Self-Validation: The shape of the absorption spectrum and the position of the λ_max should be reproducible and consistent with reference spectra for the suspected isomer.
The Tautomeric Puzzle: 2H- and 3H-Pyrrole
While 1H-pyrrole is the thermodynamically stable aromatic tautomer, the non-aromatic 2H- and 3H-pyrroles are also of interest, particularly as transient intermediates. Their direct spectroscopic characterization is challenging due to their instability, but computational chemistry provides valuable insights into their expected spectroscopic properties. Theoretical studies suggest that these non-aromatic isomers would have significantly different NMR, vibrational, and electronic spectra compared to the aromatic 1H-pyrrole. For instance, their UV-Vis absorption would be at much shorter wavelengths due to the lack of an aromatic π-system.
Conclusion
The spectroscopic differentiation of pyrrole isomers is a critical task in many areas of chemical science. By leveraging the complementary information provided by NMR, vibrational, and electronic spectroscopy, researchers can confidently elucidate the structure of these important heterocyclic compounds. This guide provides a foundational framework for this analysis, emphasizing the underlying principles that govern the observed spectral differences and offering practical experimental guidance.
References
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Methyl 4-propionyl-1H-pyrrole-2-carboxylate
For laboratory personnel, the responsible management of chemical waste is a critical component of ensuring a safe and compliant research environment. This guide provides a detailed protocol for the proper disposal of methyl 4-propionyl-1H-pyrrole-2-carboxylate, emphasizing safety, regulatory adherence, and environmental stewardship. While specific data for this exact compound is limited, this document synthesizes established principles of chemical waste management for analogous pyrrole-based compounds to offer a comprehensive and cautious approach.
Hazard Identification and Risk Assessment
Key Assumed Hazards:
-
Skin and Eye Irritation: Many pyrrole derivatives can cause irritation upon contact.[1][2][3][4]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory discomfort.[2][3][4][5]
-
Toxicity: While the specific toxicity is unknown, it is best practice to assume the compound may be harmful if swallowed or inhaled.[2][6][7][8][9]
Given these potential risks, all waste generated from the use of this compound should be treated as hazardous chemical waste.[10]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is non-negotiable when handling this compound and its associated waste.
| PPE Item | Specifications | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and potential irritation. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes or airborne particles. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. | To minimize inhalation of any dust or vapors.[4][5] |
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation at the point of generation is crucial for safe and efficient disposal.[11][12] Do not mix non-hazardous waste with hazardous waste.[13]
Step 1: Designate a Satellite Accumulation Area (SAA)
-
Establish a designated area in your laboratory for the collection of hazardous waste.[14][15]
-
This area must be under the control of laboratory personnel.[16]
Step 2: Select Appropriate Waste Containers
-
Use containers that are compatible with the chemical waste. For solid waste, a clearly labeled, sealable container is appropriate. For liquid waste, use a leak-proof container with a secure lid.[11][13]
-
Ensure containers are in good condition and free from leaks.[13]
Step 3: Labeling
-
As soon as the first waste is added, label the container with a hazardous waste tag.[13][14]
-
The label must clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "this compound."
Step 4: Waste Streams
-
Solid Waste:
-
This includes unused or expired pure compounds, as well as contaminated items like weighing paper, gloves, and disposable labware.
-
Collect this waste in a designated, labeled, and sealed container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, labeled liquid waste container.
-
Do not mix with other incompatible waste streams. For example, keep organic solvents separate from aqueous solutions.[11]
-
-
"Empty" Containers:
-
Containers that held the pure compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[10]
-
After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[10]
-
Spill Management
Accidental spills should be treated as hazardous.[10][13]
-
Minor Spills: If you are trained and it is safe to do so, clean up small spills using a chemical spill kit. The cleanup materials must then be disposed of as hazardous solid waste.[13]
-
Major Spills: In the event of a large spill, evacuate the area and notify your institution's Environmental Health and Safety (EHS) department immediately.
Disposal Pathway
The following diagram illustrates the decision-making process for the disposal of waste related to this compound.
Caption: Waste segregation workflow for this compound.
Final Disposal
-
Never dispose of this compound or its solutions down the drain or in the regular trash.[17]
-
Once your waste containers are full, seal them securely and contact your institution's EHS department to arrange for pickup and final disposal by a licensed hazardous waste contractor.[12][14]
Waste Minimization
In line with green chemistry principles, researchers should always strive to minimize waste generation.[14][18]
-
Order only the quantity of chemical needed for your experiments.[14]
-
Maintain an accurate chemical inventory to avoid ordering duplicates.[14]
-
If feasible, consider microscale experiments to reduce the volume of waste produced.[13]
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted in an environmentally responsible and compliant manner.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 11. acewaste.com.au [acewaste.com.au]
- 12. benchchem.com [benchchem.com]
- 13. vumc.org [vumc.org]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 16. danielshealth.com [danielshealth.com]
- 17. acs.org [acs.org]
- 18. iip.res.in [iip.res.in]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
